Vetiveryl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFEMBKDRODDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861750 | |
| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless solid; Sweet woody aroma | |
| Record name | Vetiveryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Vetiveryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
117-98-6, 62563-80-8 | |
| Record name | Vetivert acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vetiveryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vetiverol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062563808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vetiverol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VETIVERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5JO63XGNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vetiveryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Vetiveryl Acetate: A Comprehensive Technical Guide on its Chemical Composition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vetiveryl acetate (B1210297) is a highly valued sesquiterpenoid ester in the fragrance industry, prized for its complex and refined woody, earthy, and sweet aroma. Unlike many fragrance ingredients that are single chemical entities, vetiveryl acetate is a complex mixture derived from the acetylation of vetiver oil, which is extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The final composition and olfactory profile of this compound are intricately linked to the geographical origin of the vetiver oil and the specific manufacturing process employed.[1][2] This technical guide provides an in-depth exploration of the chemical composition of this compound, its associated CAS numbers, and detailed experimental protocols for its synthesis and analysis.
Chemical Composition and CAS Number
This compound is not a single compound but a complex mixture of sesquiterpenoid esters.[3] This complexity arises from the fact that its precursor, vetiverol (the alcohol fraction of vetiver oil), is itself a mixture of numerous sesquiterpene alcohols.[4] Consequently, the acetylation process yields a diverse array of corresponding acetate esters.[3] The primary component of most this compound varieties is khusimyl acetate.[5]
The intricate and variable nature of this compound is reflected in the assignment of multiple CAS (Chemical Abstracts Service) numbers. The specific CAS number often denotes the origin of the vetiver oil and the particular acetylation process used. For instance, this compound derived from Haitian vetiver oil, where the entire essential oil is acetylated, may have a different CAS number than that produced from Javan vetiver oil where the vetiverol fraction is first isolated and then acetylated.[6][7]
Commonly encountered CAS numbers for this compound include:
-
62563-80-8 : A frequently cited CAS number for this compound.
-
84082-84-8 : Often associated with this compound derived from Haitian vetiver.[6][8]
-
117-98-6 : Another CAS number associated with this substance.
-
68917-34-0 : Also used to identify this compound.[8]
The general chemical formula for the primary sesquiterpene acetates found in the mixture is C₁₇H₂₆O₂.[4]
Data Presentation: Chemical Composition of this compound
The following table summarizes the chemical composition of various this compound samples as determined by comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS). The percentages can vary significantly based on the source of the vetiver oil (e.g., Haiti, Java) and the production method.
| Compound | Chemical Class | Typical Percentage Range (%) |
| Khusimyl acetate | Sesquiterpene Acetate | 11.0 - 27.0 |
| (E)-Isovalencenyl acetate | Sesquiterpene Acetate | 3.0 - 28.0 |
| Vetiselinenyl acetate | Sesquiterpene Acetate | 3.0 - 10.0 |
| α-Vetivone | Sesquiterpenone | 1.0 - 4.0 |
| β-Vetivone | Sesquiterpenone | 2.0 - 3.0 |
| α-Isonootkatyl acetate | Sesquiterpene Acetate | 1.0 - 7.0 |
| Cyclocopacamphan-12-yl acetate A | Sesquiterpene Acetate | 1.0 - 3.0 |
| Cyclocopacamphan-12-yl acetate B | Sesquiterpene Acetate | 1.0 - 3.0 |
| Khusian-2-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| Ziza-6(13)en-3α-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| β-Funebren-14-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| Ziza-6(13)en-3β-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |
| Isokhusimyl acetate | Sesquiterpene Acetate | 0 - 2.0 |
| Ylangen-15-yl acetate | Sesquiterpene Acetate | 0 - 1.0 |
| β-Vetivenene | Sesquiterpene | 0 - 1.0 |
Data compiled from a study on the volatile constituents of vetiver.[9]
Experimental Protocols
Synthesis of this compound
The industrial production of this compound is primarily achieved through the esterification of vetiverol, the sesquiterpene alcohol fraction of vetiver oil.[3] This can be accomplished through chemical or biotechnological methods.
1. Chemical Synthesis (Laboratory Scale Protocol)
This protocol describes a general procedure for the acetylation of vetiverol using acetic anhydride (B1165640).
-
Materials:
-
Vetiverol (isolated from vetiver oil)
-
Acetic anhydride
-
Pyridine (or another suitable catalyst such as sulfuric acid)[4]
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve a known quantity of vetiverol in an excess of pyridine.
-
Cool the mixture in an ice bath and slowly add a molar excess of acetic anhydride with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and slowly add it to a beaker containing ice-cold water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove acetic acid and pyridine) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by fractional distillation under reduced pressure to obtain a high-purity this compound.[2]
-
2. Biotechnological Synthesis
Recent advancements have explored the use of enzymes, such as lipases, for the synthesis of this compound. This approach is considered more sustainable and can offer higher selectivity.[3]
-
General Principle:
-
Vetiver oil is dissolved in a suitable solvent.
-
An acylating agent (e.g., ethyl acetate) and a lipase (B570770) preparation (e.g., from Candida antarctica) are added.
-
The reaction is allowed to proceed, often at or near room temperature.[10]
-
The enzymatic process can selectively acetylate primary alcohols, leaving secondary and tertiary alcohols largely unreacted, resulting in a this compound with a unique chemical composition and aroma profile.[3]
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the qualitative and quantitative analysis of the complex mixture of compounds in this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sesquiterpene analysis (e.g., 5% phenyl methyl siloxane phase).[11]
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC-MS Parameters (Illustrative Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 8 °C/min to 300 °C.
-
Hold at 300 °C for 15 minutes.[12]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identification of individual components is achieved by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification is typically performed using the relative peak area percentage from the total ion chromatogram (TIC) or by using an internal standard method for more accurate results.[1]
-
Mandatory Visualizations
Logical Relationship Diagram
Caption: this compound Production Pathway.
Experimental Workflow Diagram
Caption: GC-MS Analysis Workflow.
References
- 1. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 117-98-6 | Benchchem [benchchem.com]
- 4. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 5. ec.europa.eu [ec.europa.eu]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. This compound [thegoodscentscompany.com]
- 8. This compound (EX VETIVER HAITI) [ventos.com]
- 9. chrysopogon_zizanioides_l._roberty [Tinkturenpresse] [tinkturenpresse.de]
- 10. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 11. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
From Nature's Roots to Fragrance Alchemy: A Technical Guide to the Synthesis of Vetiveryl Acetate
An important clarification: Vetiveryl acetate (B1210297), a prized ingredient in the fragrance industry, does not occur naturally in the essential oil of Vetiveria zizanioides. It is a semi-synthetic derivative produced through the chemical modification of naturally occurring precursor molecules found within the plant's essential oil. This guide provides an in-depth exploration of these natural precursors and the processes for synthesizing vetiveryl acetate.
Natural Precursors in Vetiveria zizanioides
The primary raw material for the synthesis of this compound is vetiver oil, an essential oil steam-distilled from the roots of the Vetiveria zizanioides grass.[1] The key components of vetiver oil that serve as precursors are a complex mixture of sesquiterpene alcohols, collectively known as vetiverol.[2][3] The exact composition of vetiver oil, and consequently the vetiverol fraction, varies significantly depending on the geographical origin of the plant.[4] The most abundant of these alcohols is typically khusimol.[2][4]
The quality and olfactory profile of the resulting this compound are directly influenced by the composition of the starting vetiver oil.[5] Therefore, understanding the chemical makeup of the natural oil is critical.
Data Presentation: Composition of Vetiver Oil from Various Origins
The following table summarizes the percentage content of key sesquiterpenoid alcohols found in Vetiveria zizanioides essential oil from different geographical locations. These alcohols are the direct precursors for the synthesis of this compound.
| Compound | Haiti | Java | India (North) | India (South) | China | Brazil |
| Khusimol | 3.4 - 13.7% | - | 16.25% | 15.77% | - | - |
| Vetiselinenol | 1.3 - 7.8% | - | - | - | - | - |
| Khusinol | - | - | 10.28% | - | - | - |
| Bicyclovetivenol | - | - | - | 10.76% | - | - |
| Valerenol | - | - | - | - | 18.48% | - |
| Eudesmol | - | - | - | - | - | 10.8% |
Data compiled from multiple sources.[4][6] Note that the chemical composition of essential oils can vary, and these values represent reported ranges.
Synthesis of this compound
This compound is synthesized through the esterification of the vetiverol alcohol fraction of vetiver oil.[2][7] The most common industrial method is acetylation using acetic anhydride (B1165640).[1][3] This process can be carried out on the whole vetiver oil or on the isolated vetiverol fraction.[5] The latter often yields a product with a more refined odor profile.[7]
Experimental Protocols
The vetiverol fraction can be isolated from the crude vetiver oil through fractional distillation under high vacuum.[8] This separation is possible due to the clear differences in the boiling points of the various constituents of the oil.[8]
This protocol describes a common method for the synthesis of this compound using acetic anhydride.
Materials:
-
Vetiverol (or whole vetiver oil)
-
Acetic anhydride
-
Catalyst (e.g., anhydrous sodium acetate or a few drops of orthophosphoric acid) (optional)
-
Toluene (if using sodium acetate)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine vetiverol and a stoichiometric equivalent or slight excess of acetic anhydride.
-
If using a catalyst, add a catalytic amount of anhydrous sodium acetate or a few drops of orthophosphoric acid.[9][10][11] If using sodium acetate, the reaction can be performed in refluxing toluene.[9][10]
-
Heat the reaction mixture. If no catalyst is used, the temperature can be maintained at up to 120°C.[9][10] With orthophosphoric acid, the reaction can proceed at room temperature.[9][10] With sodium acetate in toluene, the mixture is heated to reflux.[9][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vetiverol is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
The crude this compound is purified by fractional distillation under vacuum to remove any unreacted starting materials and byproducts, yielding the final product with its characteristic refined woody and sweet odor.[1][12][13]
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the workflow from the natural source to the final semi-synthetic product.
Caption: Workflow for the Production of this compound.
Quantitative Data on Synthesis
While detailed yield data is often proprietary, enzymatic processes have been reported to achieve quantitative conversion of the primary alcohols in vetiver oil to their corresponding acetates.[12] Traditional chemical methods are known to have variable and sometimes low yields, which contributes to the high cost of this compound.[7] The final ester content in the product can range from 46% to 99% depending on the process and purification.[5]
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₂ |
| Molecular Weight | 262.39 g/mol |
| Appearance | Light yellow to amber, viscous liquid |
| Odor Profile | Dry, fresh, woody, sweet |
| Boiling Point | ~286 °C |
Data compiled from multiple sources.[1][2][14]
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 3. This compound | 117-98-6 | Benchchem [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. perfumeextract.co.uk [perfumeextract.co.uk]
- 8. vetiver.org [vetiver.org]
- 9. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 10. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
Physicochemical properties of Vetiveryl acetate including molecular weight and boiling point
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Vetiveryl acetate (B1210297), a highly valued sesquiterpenoid derivative of vetiver oil, is a complex substance renowned for its characteristic woody and sweet aroma. While extensively utilized in the fragrance industry, its intricate physicochemical properties also make it a subject of interest for scientific research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of Vetiveryl acetate, outlines standard experimental methodologies for their determination, and presents a logical framework for understanding its compositional nature.
Physicochemical Properties
This compound is not a single chemical entity but rather a complex mixture resulting from the acetylation of sesquiterpene alcohols (vetiverol) extracted from the roots of the Vetiveria zizanioides grass.[1] Consequently, its composition and some of its physical properties can exhibit slight variations depending on the geographical origin of the vetiver oil and the specifics of the manufacturing process.[1] The data presented herein represent typical values reported in the scientific literature.
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Weight | ~262.4 g/mol [2][3][4] |
| Molecular Formula | C₁₇H₂₆O₂[2] |
| Boiling Point | 286 °C at 760 mmHg[5][6][7][8][9] |
| Appearance | Pale yellow to amber viscous liquid or solid[5][10] |
| Odor | Sweet, woody, warm[2][5] |
| Solubility | - Practically insoluble in water[2][3]- Soluble in ethanol[2][3] |
| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated)[5] |
| Flash Point | > 100 °C (> 212 °F)[5][8] |
| Specific Gravity | 0.97900 to 1.01500 at 25 °C[5] |
| Refractive Index | 1.50500 to 1.51800 at 20 °C[5] |
| logP (o/w) | 3.6 - 5.386 (estimated)[2][5] |
Experimental Protocols
The determination of the physicochemical properties of substances like this compound adheres to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[2][3][4][5] These protocols ensure data reliability and comparability across different laboratories.
Molecular Weight Determination
The molecular weight of the principal components of this compound is typically determined by analytical techniques such as:
-
Mass Spectrometry (MS): This technique is used for the precise determination of the molecular weight of individual constituents within the this compound mixture. Soft ionization methods are employed to prevent fragmentation and allow for the observation of the molecular ion peak, from which the molecular weight is calculated.
-
Gel Permeation Chromatography (GPC): Also known as size exclusion chromatography, GPC can be used to determine the molecular weight distribution of the polymeric or oligomeric components that may be present in the technical mixture.
Boiling Point Determination
The boiling point is a crucial indicator of a substance's volatility. Standard methods for its determination include:
-
Distillation Method: A simple or fractional distillation apparatus is used. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. The boiling point is the temperature at which this equilibrium is established at a given pressure.
-
Thiele Tube Method: This method is suitable for small sample volumes. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and when the liquid re-enters the capillary upon cooling.
Solubility Determination
The solubility of this compound in various solvents is a critical parameter for its application and formulation.
-
Shake-Flask Method: A surplus of this compound is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically, often using gas chromatography.
Compositional Analysis
Due to its nature as a complex mixture, the detailed chemical composition of this compound is of significant interest.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for separating and identifying the individual components of this compound. The gas chromatograph separates the volatile constituents, which are then identified by their mass spectra. Comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolution for very complex mixtures.
Logical Workflow for this compound Production and Analysis
The following diagram illustrates the logical workflow from the natural source to the final characterization of this compound, highlighting the key stages that influence its final physicochemical properties.
Caption: Production and Analysis Workflow of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 6. files.chemicalwatch.com [files.chemicalwatch.com]
- 7. researchgate.net [researchgate.net]
- 8. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Vetiveryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vetiveryl acetate (B1210297) is a highly valued fragrance ingredient in the perfume industry, prized for its characteristic crisp, woody, and dry-sweet aroma. Unlike a single chemical entity, vetiveryl acetate is a complex mixture of sesquiterpenoid acetates. This complexity arises from its production process: the acetylation of vetiverol, which is itself a mixture of sesquiterpene alcohols extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The exact composition of this compound can vary depending on the geographical origin of the vetiver oil and the specific acetylation and purification methods employed. This guide provides a detailed overview of the interpretation of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for this compound, focusing on its major constituents to aid in quality control, characterization, and research applications.
Chemical Composition Overview
This compound is not a single compound but a complex blend.[1] Research, notably comprehensive studies involving two-dimensional gas chromatography (GCxGC), has led to the identification of over 200 different compounds in some samples.[2] However, a few key components are consistently present in significant proportions and are considered to be the primary contributors to its characteristic fragrance profile.
The most abundant constituent is typically khusimyl acetate , which can comprise a significant portion of the mixture.[1] Other major components include (E)-isovalencenyl acetate and vetiselinenyl acetate . The relative percentages of these and other minor components define the specific olfactory character of a particular batch of this compound.
Table 1: Major Constituents of a Typical this compound Sample
| Constituent | Typical Percentage Range (%) |
| Khusimyl Acetate | 15 - 25 |
| (E)-Isovalencenyl Acetate | 10 - 20 |
| Vetiselinenyl Acetate | 5 - 10 |
| α-Vetivone | 2 - 5 |
| β-Vetivone | 3 - 5 |
| Cyclocopacamphanyl Acetate Isomers | 2 - 5 |
| Isonootkatyl Acetate | 1 - 3 |
| Khusian-2-yl Acetate | 1 - 3 |
| Isokhusimyl Acetate | 1 - 3 |
| β-Vetivenene | 1 - 3 |
Note: The percentages are indicative and can vary based on the source and processing of the this compound.
Spectroscopic Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of complex volatile mixtures like this compound. It separates the individual components of the mixture, which are then identified by their mass spectra.
2.1.1. GC-MS Data for Major Constituents
The mass spectrum of an acetate ester of a sesquiterpene alcohol will typically show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the specific isomer (C₁₇H₂₆O₂, MW = 262.39 g/mol ). A characteristic fragmentation pattern involves the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent fragment ion at m/z 202.
Table 2: Representative GC-MS Data for Khusimyl Acetate
| m/z (Relative Intensity %) | Proposed Fragment | Interpretation |
| 262 (low) | [C₁₇H₂₆O₂]⁺ | Molecular Ion |
| 202 (high) | [C₁₅H₂₂]⁺ | Loss of acetic acid (CH₃COOH) |
| 187 (moderate) | [C₁₄H₁₉]⁺ | Further fragmentation of the C₁₅H₂₂ fragment |
| 159 (moderate) | [C₁₂H₁₅]⁺ | Further fragmentation |
| 43 (high) | [CH₃CO]⁺ | Acetyl cation, characteristic of acetate esters |
Interpretation of the Mass Spectrum:
The mass spectrum of a typical this compound component is characterized by a weak or absent molecular ion peak due to the facile loss of the acetate group. The base peak is often the fragment resulting from the loss of acetic acid (m/z 202). The presence of a significant peak at m/z 43 is a strong indicator of an acetate ester. The complex fingerprint region of the spectrum arises from the intricate rearrangements and fragmentations of the sesquiterpene carbon skeleton, which can be used to differentiate between various isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the individual components of this compound. Due to the complexity of the mixture, analysis is often performed on isolated fractions or by using 2D NMR techniques to resolve overlapping signals.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will display characteristic signals for the acetate methyl group, protons on the carbon bearing the acetate group, and a complex array of signals from the sesquiterpene framework, including olefinic and aliphatic protons.
Table 3: Representative ¹H NMR Data for Khusimyl Acetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.8 - 5.0 | m | - | H-C-OAc |
| ~4.6 - 4.8 | m | - | Olefinic Protons |
| ~2.05 | s | - | -OCOCH₃ |
| ~0.8 - 2.5 | m | - | Aliphatic Protons |
| ~0.8 - 1.2 | m | - | Methyl Protons |
Interpretation of the ¹H NMR Spectrum:
A sharp singlet around δ 2.05 ppm is a definitive indicator of the acetate methyl protons. The proton on the carbon attached to the acetate group (H-C-OAc) typically resonates in the downfield region (around δ 4.8-5.0 ppm) and its multiplicity will depend on the number of adjacent protons. The olefinic protons, if present in the specific isomer, will appear further downfield. The region from δ 0.8 to 2.5 ppm will contain a complex series of overlapping multiplets corresponding to the numerous aliphatic and methyl protons of the sesquiterpene skeleton.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 4: Representative ¹³C NMR Data for Khusimyl Acetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C =O (ester) |
| ~140 - 150 | Olefinic Carbons |
| ~110 - 120 | Olefinic Carbons |
| ~75 - 85 | C -OAc |
| ~21.2 | -OCOC H₃ |
| ~15 - 60 | Aliphatic and Methyl Carbons |
Interpretation of the ¹³C NMR Spectrum:
Key diagnostic signals in the ¹³C NMR spectrum include the ester carbonyl carbon around δ 170.5 ppm and the carbon of the acetate methyl group at approximately δ 21.2 ppm. The carbon atom attached to the acetate group (C-OAc) will resonate in the δ 75-85 ppm region. The remaining signals will correspond to the sp² and sp³ hybridized carbons of the sesquiterpene framework, providing a unique fingerprint for each isomer.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of this compound is as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 5 °C/min.
-
Final hold: 10 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For detailed structural elucidation, the following NMR protocol can be employed:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample (or an isolated fraction) in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 16 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 240 ppm.
-
Acquisition time: ~1 second.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
2D NMR: For complete assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires a combination of chromatographic separation and detailed spectroscopic interpretation. Due to its nature as a complex mixture, a comprehensive understanding relies on the characterization of its major constituents. This guide provides the foundational spectroscopic data and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively analyze and interpret the NMR and GC-MS data of this compound, ensuring its quality, consistency, and proper application in various fields.
References
Understanding the isomerism of Vetiveryl acetate and its main components like Khusimyl acetate
An In-depth Exploration of Vetiveryl Acetate (B1210297) and its Primary Component, Khusimyl Acetate, for Researchers and Drug Development Professionals.
Vetiveryl acetate, a highly valued ingredient in the fragrance industry, is not a singular chemical entity but rather a complex amalgam of sesquiterpenoid esters.[1][2] Its characteristic suave, woody, and sweet aroma, which is a more refined and less earthy version of its precursor, vetiver oil, has cemented its place in high-end perfumery.[3][4] The composition and olfactory profile of this compound are intricately linked to the geographical origin of the vetiver plant (Chrysopogon zizanioides), the extraction method of the essential oil, and the specific acetylation process employed.[5][6] This technical guide delves into the isomeric intricacies of this compound, with a particular focus on its principal constituent, khusimyl acetate, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
The Nature of this compound: A Mixture of Isomers
This compound is synthesized through the acetylation of vetiver oil or its isolated alcohol fraction, known as vetiverol.[7][8] Since vetiver oil itself is a complex mixture of over 150 sesquiterpenoid compounds, the resulting this compound is a correspondingly complex blend of their acetate esters.[6] The isomerism within this compound is multifaceted, encompassing both constitutional isomers and stereoisomers.
Two primary commercial products are distinguished based on the starting material for acetylation:
-
This compound: Produced by the direct acetylation of the entire vetiver essential oil. This product is noted for its complexity and may contain a broader range of acetylated compounds and other accessory molecules.[7]
-
Vetiver Acetate (or Vetiverol Acetate): Derived from the acetylation of "vetiverol," which is the fraction of sesquiterpene alcohols isolated from vetiver oil.[7] This version is often described as having a cleaner and more refined aroma.[7]
The main component of this compound is widely recognized as khusimyl acetate .[5][9][10] However, numerous other sesquiterpenyl acetates contribute to its overall chemical and olfactory profile.
Key Components and Their Isomerism
The chemical composition of this compound can vary significantly. Analysis using advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) has revealed the presence of over 200 different compounds.[11] The table below summarizes some of the major identified constituents and their reported concentrations.
| Component | Average Value (%) | CAS Number |
| Khusimyl acetate | 15.45 | 61474-33-7 |
| Isovalencenyl acetate | 14.11 | - |
| α-Vetivone + Vetiselinenol acetate | 5.88 | 15764-04-2 + ? |
| Nootkatene derivative (acetate) | 4.01 | - |
| β-Vetivone | 3.97 | 18444-79-6 |
| Nootkatone derivative (acetate) | 3.10 | - |
| α-Vetivone | 2.62 | 15764-04-2 |
| Khusimol (B1673632) ester | 2.21 | - |
| β-Vetivenene | 1.91 | - |
Data sourced from a European Commission SCCS opinion on this compound.[5]
Khusimyl acetate , the principal ester, exists as multiple stereoisomers due to the complex three-dimensional structure of the khusimol skeleton. The specific stereochemistry of these isomers can significantly influence their olfactory properties.
Experimental Protocols
The production and analysis of this compound involve specific chemical and analytical methodologies.
Synthesis of this compound
The synthesis of this compound is primarily an esterification reaction. The general protocol involves the acetylation of either crude vetiver oil or the isolated vetiverol fraction using acetic anhydride.[1][12]
A. Traditional Chemical Synthesis:
-
Reactants: Vetiver oil or vetiverol and acetic anhydride.
-
Catalyst: A catalyst such as sulfuric acid or sodium acetate is often employed to facilitate the reaction.[9][13]
-
Conditions: The reaction can be carried out with or without a catalyst at temperatures up to 120°C, with orthophosphoric acid at room temperature, or with sodium acetate in refluxing toluene.[12]
-
Purification: The process is typically followed by distillation to purify the this compound.[12] Crude products may only undergo a "topping" of light fractions, resulting in a product of inferior odor.[10]
B. Enzymatic Synthesis (Green Chemistry Approach):
-
Reactants: Vetiver oil and a natural acylating compound (e.g., ethyl acetate).[1]
-
Catalyst: Lipases, such as Candida antarctica lipase, are used as biocatalysts.[1][12]
-
Advantages: This method is considered a more sustainable alternative, minimizing waste and reducing energy consumption.[1]
Analytical Characterization
Due to its isomeric complexity, the analysis of this compound requires high-resolution analytical techniques.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is a powerful technique for separating the numerous isomers present in this compound.[1][14] It utilizes two columns with different stationary phases to achieve significantly higher separation power than conventional GC.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of the separated components based on their mass spectra.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of the individual isomers after their isolation.[1][15]
-
Gas Chromatography-Olfactometry (GC-O): This technique is employed to determine the odor contribution of individual components of the mixture.[14][16]
Visualization of Key Processes and Relationships
The following diagrams illustrate the manufacturing workflow, the isomeric relationship of key components, and a typical analytical workflow.
Caption: Manufacturing workflow for this compound and Vetiver Acetate.
Caption: Isomeric complexity within this compound.
Caption: Analytical workflow for characterizing this compound.
Conclusion
The study of this compound's isomerism is a journey into the heart of natural product complexity. Its composition is a delicate interplay of botanical origin, chemical processing, and the inherent stereochemistry of its sesquiterpenoid precursors. For researchers and professionals in drug development, a thorough understanding of this complexity is crucial for quality control, predicting olfactory properties, and exploring potential biological activities of its constituent isomers. The application of advanced analytical techniques will continue to unravel the subtle nuances of this remarkable fragrance ingredient, paving the way for new applications and a deeper appreciation of its chemical intricacies.
References
- 1. This compound | 117-98-6 | Benchchem [benchchem.com]
- 2. Showing Compound this compound (FDB016981) - FooDB [foodb.ca]
- 3. scentseeker.co.uk [scentseeker.co.uk]
- 4. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. vetiver.org [vetiver.org]
- 7. fraterworks.com [fraterworks.com]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 10. This compound | 62563-80-8 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 13. perfumeextract.co.uk [perfumeextract.co.uk]
- 14. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Biosynthesis of Sesquiterpenoid Precursors to Vetiveryl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vetiveryl acetate (B1210297), a highly valued fragrance ingredient, is a semi-synthetic derivative of vetiver essential oil, which is a complex mixture of sesquiterpenoids. The characteristic woody and earthy aroma of vetiver oil, and consequently vetiveryl acetate, is attributed to its unique composition of sesquiterpene alcohols. This technical guide provides a comprehensive overview of the biosynthesis of the sesquiterpenoid precursors to this compound, focusing on the enzymatic pathways in Chrysopogon zizanioides (vetiver grass). It details the biosynthetic route from primary metabolites to the key sesquiterpene alcohol, khusimol (B1673632), and outlines the subsequent enzymatic acetylation to yield this compound. This document includes detailed experimental protocols, quantitative data on vetiver oil composition, and visual diagrams of the key pathways and processes to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and fragrance science.
Introduction
Vetiver essential oil, extracted from the roots of the perennial grass Chrysopogon zizanioides, is a cornerstone of the fragrance industry, prized for its deep, tenacious, and complex aroma. The oil is a rich source of over 150 sesquiterpenoid constituents, primarily alcohols and their derivatives.[1] this compound is not a naturally occurring compound but is produced through the acetylation of the sesquiterpene alcohol fraction of vetiver oil, known as vetiverol. This process modifies the olfactory profile, resulting in a smoother, sweeter, and less earthy fragrance.[2] Understanding the biosynthesis of the natural precursors to this compound is crucial for optimizing production through both traditional cultivation and modern biotechnological approaches.
The core of vetiver oil's characteristic scent lies in its unique blend of sesquiterpene alcohols, with khusimol being one of the most significant contributors.[3][4] The biosynthesis of these C15 compounds originates from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are cyclized by a class of enzymes known as sesquiterpene synthases (STSs). This guide will delve into the enzymatic steps leading to the formation of the key sesquiterpene skeletons that are the direct precursors to the alcohols found in vetiverol.
The Biosynthetic Pathway to Sesquiterpenoid Precursors
The formation of sesquiterpenoid precursors in vetiver follows the well-established terpenoid biosynthesis pathway, beginning with the production of the five-carbon building blocks, IPP and DMAPP. In plants, these precursors can be synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpene biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.
These C5 units are then sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP serves as the universal substrate for sesquiterpene synthases, which catalyze its cyclization into a vast array of structurally diverse sesquiterpene hydrocarbons. Subsequent enzymatic modifications, such as hydroxylations by cytochrome P450 monooxygenases, convert these hydrocarbons into the corresponding sesquiterpene alcohols that constitute vetiverol.
Key Enzymes in the Vetiver Sesquiterpenoid Pathway
Recent research has begun to elucidate the specific enzymes responsible for the production of the characteristic sesquiterpenes in vetiver.
-
Zizaene Synthase (ZS): This enzyme is critical for the biosynthesis of (+)-zizaene, the direct precursor to khusimol.[5] ZS catalyzes the cyclization of FPP to form the tricyclic sesquiterpene (+)-zizaene. The subsequent hydroxylation of (+)-zizaene, likely by a cytochrome P450 enzyme, yields khusimol. The heterologous expression and characterization of zizaene synthase from C. zizanioides have confirmed its role in the formation of this key vetiver component.[5][6]
-
VzTPS9 - A Cedrol Synthase: A vetiver-specific terpene synthase, VzTPS9, has been identified and shown to be responsible for the synthesis of cedrol, another sesquiterpenoid found in vetiver.[7][8][9] This enzyme also utilizes FPP as a substrate and directs its cyclization to form cedrol.
The identification and characterization of these and other yet-to-be-discovered sesquiterpene synthases in vetiver are key to understanding the complex chemical profile of its essential oil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Khusimol - Sciencemadness Wiki [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulating the Precursor and Terpene Synthase Supply for the Whole-Cell Biocatalytic Production of the Sesquiterpene (+)-Zizaene in a Pathway Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A vetiver-specific terpene synthase VzTPS9 contributes to the high attractiveness of vetiver to rice stem borer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Olfactory Characteristics of Vetiveryl Acetate Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vetiveryl acetate (B1210297), a highly valued ingredient in the fragrance industry, is not a single chemical entity but rather a complex mixture derived from the acetylation of vetiver oil. The olfactory profile of vetiveryl acetate is a sophisticated symphony of woody, earthy, and fresh notes, which is attributable to the diverse array of sesquiterpenoid acetates formed during its synthesis. The specific stereochemistry and structural arrangement of these isomers play a pivotal role in defining their individual olfactory characteristics. This technical guide provides an in-depth exploration of the olfactory properties of different this compound isomers, summarizing the available data, outlining key experimental methodologies for their evaluation, and visualizing the workflows involved in their characterization. While comprehensive comparative data remains a subject of ongoing research, this guide synthesizes the current understanding to aid researchers in the fields of fragrance chemistry, sensory science, and olfactory receptor research.
Introduction
Vetiver oil, extracted from the roots of the Chrysopogon zizanioides grass, is a cornerstone of perfumery, renowned for its rich, tenacious, and complex aroma. The process of acetylation transforms the primary and secondary alcohols in the oil, such as vetiverols, into their corresponding acetates, yielding this compound. This modification mellows the harsher, smokier notes of the raw oil, resulting in a smoother, fresher, and more refined woody fragrance.[1] The final scent profile of a commercial this compound is intrinsically linked to the chemical composition of the starting vetiver oil and the specific acetylation process employed.[2][3]
The complexity of this compound arises from the multitude of sesquiterpene skeletons present in the parent oil, leading to a wide variety of acetate isomers. Understanding the distinct olfactory contribution of each isomer is crucial for quality control, new fragrance development, and for fundamental research into structure-odor relationships.
Olfactory Profiles of Key this compound Isomers
While a comprehensive comparative analysis of all this compound isomers is not extensively documented in publicly available literature, research has highlighted the olfactory importance of specific isomers. The data presented below is a synthesis of available information. It is important to note that quantitative data, such as odor thresholds, can vary based on the analytical method and the purity of the isomer.
Table 1: Olfactory Characteristics of Selected this compound Isomers and Related Compounds
| Isomer/Compound Name | Chemical Structure | Odor Descriptor(s) | Olfactory Threshold (ng/L air) | Source/Reference |
| This compound (Mixture) | Mixture of sesquiterpenoid acetates | Sweet, dry, fresh, woody, smooth, refined, less earthy than vetiver oil | Not Applicable | [1] |
| 12-norziza-6(13)-en-2α-yl acetate | (Structure not readily available in searches) | Strong vetiver-like note | Not specified | [2] |
| Isokhusimyl acetate | (Structure not readily available in searches) | Vetiver, tenacious | Not specified | [3] |
| Khusimone (a key ketone in vetiver) | C14H20O | Slightly fruity, grapefruit-like, vetiver, green, woody-ambery | 4.7 | [3] |
| Ziza-6(13)-en-3-one (a key ketone in vetiver) | C15H22O | Clean, fresh, transparent, woody-ambery, vetiver | 0.13 |
Note: The scarcity of quantitative data for individual isomers in the literature necessitates further dedicated research in this area.
Experimental Protocols for Olfactory Characterization
The evaluation of the olfactory characteristics of individual this compound isomers requires a combination of advanced analytical techniques and rigorous sensory analysis.
Isomer Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS): This is the foundational technique for separating and identifying the individual components within a complex mixture of this compound.[2]
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol, hexane) is prepared.
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The sample is vaporized and travels through a capillary column with a stationary phase. Different isomers will interact differently with the stationary phase and will elute at different retention times.
-
Detection (MS): As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, often by comparison to a spectral library.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures like this compound, GCxGC provides enhanced separation power, allowing for the resolution of co-eluting isomers that may be missed with conventional GC-MS.[4][5]
Sensory Evaluation
Gas Chromatography-Olfactometry (GC-O): This technique directly links the chemical identity of a compound to its odor.[6][7][8][9]
-
Workflow: The effluent from the GC column is split. One portion goes to a chemical detector (like MS or a Flame Ionization Detector - FID), and the other portion is directed to a sniffing port.[7][9]
-
Human Assessor: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, intensity, and description of any perceived odors.
-
Data Correlation: The timing of the odor perception is correlated with the peaks on the chromatogram from the chemical detector, allowing for the identification of the odor-active compounds.
Determination of Odor Thresholds:
The odor threshold is the minimum concentration of a substance that can be detected by a human nose.
-
Methodology: A series of dilutions of the purified isomer in a non-odorous solvent is prepared. These are presented to a sensory panel in an ascending order of concentration. The threshold is typically defined as the concentration at which 50% of the panelists can reliably detect the odor.[10][11] This can be performed using olfactometers that deliver precise concentrations of the odorant to the panelist.
Sensory Panel Profiling:
-
Panelist Training: A panel of trained individuals is essential for obtaining reliable and reproducible sensory data. Panelists are trained to identify and quantify different odor attributes.
-
Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various odor descriptors (e.g., woody, earthy, fruity, fresh) for each isomer on a defined scale. This allows for the creation of a detailed olfactory profile for each compound.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in the analysis of this compound isomers.
Caption: Workflow for GC-MS/O analysis of this compound.
Caption: Process for determining the odor detection threshold.
Structure-Odor Relationships
The subtle variations in the chemical structures of this compound isomers can lead to significant differences in their perceived odors. Key structural features that influence olfaction include:
-
The Sesquiterpene Skeleton: The underlying carbon framework (e.g., zizaane, vetivane) provides the fundamental woody character.
-
Position of the Acetate Group: The location of the acetate functional group on the skeleton can dramatically alter the odor profile.
-
Stereochemistry: The three-dimensional arrangement of atoms (e.g., cis/trans, R/S) is critical. Often, only one enantiomer of a chiral molecule is odor-active, or the enantiomers possess distinct odors.
Further research employing techniques like Quantitative Structure-Odor Relationship (QSOR) modeling will be invaluable in predicting the olfactory properties of novel this compound isomers based on their molecular structures.
Conclusion and Future Directions
This compound's esteemed position in perfumery is a testament to the rich and varied olfactory contributions of its constituent isomers. While the overall scent profile is well-characterized, a detailed, comparative understanding of the individual isomers is an area ripe for further investigation. The methodologies outlined in this guide, particularly the coupling of advanced separation techniques like GCxGC with rigorous sensory analysis, provide a robust framework for future research.
Future studies should focus on:
-
Isolation and Purification: Developing efficient methods to isolate a wider range of this compound isomers in high purity.
-
Comprehensive Olfactory Profiling: Systematically determining the odor descriptors and quantitative thresholds for a broad array of isomers.
-
Olfactory Receptor Studies: Identifying the specific olfactory receptors that are activated by different this compound isomers to understand the molecular basis of their perception.
A deeper understanding of the olfactory characteristics of individual this compound isomers will not only empower perfumers to create more nuanced and innovative fragrances but will also contribute significantly to the fundamental science of olfaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 9. mdpi.com [mdpi.com]
- 10. The Smelling Principle of Vetiver Oil, Unveiled by Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Genesis of a Modern Perfumery Staple: A Technical History of Vetiveryl Acetate
An in-depth exploration of the discovery, synthesis, and olfactory significance of Vetiveryl acetate (B1210297), a cornerstone of contemporary fragrance creation.
Introduction
Vetiveryl acetate, a semi-synthetic derivative of the revered vetiver oil, stands as a testament to the synergy of nature and chemical innovation in the fragrance industry. First isolated in the 1950s, this complex mixture of sesquiterpenoid esters has carved an indispensable niche in the perfumer's palette, offering a refined and sophisticated woody character devoid of the harsher, earthier notes of its natural precursor.[1] This technical guide delves into the historical context of this compound's discovery, its chemical synthesis, quantitative analysis, and the underlying neuroscientific principles of its perception, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal fragrance ingredient.
Historical Context and Discovery
The use of vetiver oil, extracted from the roots of the Chrysopogon zizanioides grass, has a long and storied history, particularly in the Indian subcontinent.[2] However, the journey to the refined elegance of this compound is a more recent chapter in the annals of fragrance chemistry. The 1950s marked a period of significant advancement in the chemical modification of natural raw materials for perfumery, and it was during this decade that this compound was first isolated.[1][2] This development was driven by the desire to harness the desirable woody and earthy characteristics of vetiver oil while mitigating its sometimes harsh and smoky facets. The process of acetylation, the chemical addition of an acetyl group, proved to be the key to unlocking a smoother, more versatile, and highly sought-after fragrance material. While specific individuals or companies responsible for the initial discovery remain somewhat elusive in publicly available records, it is clear that various fragrance houses were experimenting with the acetylation of natural materials during this innovative period.[3]
One of the most iconic fragrances that prominently features the character of vetiver, and by extension the era of this compound's emergence, is Vétiver by Guerlain, created in 1959. This fragrance is often cited as a benchmark for vetiver-based scents and showcases the clean, sophisticated woody notes that this compound can impart. The introduction of this compound provided perfumers with a novel tool to create modern, elegant, and long-lasting woody accords in a variety of fragrance categories, from masculine colognes to complex chypres and orientals.[4][5]
Chemical Synthesis and Production
This compound is not a single chemical entity but rather a complex mixture of esters, with the primary component being khusimyl acetate.[6] Its synthesis is intrinsically linked to vetiver oil, a complex essential oil composed of hundreds of sesquiterpene derivatives. The production of this compound involves the esterification of the sesquiterpene alcohols, collectively known as vetiverol, which are either isolated from vetiver oil or present in the whole oil.[2]
There are two primary routes for the synthesis of this compound:
-
Acetylation of Vetiverol: This method involves the initial isolation of the vetiverol fraction from vetiver oil through distillation. The separated vetiverol is then acetylated, typically using acetic anhydride (B1165640) in the presence of a catalyst such as sulfuric acid.[4][7] This process yields a "cleaner" and often more highly prized product, sometimes referred to as Vetiver Acetate.[5]
-
Direct Acetylation of Vetiver Oil: In this more direct approach, the entire vetiver essential oil is subjected to acetylation with acetic anhydride.[5][6] This method is less labor-intensive as it bypasses the vetiverol isolation step but results in a more complex final product containing acetylated alcohols alongside other components of the original oil. This product is often referred to as this compound.[5]
Following the acetylation reaction, the crude product is typically purified through fractional distillation to remove unreacted reagents and byproducts, yielding the final this compound used in perfumery.[6]
Quantitative Data
The chemical and physical properties of this compound can vary depending on the source of the vetiver oil and the synthesis method employed. However, typical values for key parameters are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₆O₂ | [4] |
| Molecular Weight | 262.39 g/mol | [4] |
| Appearance | Amber liquid | [4] |
| Boiling Point | 286 °C | [6] |
| Density | ~0.99 g/mL | [4] |
| Flash Point | 90 °C (194 °F) | [4] |
| Log P | 6.16 | [4] |
The concentration of this compound in finished fragrance products can vary significantly depending on the desired olfactory effect.
| Fragrance Category | Typical Usage Level in Compound |
| Masculine Fragrances | High |
| Chypre Perfumes | Moderate to High |
| Oriental Perfumes | Moderate |
| Floral Perfumes | Low to Moderate |
| Ambery Perfumes | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is the gold standard for the analysis of complex volatile mixtures like this compound, enabling the identification and quantification of its numerous constituents.[8]
Objective: To separate, identify, and quantify the chemical components of a this compound sample.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as ethanol (B145695) or isooctane. For quantitative analysis, an internal standard is added.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.[9]
-
Gas Chromatography (GC):
-
Carrier Gas: Helium or Hydrogen.[10]
-
Column: A capillary column with a non-polar or polar stationary phase is used to separate the components based on their boiling points and polarity.[10]
-
Temperature Program: The oven temperature is gradually increased according to a specific program to facilitate the separation of compounds with a wide range of volatilities.[10]
-
-
Mass Spectrometry (MS):
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are bombarded with electrons, causing them to fragment into charged ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: A detector counts the number of ions at each mass-to-charge ratio, generating a mass spectrum for each component.
-
-
Data Analysis: The resulting chromatogram shows a series of peaks, each representing a different compound. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual components. Quantification is achieved by comparing the peak area of each component to that of the internal standard.
Mandatory Visualizations
Caption: Chemical synthesis pathways of this compound from Vetiver oil.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Olfactory signal transduction pathway for a woody odorant.
Olfactory Perception and Signaling Pathway
The perception of this compound's characteristic woody and earthy aroma is initiated by the interaction of its constituent molecules with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11] While the specific olfactory receptors that bind to the various sesquiterpenoid esters in this compound have not been fully elucidated, the general mechanism of olfactory signal transduction is well understood.
The binding of an odorant molecule, in this case, a component of this compound, to its specific olfactory receptor triggers a conformational change in the receptor. This, in turn, activates an associated G-protein (G-olf).[12] The activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] The resulting increase in intracellular cAMP concentration leads to the opening of cAMP-gated ion channels, allowing an influx of sodium and calcium ions into the neuron.[11][12] This influx of positive ions causes a depolarization of the neuron's membrane, generating an electrical signal known as a receptor potential. If this potential is strong enough, it will trigger an action potential, which is then transmitted along the neuron's axon to the olfactory bulb in the brain. Here, the signals from various olfactory neurons are processed, leading to the conscious perception of the complex and sophisticated scent of this compound.
Conclusion
From its origins in the rich, earthy aroma of vetiver roots to its refined and versatile character in modern perfumery, this compound represents a significant milestone in the history of fragrance chemistry. Its discovery in the 1950s provided perfumers with a novel and indispensable tool for crafting sophisticated woody fragrances. The synthesis of this compound, through the acetylation of either isolated vetiverol or whole vetiver oil, is a classic example of how natural materials can be chemically modified to enhance their desirable olfactory properties. The intricate process of its perception, governed by the complex machinery of the olfactory signaling pathway, underscores the profound connection between molecular structure and sensory experience. As the fragrance industry continues to evolve, the enduring legacy of this compound serves as a powerful reminder of the creative potential that lies at the intersection of nature, chemistry, and human ingenuity.
References
- 1. videsanges.com [videsanges.com]
- 2. This compound | 117-98-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 5. fraterworks.com [fraterworks.com]
- 6. This compound | 62563-80-8 [chemicalbook.com]
- 7. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 8. areme.co.jp [areme.co.jp]
- 9. scitepress.org [scitepress.org]
- 10. agilent.com [agilent.com]
- 11. jackwestin.com [jackwestin.com]
- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Analysis of Sesquiterpene Esters
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene esters, a diverse class of natural products, are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis and analysis of these valuable compounds, focusing on methodologies and quantitative data to aid researchers in their drug discovery and development efforts.
Synthesis of Sesquiterpene Esters
The synthesis of sesquiterpene esters can be broadly approached through two main strategies: total synthesis of the entire molecule or the esterification of a naturally derived or synthetically prepared sesquiterpene alcohol.
Total Synthesis of Sesquiterpenoid Cores
The complete synthesis of the complex carbocyclic skeletons of sesquiterpenes is a challenging but powerful approach that allows for the creation of novel analogs. Various strategies have been employed to construct the core structures, such as the guaianolide and eudesmanolide frameworks, which are common precursors to sesquiterpene esters.
Key strategies in the total synthesis of these cores include:
-
Domino Metathesis: This approach utilizes a sequence of ring-closing metathesis reactions to efficiently construct fused ring systems. For example, a domino enediyne metathesis has been used to form the hydroazulene core of guaianolides.[1]
-
Double Allylation: Sequential intramolecular and intermolecular allylation reactions have proven effective in building the guaianolide skeleton from acyclic precursors.[2][3]
-
Asymmetric Catalysis: Enantioselective methods, such as copper-NHC-catalyzed 1,4-additions, are employed to install key stereocenters early in the synthetic sequence.[4]
-
Photochemical Rearrangements: Classic photochemical reactions of starting materials like α-santonin have been used to generate diverse sesquiterpenoid intermediates.[3][5]
A generalized workflow for the total synthesis of a sesquiterpenoid core followed by esterification is depicted below.
Esterification of Sesquiterpene Alcohols
The direct esterification of a sesquiterpene alcohol is a more common and often more efficient route to obtaining sesquiterpene esters, especially when the parent alcohol is readily available from natural sources or through a known synthetic pathway. Several standard and modified esterification methods can be applied.
This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[6][7][8] The reaction is reversible and is driven to completion by using an excess of one reactant or by removing water as it is formed.[9]
Experimental Protocol: General Fischer-Speier Esterification [6][10]
-
In a round-bottom flask, dissolve the sesquiterpene alcohol and the desired carboxylic acid in a suitable solvent (often an excess of the alcohol itself or a non-reactive solvent like toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops).[10]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period (e.g., 45 minutes).[10] A Dean-Stark apparatus can be used to remove water azeotropically if the solvent is appropriate (e.g., toluene).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate or 10% sodium carbonate solution until effervescence ceases.[6][10]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sesquiterpene ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
For acid-sensitive sesquiterpene alcohols, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Acid anhydrides, such as acetic anhydride, can be used to esterify terpene alcohols.[11] This method can be particularly useful for tertiary alcohols that are prone to dehydration under strongly acidic conditions. The reaction can be facilitated by removing the carboxylic acid byproduct via azeotropic distillation.[11]
Table 1: Examples of Sesquiterpene Ester Synthesis
| Sesquiterpene Core | Esterifying Agent | Reaction Conditions | Yield (%) | Reference |
| Guaianolide Precursor | Acetic Anhydride | Pyridine, DMAP, CH2Cl2, rt | 95 | Fictionalized Example |
| Eudesmanolide Precursor | Propionic Acid | DCC, DMAP, CH2Cl2, 0 °C to rt | 88 | Fictionalized Example |
| Germacranolide Precursor | Butyric Acid | H2SO4 (cat.), Toluene, reflux | 75 | Fictionalized Example |
Analysis of Sesquiterpene Esters
The structural elucidation and quantification of sesquiterpene esters rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds like many sesquiterpene esters. When coupled with a mass spectrometer, GC-MS provides both retention time data for identification and mass spectra for structural confirmation. The fragmentation patterns observed in electron ionization (EI) mass spectrometry can be highly informative for identifying the sesquiterpene core and the ester moiety.[12][13]
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile sesquiterpene esters.[14] Reversed-phase columns are commonly used with mobile phases consisting of acetonitrile/water or methanol/water gradients. Detection is typically achieved using a UV detector or by coupling the HPLC to a mass spectrometer (LC-MS).[14] Chiral HPLC can be employed to separate enantiomers.[15]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable tools for the unambiguous structure determination of novel sesquiterpene esters.[15] ¹H NMR can also be used for the quantitative analysis of known sesquiterpene esters in mixtures.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[15] As mentioned, GC-MS provides valuable information on fragmentation patterns.
Table 2: Analytical Data for a Representative Sesquiterpene Ester (Hypothetical)
| Analytical Technique | Observed Data |
| GC-MS | |
| Retention Time (min) | 15.2 |
| Molecular Ion (m/z) | 290.2246 [M]+ |
| Key Fragments (m/z) | 204, 189, 161, 87, 43 |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.10 (t, J = 7.0 Hz, 1H), 4.58 (q, J = 7.1 Hz, 2H), 2.05 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 171.2, 142.5, 131.8, 124.1, 118.9, 80.5, 60.4, 39.7, 31.5, 26.8, 25.7, 23.5, 17.7, 16.1, 14.3 |
Biosynthesis of Sesquiterpenes
Sesquiterpenes are biosynthesized from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[16][17][18] FPP is then cyclized by a variety of terpene synthases to generate the diverse array of sesquiterpene skeletons.[16][17] Subsequent modifications, such as oxidation and esterification, are carried out by other enzymes to produce the final sesquiterpene esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 10. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 11. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 12. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Vetiveryl Acetate: A Technical Guide to Solubility in Organic Solvents and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vetiveryl acetate (B1210297), a prominent sesquiterpene ester derived from vetiver oil, is a cornerstone of the fragrance industry, prized for its complex woody and earthy aroma. Its efficacy and stability within a final product are intrinsically linked to its solubility and behavior within the formulation matrix. This technical guide provides a comprehensive overview of the solubility of vetiveryl acetate in a range of organic solvents pertinent to cosmetic and pharmaceutical applications. It further delves into its compatibility with various cosmetic formulations. Detailed experimental protocols for solubility determination are also presented to aid in research and development.
Introduction
This compound is the product of the acetylation of vetiverol, the primary sesquiterpene alcohol constituent of vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides plant.[1] This modification of vetiverol into its acetate ester enhances its olfactory profile, resulting in a smoother, sweeter, and more tenacious woody scent, making it a versatile ingredient in perfumery.[2][3][4] Beyond its aromatic properties, the physicochemical characteristics of this compound, particularly its solubility, are critical for its successful incorporation into diverse product formats.
Understanding the solubility of this compound is paramount for formulators to ensure product stability, clarity, and optimal performance. This guide aims to provide a centralized resource of quantitative solubility data, standardized experimental methodologies, and practical formulation considerations.
Physicochemical Properties of this compound
This compound is a complex mixture of substances, with its exact composition varying depending on the source of the vetiver oil and the acetylation process.[5] It is typically a viscous, pale yellow to amber liquid.[6]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H26O2 | [7][8] |
| Molecular Weight | 262.39 g/mol | [8] |
| Appearance | Amber liquid | [6] |
| Log P (o/w) | 6.16 | [8] |
| Boiling Point | 286 °C | [8] |
Solubility of this compound in Organic Solvents
This compound exhibits good solubility in a variety of common organic solvents used in the cosmetic and fragrance industries. Its non-polar nature, indicated by a high Log P value, dictates its preference for lipophilic vehicles.
Table 2: Quantitative Solubility of this compound in Various Solvents at 25°C
| Solvent | Chemical Class | Solubility (g/L) | Reference |
| Methanol | Alcohol | 772.91 | [7] |
| Ethanol | Alcohol | 625.9 | [7] |
| Isopropanol | Alcohol | 522.96 | [7] |
| Diglyme | Ether | 706.89 | [7] |
| Acrylic Acid | Carboxylic Acid | 190.24 | [7] |
| Glycerin | Polyol | 143.75 | [7] |
| Isopropyl Myristate | Ester | 138.16 | [7] |
| Water | Inorganic | 0.04 | [9] |
Qualitative descriptions indicate that this compound is also soluble in fixed oils.[10] It is considered practically insoluble in water.[11][12]
This compound in Cosmetic Formulations
The lipophilic nature of this compound makes it highly suitable for incorporation into the oil phase of various cosmetic formulations.
-
Anhydrous Formulations: In products such as oils, balms, and ointments, this compound can be readily dissolved in the lipid base. Its excellent fixative properties contribute to a long-lasting fragrance profile in these applications.
-
Emulsions (Creams and Lotions): this compound is typically added to the oil phase of an emulsion prior to homogenization. Its compatibility with common emollients and emulsifiers ensures its stable integration into the final product. The concentration of this compound should be carefully considered to avoid any potential for destabilization of the emulsion.
-
Alcohol-Based Formulations (Perfumes, Colognes): As evidenced by its high solubility in ethanol, this compound is ideally suited for use in fine fragrances.[7]
-
Surfactant-Based Systems (Shampoos, Body Washes): The incorporation of this compound into aqueous surfactant systems requires the use of solubilizers, such as polysorbates or other non-ionic surfactants, to ensure a clear and stable final product.
Experimental Protocols for Solubility Determination
A standardized method for determining the solubility of substances like this compound is crucial for obtaining reliable and comparable data. The OECD Guideline 105 for Testing of Chemicals, "Water Solubility," provides a robust framework that can be adapted for organic solvents. The two primary methods described are the Flask Method and the Column Elution Method.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a fragrance ingredient in an organic solvent, based on the principles of the Flask Method.
Caption: Experimental workflow for determining the solubility of this compound in an organic solvent.
Detailed Methodologies
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (of known purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrumentation (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC))
Procedure (Flask Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight vessel. The excess solid should be visually apparent.
-
Place the vessel in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 ± 0.5°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for the separation of the undissolved this compound.
-
To ensure complete separation of the solid phase, centrifuge an aliquot of the suspension at the same temperature. Alternatively, filter the solution using a filter that does not interact with the solute or solvent.
-
-
Analysis:
-
Carefully withdraw a sample from the clear supernatant.
-
Accurately dilute the sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as GC-MS or HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or g/100mL.
-
Conclusion
This compound is a lipophilic fragrance ingredient with good solubility in a range of common cosmetic solvents, particularly alcohols and ethers, and is practically insoluble in water. Its solubility profile makes it a versatile component for a wide array of cosmetic and fragrance applications, from anhydrous systems to emulsions and alcohol-based perfumes. The successful incorporation of this compound into formulations is dependent on a thorough understanding of its solubility in the chosen solvent system. The standardized experimental protocols outlined in this guide provide a framework for researchers to accurately determine the solubility of this compound in novel solvent systems, thereby facilitating the development of stable and effective products. Further research to expand the quantitative solubility data in a broader range of cosmetic esters and silicones would be a valuable addition to the existing knowledge base.
References
- 1. CAS 62563-80-8: this compound | CymitQuimica [cymitquimica.com]
- 2. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound - Hekserij [eng.hekserij.nl]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 7. scent.vn [scent.vn]
- 8. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 9. Showing Compound this compound (FDB016981) - FooDB [foodb.ca]
- 10. This compound [thegoodscentscompany.com]
- 11. Vetivert acetate | C17H26O2 | CID 8347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound (EX VETIVER HAITI) [ventos.com]
Methodological & Application
Synthesis of Vetiveryl Acetate via Acetylation of Vetiverol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vetiveryl acetate (B1210297), a highly valued sesquiterpenoid ester in the fragrance and pharmaceutical industries, is synthesized through the acetylation of vetiverol, the alcohol fraction of vetiver oil. This document provides detailed application notes and experimental protocols for three distinct methods of vetiverol acetylation: catalysis with orthophosphoric acid, catalysis with sodium acetate, and enzymatic catalysis using Candida antarctica lipase (B570770). Each method offers a unique balance of reaction efficiency, cost-effectiveness, and environmental impact. These protocols are designed to guide researchers in the successful synthesis, purification, and characterization of vetiveryl acetate.
Introduction
Vetiver oil, extracted from the roots of the Chrysopogon zizanioides plant, is a complex mixture of over 150 sesquiterpenoid compounds. The alcohol fraction of this oil, known as vetiverol, is the primary precursor for the synthesis of this compound. The acetylation of vetiverol modifies its olfactory properties, resulting in a smoother, less harsh, and more desirable woody and sweet aroma. This compound is not a single compound but a complex mixture of esters, with its composition varying depending on the source of the vetiver oil and the acetylation method employed.[1] This variability in ester content, which can range from 46% to 99%, highlights the importance of controlled and reproducible synthesis protocols.[1]
This application note details three common and effective methods for the acetylation of vetiverol:
-
Orthophosphoric Acid Catalysis: A traditional and widely used method involving the use of a strong acid catalyst.
-
Sodium Acetate Catalysis: A milder alternative to strong acid catalysis, offering potentially higher selectivity.
-
Enzymatic Catalysis: A green chemistry approach utilizing lipases for a highly specific and environmentally benign transformation.
The selection of a particular method will depend on the specific requirements of the researcher, including desired yield, purity, cost, and environmental considerations.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the three detailed acetylation protocols. It is important to note that yields and purity can vary based on the quality of the starting vetiverol and precise experimental conditions.
| Parameter | Orthophosphoric Acid Method | Sodium Acetate Method (Solvent-Free) | Enzymatic Method (Candida antarctica Lipase) |
| Catalyst | 85% Orthophosphoric Acid | Sodium Acetate Trihydrate (NaOAc·3H₂O) | Immobilized Candida antarctica lipase B |
| Reactant Ratio (Vetiverol:Acetic Anhydride) | 1 : 1.5 (molar ratio) | 1 : 1.1 (molar ratio) | N/A (Vetiver oil in ethyl acetate) |
| Catalyst Loading | Catalytic amount (e.g., 5-10 mol%) | 10 mol% | 30% by weight of vetiver oil |
| Solvent | Optional (e.g., Toluene) or Solvent-free | Solvent-free | Ethyl Acetate |
| Temperature | Room temperature to 120°C[2] | Room Temperature | Room Temperature (e.g., 25°C)[2] |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | 5 hours[2] |
| Typical Yield | Moderate to High | High | Quantitative conversion reported[2] |
| Purity (Ester Content) | Variable (46-99%)[1] | High | High (High chemoselectivity for primary alcohols) |
| Work-up | Neutralization, Washing, Distillation | Dilution, Washing, Column Chromatography | Filtration, Solvent Evaporation |
Experimental Protocols
Materials and Equipment
-
Vetiverol (or high-quality vetiver oil)
-
Acetic anhydride (B1165640) (≥98%)
-
Orthophosphoric acid (85%)
-
Sodium acetate trihydrate (≥99%)
-
Immobilized Candida antarctica lipase B (>5000 U/g)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (reagent grade)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for distillation and chromatography
-
Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol 1: Acetylation of Vetiverol using Orthophosphoric Acid
This protocol is a general guideline and may require optimization based on the specific vetiverol used.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vetiverol (1.0 eq). If using a solvent, add toluene (approx. 2 mL per gram of vetiverol).
-
Reagent Addition: While stirring, add acetic anhydride (1.5 eq) to the flask.
-
Catalyst Addition: Carefully add 85% orthophosphoric acid (catalytic amount, e.g., 0.05-0.10 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1 hour. Then, heat the reaction to a temperature between 80-120°C and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to remove unreacted starting material and byproducts.
Protocol 2: Acetylation of Vetiverol using Sodium Acetate (Solvent-Free)
This protocol is adapted from a general procedure for the acetylation of alcohols.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine vetiverol (1.0 eq), acetic anhydride (1.1 eq), and sodium acetate trihydrate (0.10 eq).
-
Reaction: Stir the solvent-free mixture at room temperature. The reaction is typically slower than the acid-catalyzed method and may require 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the ether solution with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator.
-
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure.
Protocol 3: Enzymatic Acetylation of Vetiverol using Candida antarctica Lipase
This protocol is based on a patented method for the biotechnological manufacture of vetiveryl esters.[2]
-
Reaction Setup: In a clean, dry flask, dissolve vetiver oil in food-grade ethyl acetate to a concentration of 10 g/L. Add molecular sieves (3 Å, 10 g/L) to ensure anhydrous conditions.
-
Enzyme Addition: Add immobilized Candida antarctica lipase (30% by weight with respect to the vetiver oil) to the solution.
-
Reaction: Stir the mixture at room temperature (e.g., 25°C) using an orbital shaker at approximately 250 rpm for 5 hours.
-
Work-up:
-
Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.
-
Remove the ethyl acetate from the filtrate under reduced pressure (e.g., at 35°C and 150 mbar) to obtain the this compound.
-
-
Purification: This method often yields a product of high purity that may not require further purification. However, if necessary, fractional distillation can be employed.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing the complex mixture of esters in this compound. The gas chromatogram will show a series of peaks corresponding to the different isomeric acetate esters. The mass spectra of these peaks will exhibit characteristic fragmentation patterns for sesquiterpenoid acetates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of acetate groups (a characteristic singlet around 2.0 ppm in the ¹H NMR spectrum) and the overall structure of the major sesquiterpenoid backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl stretch (C=O) for the ester group, typically in the range of 1735-1750 cm⁻¹. The disappearance of the broad O-H stretch from the starting vetiverol is also an indicator of a successful reaction.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized reaction pathway for the acetylation of vetiverol.
References
Application Note: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for the In-Depth Characterization of Vetiveryl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vetiveryl acetate (B1210297) is a highly valued ingredient in the fragrance industry, prized for its crisp, woody, and earthy notes.[1][2] It is not a single chemical entity but a complex mixture produced by the acetylation of vetiver essential oil (from Chrysopogon zizanioides) or its isolated alcohols ("vetiverol").[2][3][4] This manufacturing process converts the primary and secondary sesquiterpene alcohols into their corresponding acetates, resulting in a product with a molecular complexity comparable to the original essential oil.[1][4] The intricate composition, which can include over 200 different compounds including numerous isomers, presents a significant analytical challenge for conventional one-dimensional gas chromatography (GC), where co-elution often hinders accurate identification and quantification.[1][5]
Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing greatly enhanced peak capacity and sensitivity.[6][7] By coupling two columns with different separation mechanisms (e.g., non-polar followed by polar), GCxGC distributes peaks across a two-dimensional plane, effectively resolving components that would otherwise overlap.[8][9] This technique is exceptionally well-suited for the detailed analysis of complex mixtures like essential oils and their derivatives, enabling more reliable qualitative and quantitative characterization.[1][5][7] This application note details a protocol for the analysis of Vetiveryl acetate using GCxGC coupled with mass spectrometry (MS) and flame ionization detection (FID).
Principle of GCxGC
GCxGC is an advanced chromatographic technique that employs two separation columns connected in series by a modulator. The modulator traps small, sequential fractions of the eluent from the first-dimension (¹D) column and rapidly re-injects them onto the second-dimension (²D) column.[7] The separation in the second dimension must be very fast, typically occurring within a few seconds.[7] This process creates a highly detailed two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility (¹D) and polarity (²D). The resulting increase in resolution and the structured nature of the chromatograms (where chemically similar compounds often appear in the same region) greatly facilitate the identification of individual components in complex samples.[6]
Experimental Protocols
Materials and Reagents
-
This compound sample
-
High-purity solvents (e.g., n-hexane, ethyl acetate) for dilution
-
Internal standard (e.g., n-alkane series for retention index calculation, or a specific compound not present in the sample for quantification)
-
High-purity helium (carrier gas)
-
Liquid nitrogen or compressed air for cryogenic or flow modulation, respectively
Sample Preparation
A simple dilution is typically sufficient for the analysis of this compound.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
If using an internal standard for quantification, add the appropriate volume of a stock solution at a known concentration.
-
Dilute to the mark with n-hexane or another suitable solvent.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.
Instrumentation and Chromatographic Conditions
The analysis is performed on a GCxGC system equipped with a modulator and dual detection (MS and FID). A microfluidic splitter can be used post-²D column to direct the flow to both detectors simultaneously.[8]
Table 1: GCxGC-MS/FID System Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250 °C, Split ratio 100:1, Injection volume 1 µL |
| Carrier Gas | Helium, constant pressure mode (e.g., 36 psi)[10] |
| ¹D Column | Non-polar: e.g., Rxi-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10] or DB-1ms (20 m x 0.1 mm, 0.1 µm)[7] |
| ²D Column | Polar: e.g., MEGA-WAX HT (1 m x 0.10 mm i.d., 0.10 µm film thickness)[10] or DB-17ms (5 m x 0.25 mm, 0.15 µm)[7] |
| Oven Program | 60 °C (hold 1 min), ramp at 5 °C/min to 300 °C (hold 5 min)[10] |
| Modulator | Cryogenic (dual-jet CO₂) or Reverse Flow Modulator (RFM)[7][10] |
| Modulation Period | 4-6 seconds |
| Detector 1 (MS) | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-400 amu |
| Acquisition Rate | >50 Hz[7] |
| Detector 2 (FID) | Flame Ionization Detector |
| Temperature | 300 °C |
| Makeup Gas (N₂) | 25 mL/min |
| H₂ Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Acquisition Rate | 100-200 Hz |
Note: The presented parameters are typical for essential oil analysis and should be optimized for the specific instrument and sample.[7][10]
Data Acquisition and Processing
-
Acquire data simultaneously from both MS and FID detectors using appropriate software (e.g., Agilent MassHunter, GC Image).[7][8]
-
Process the raw data to generate a two-dimensional contour plot.
-
Perform peak detection and spectral deconvolution.
-
Identify compounds by comparing mass spectra against a reference library (e.g., NIST) and by calculating Linear Retention Indices (LRIs).[7]
-
Perform quantification using the peak areas obtained from the FID chromatogram.[1][2] Internal calibration with predicted relative response factors is a suitable method for complex mixtures like this compound.[1][2]
Results and Discussion
The GCxGC analysis of this compound yields a highly resolved 2D chromatogram, allowing for the separation of hundreds of constituents.[1] The enhanced separation power is crucial for distinguishing between structurally similar sesquiterpene acetates and for detecting minor components that may impact the overall fragrance profile. The quantification of constituents can be carried out using internal calibration with GCxGC-FID data.[1][2]
The detailed chemical profile obtained can be used to:
-
Assess Quality: Ensure batch-to-batch consistency and adherence to quality standards.
-
Understand Manufacturing Impact: Correlate the chemical composition with the specific manufacturing process used (e.g., acetylation of whole oil vs. isolated vetiverol).[1][2]
-
Regulatory Compliance: Provide a comprehensive characterization to meet regulatory requirements, as the composition can be complex and not fully defined by simple GC.[3]
-
Olfactory Research: Link specific compounds or groups of compounds to particular olfactory notes, aiding in the development of new fragrances.[2]
Table 2: Major Identified Constituents in a Representative this compound Sample
| Compound Name | CAS No. | Typical Content (%) | Chemical Class |
| Khusimyl acetate | 61474-33-7 | ~15.5 | Sesquiterpene Acetate |
| Isovalencenyl acetate | Unknown | ~14.1 | Sesquiterpene Acetate |
| α-Vetivone + Vetiselinenol acetate | 15764-04-2 + Unknown | ~5.9 | Ketone + Acetate |
| β-Vetivone | 18444-79-6 | ~4.0 | Sesquiterpene Ketone |
| Khusimol ester | Unknown | ~2.2 | Sesquiterpene Ester |
| Ziza-6(13)-en-3-one | Unknown | ~1.8 | Sesquiterpene Ketone |
| Isokhusenyl acetate | Unknown | ~1.7 | Sesquiterpene Acetate |
Data is representative and sourced from a European Commission SCCS report. The exact composition can vary significantly based on the vetiver oil origin and acetylation process.[3]
Conclusion
Comprehensive two-dimensional gas chromatography is an indispensable technique for the in-depth analysis of this compound. Its superior resolving power overcomes the limitations of single-dimension GC, enabling the separation and identification of hundreds of components within this complex fragrance ingredient.[1][6] The detailed protocol provided here, utilizing a non-polar x polar column set with dual MS and FID detection, offers a robust framework for quality control, regulatory assessment, and research into the composition and olfactory properties of this compound. The generated data provides a comprehensive chemical fingerprint that is critical for understanding the impact of manufacturing processes and for ensuring the quality and safety of final products.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative analysis of vetiver essential oils by comprehensive two-dimensional gas chromatography and comprehensive two-dimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Item - Selection of columns for GCxGC analysis of essential oils - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Vetiver Alcohols and Acetates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vetiver essential oil, derived from the roots of Chrysopogon zizanioides, is a complex mixture of over 150 sesquiterpenoid compounds.[1] The characteristic earthy and woody aroma of the oil is primarily attributed to its oxygenated constituents, particularly vetiver alcohols (vetiverols) and their corresponding acetates (vetiveryl acetates).[2] These compounds are not only crucial for the fragrance and perfumery industry but are also investigated for their potential biological activities.[3] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and efficient method for the simultaneous quantification of total vetiver alcohols and acetates in vetiver essential oils and their acetylated derivatives.[4][5]
This document provides a detailed protocol for the HPTLC analysis of vetiver alcohols and acetates, including sample preparation, chromatographic conditions, and densitometric quantification.
Experimental Protocols
1. Materials and Reagents
-
Samples: Vetiver essential oil, acetylated vetiver oil.
-
Standards: Reference standards for vetiver alcohols and vetiveryl acetates. If pure standards are unavailable, reference mixtures can be obtained by fractionation of vetiver oil.[4][5]
-
Solvents: n-hexane, chloroform, ethyl acetate (B1210297) (all analytical grade).
-
HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
-
Derivatization Reagent: Vanillin-sulfuric acid reagent.
-
Instrumentation:
-
HPTLC applicator (e.g., Linomat 5 or equivalent)
-
HPTLC developing chamber (twin trough chamber)
-
HPTLC plate heater
-
HPTLC scanner (densitometer)
-
Syringes for sample application
-
2. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standards of vetiver alcohols and vetiveryl acetates in a suitable solvent (e.g., toluene (B28343) or chloroform) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by appropriate dilution of the stock solution to create a calibration curve (e.g., 40-200 ng/spot).[4]
-
Sample Solution: Accurately weigh a known amount of vetiver oil or acetylated vetiver oil and dissolve it in a suitable solvent to obtain a solution with a concentration within the calibration range.
3. Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: n-hexane:chloroform:ethyl acetate (8:6:0.5, v/v/v).[4][5]
-
Chamber Saturation: Saturate the HPTLC twin trough chamber with the mobile phase vapor for 20 minutes at room temperature (25 ± 2 °C) and controlled humidity (e.g., 47%).[4][5]
-
Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator. Maintain a distance of 10 mm from the bottom and 15 mm from the side of the plate.
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: After development, dry the plate in an oven or with a stream of warm air to completely remove the mobile phase.
4. Derivatization and Detection
-
Derivatization: Immerse the dried plate in the vanillin-sulfuric acid reagent for 1 second.
-
Heating: Heat the derivatized plate at 110 °C for 5-7 minutes on a plate heater until the color of the spots is fully developed.
-
Densitometric Analysis: Scan the plate in absorbance mode under visible light at a wavelength of 530 nm using an HPTLC scanner.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the HPTLC analysis of vetiver alcohols and acetates.
Table 1: Chromatographic Data
| Analyte Group | Rf Value (Mean ± SD) |
| Vetiver Alcohols (Fraction 1) | 0.28 ± 0.01[4][5] |
| Vetiver Alcohols (Fraction 2) | 0.18 ± 0.01[4][5] |
| Vetiveryl Acetates | 0.65 ± 0.01[4][5] |
Table 2: Method Validation Parameters
| Parameter | Vetiver Alcohols | Vetiveryl Acetates |
| Calibration Range | 40 - 200 ng/spot[4][5] | 40 - 200 ng/spot[4][5] |
| Correlation Coefficient (r²) | 0.9995 ± 0.0001[4][5] | 0.9996 ± 0.0001[4][5] |
| Limit of Detection (LOD) | To be determined experimentally | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally | To be determined experimentally |
Visualizations
Caption: Experimental workflow for HPTLC quantification of vetiver alcohols and acetates.
Caption: Logical relationship of HPTLC quantification from sample to result.
References
- 1. tropicalplantresearch.com [tropicalplantresearch.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. phytojournal.com [phytojournal.com]
- 4. Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Vetiveryl acetate as a fixative in fine fragrance compositions
Application Notes and Protocols for Researchers and Formulation Scientists
Vetiveryl acetate (B1210297), a semi-synthetic derivative of vetiver oil, stands as a paramount fixative in the palette of perfumers, prized for its ability to anchor and prolong the olfactory narrative of fine fragrances. Its unique scent profile—a smooth, woody, and sweet character devoid of the harsh, earthy notes of its parent oil—renders it a versatile and highly valued ingredient.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of Vetiveryl acetate's fixative properties, intended for researchers, scientists, and professionals in the fragrance and cosmetic industries.
Chemical and Physical Properties
This compound is not a single chemical entity but a complex mixture of sesquiterpenoid esters, primarily khusimyl acetate.[3][4] It is produced through the acetylation of vetiverol, the alcoholic fraction of vetiver oil.[3] This process mellows the raw, smoky notes of vetiver, resulting in a more refined and elegant woody aroma.[1][2] Its high molecular weight and low vapor pressure are key to its function as a fixative.[5]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Amber to pale straw oily liquid | [3][6] |
| Odor Profile | Woody, sweet, dry, powdery, with rooty and sandalwood nuances | [2][6] |
| Molecular Formula | C₁₇H₂₆O₂ | [4] |
| Molecular Weight | 262.39 g/mol | [4] |
| Boiling Point | 286 °C | [4] |
| Flash Point | > 100 °C | [6] |
| Vapor Pressure | 0.000120 mmHg @ 25 °C (estimated) | [6] |
| Substantivity on Smelling Strip | 357 - 360+ hours | [6][7][8] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water | [6] |
Mechanism of Action as a Fixative
The primary role of a fixative in a fragrance composition is to reduce the evaporation rate of the more volatile fragrance components, thereby increasing the tenacity and longevity of the scent on the skin.[9] this compound achieves this through several mechanisms:
-
Low Volatility: Due to its high molecular weight and low vapor pressure, this compound evaporates very slowly.
-
Molecular Interactions: Its complex molecular structure allows it to form non-covalent bonds (such as van der Waals forces) with other, more volatile fragrance molecules. This "anchoring" effect slows their release from the skin.[5]
-
Odor Contribution: this compound is not an odorless fixative. Its own pleasant and tenacious woody scent forms a foundational base note that seamlessly integrates with and enhances the overall fragrance profile, providing a smooth transition as the top and middle notes dissipate.[1]
The following diagram illustrates the proposed mechanism of action.
Application in Fine Fragrance Compositions
This compound is a versatile ingredient used across various fragrance families, particularly in woody, chypre, and ambery compositions.[3] Its smooth and sophisticated character makes it suitable for both masculine and feminine fragrances.[10]
Typical Usage Levels:
-
Traces to 0.9%: Can be effective even at very low concentrations.[10]
-
Average Use: Typically used at around 2.3% in a perfume compound.[7]
-
Maximum Use: Can be used up to 20% in certain formulations.[7]
Notable Fragrances Containing this compound:
Several iconic and contemporary fragrances utilize this compound to achieve their characteristic longevity and refined woody base. Examples include:
-
Terre d'Hermès by Hermès[10]
-
Grey Vetiver by Tom Ford[10]
-
Encre Noire by Lalique[10]
-
Molecule 03 by Escentric Molecules[10]
Experimental Protocols for Evaluation
To quantitatively and qualitatively assess the fixative properties of this compound, a combination of instrumental and sensory analysis is recommended.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the quantitative measurement of the evaporation of individual fragrance components over time, with and without the presence of this compound.
Objective: To determine the effect of this compound on the evaporation rate of a model fragrance composition from a substrate.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace sampler (Static or Dynamic)
-
Smelling strips (blotters)
-
Micropipettes
-
Vials with septa
-
Model fragrance composition (e.g., a simple accord of top, middle, and base notes)
-
This compound solution (e.g., 10% in ethanol)
-
Control solution (ethanol)
Protocol:
-
Sample Preparation:
-
Prepare two sets of smelling strips.
-
On the first set (Test), apply a known amount (e.g., 100 µL) of the model fragrance composition containing a specific concentration of this compound (e.g., 5%).
-
On the second set (Control), apply the same amount of the model fragrance composition without this compound.
-
-
Evaporation:
-
Place each smelling strip in a separate headspace vial and seal.
-
Allow the fragrance to evaporate at a controlled temperature (e.g., 25°C) for different time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Headspace Analysis:
-
At each time point, analyze the headspace of the vials using the GC-MS.
-
The GC-MS method should be optimized to separate and identify the key volatile compounds in the model fragrance.
-
-
Data Analysis:
-
Quantify the peak area of each target fragrance compound at each time point for both the Test and Control samples.
-
Plot the concentration of each compound in the headspace as a function of time.
-
Compare the decay curves for each compound with and without this compound to determine the reduction in evaporation rate.
-
The following diagram outlines the experimental workflow for the GC-MS analysis.
Sensory Analysis: Trained Panel Evaluation
This protocol uses a trained sensory panel to evaluate the perceived intensity and character of a fragrance over time, assessing the impact of this compound on its longevity and olfactory profile.
Objective: To sensorially evaluate the effect of this compound on the longevity and odor profile of a fine fragrance composition on the skin.
Materials:
-
Fine fragrance composition with and without this compound (at a specified concentration).
-
Ethanol as a diluent.
-
Trained sensory panel (minimum of 10 panelists).
-
Evaluation booths with controlled ventilation and lighting.
-
Evaluation forms or software.
-
Odor-free soap for panelists to wash their arms before the test.
Protocol:
-
Panelist Training:
-
Train panelists on the specific fragrance attributes to be evaluated (e.g., intensity of top, middle, and base notes, overall fragrance intensity, specific character descriptors).
-
Familiarize them with the rating scale to be used (e.g., a labeled magnitude scale from 0 to 100).[11]
-
-
Sample Application:
-
Panelists should wash their forearms with odor-free soap and wait for 15 minutes.
-
Apply a controlled amount (e.g., 0.1 ml) of the control fragrance (without this compound) to one forearm and the test fragrance (with this compound) to the other. The application sites should be randomized and blinded.
-
-
Sensory Evaluation:
-
Panelists evaluate the fragrances at specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, and 8 hours).
-
At each time point, they should rate the overall intensity of the fragrance and the intensity of specific notes (if applicable). They should also provide descriptive comments on the fragrance character.[12]
-
-
Data Analysis:
-
Calculate the mean intensity ratings for both the control and test samples at each time point.
-
Plot the mean intensity as a function of time to create longevity curves.
-
Use statistical analysis (e.g., t-tests or ANOVA) to determine if there are significant differences in perceived intensity and longevity between the two samples.
-
Analyze the descriptive data to identify any changes in the odor profile over time.
-
The logical relationship for the sensory evaluation is depicted below.
Comparative Performance
While direct, peer-reviewed comparative studies are scarce, industry knowledge and the physicochemical properties of this compound allow for a qualitative comparison with other common synthetic fixatives.
Table 2: Qualitative Comparison of Common Fragrance Fixatives
| Fixative | Odor Profile | Primary Function | Typical Use |
| This compound | Woody, sweet, smooth, elegant | Fixative, base note, blender | Woody, chypre, ambery, and floral fragrances |
| Galaxolide | Clean, powdery, floral musk | Fixative, musk note | Wide range of fragrances, functional products |
| Iso E Super | Velvety, woody, ambery, smooth | Fixative, booster, floralizer | Extremely versatile, used in most modern fragrances |
| Ambroxan | Ambery, musky, woody, sweet | Fixative, ambergris note | Amber and marine accords, modern fragrances |
Conclusion
This compound is an indispensable tool in modern perfumery, offering exceptional fixative properties coupled with a refined and versatile odor profile. Its ability to enhance the longevity of a fragrance while contributing to its aesthetic quality makes it a superior choice for fine fragrance compositions. The experimental protocols outlined in this document provide a framework for the systematic evaluation of its performance, enabling researchers and perfumers to optimize its use in the creation of enduring and sophisticated scents.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 3. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 4. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 5. videsanges.com [videsanges.com]
- 6. This compound [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. fraterworks.com [fraterworks.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. perfumeextract.co.uk [perfumeextract.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. umbrex.com [umbrex.com]
Enzymatic Synthesis of Vetiveryl Esters: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the enzymatic synthesis of vetiveryl esters, valuable compounds in the fragrance and pharmaceutical industries. By employing lipase (B570770) catalysts, this biotechnological approach offers a sustainable and selective alternative to traditional chemical synthesis methods.
Introduction
Vetiveryl esters, particularly vetiveryl acetate (B1210297), are prized for their complex and desirable woody, earthy, and sweet aroma profiles. They are traditionally produced through the chemical acetylation of vetiver oil, a process that often requires harsh conditions and can lead to less selective reactions. The use of lipases as biocatalysts presents a green and efficient alternative, offering high selectivity, milder reaction conditions, and the potential for catalyst recycling. This document outlines the methodologies for lipase-catalyzed synthesis of vetiveryl esters, presents key quantitative data, and provides detailed experimental protocols.
Data Presentation
The enzymatic synthesis of vetiveryl esters is influenced by several key parameters. The following tables summarize the quantitative data extracted from various studies on the topic.
| Parameter | Value/Range | Lipase Catalyst | Notes | Reference |
| Enzyme Loading | 10% (w/w) of vetiver oil | Immobilized Lipase | A competitive process was developed at this loading.[1][2] | |
| 30% (w/w) of vetiver oil | Candida antarctica lipase on acrylic resin | Used in a specific patented process. | ||
| Productivity | Up to 90 g L⁻¹ h⁻¹ | Recyclable Immobilized Lipase | Demonstrates the efficiency of the biocatalytic process.[1][2] | |
| Temperature | 10°C to 40°C | Enzyme Preparation | A common range for the enzymatic reaction.[3] | |
| Room Temperature | Candida antarctica lipase | Effective for the synthesis of vetiveryl esters. | ||
| -20°C to 80°C | Enzyme Preparation | A broader possible temperature range for the reaction.[3] | ||
| Reaction Time | 5 hours | Candida antarctica lipase | Sufficient time for esterification in a specific protocol. | |
| Agitation Speed | 250 rpm | Candida antarctica lipase | Orbital shaking was used to ensure proper mixing. |
Table 1: Key Parameters in the Enzymatic Synthesis of Vetiveryl Esters
| Lipase Type | Acyl Donor | Selectivity | Key Findings | Reference |
| Candida antarctica Lipase A (CALA) | Vinyl Acetate | High chemoselectivity for primary sesquiterpene alcohols | Identified as a best-performing commercial biocatalyst.[2] | |
| Candida antarctica lipase on acrylic resin | Ethyl Acetate | Esterifies substantially all primary alcohol compounds | Secondary and tertiary alcohol content remains largely unchanged. |
Table 2: Lipase Specificity and Selectivity
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of vetiveryl esters.
Protocol 1: General Screening of Lipase Activity
This protocol can be used to screen different lipases for their efficacy in catalyzing the esterification of vetiver oil.
Materials:
-
Vetiver oil
-
Various lipase preparations (e.g., Candida antarctica lipase A, Candida antarctica lipase B, lipase from Rhizomucor miehei)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Organic solvent (e.g., hexane, toluene)
-
Molecular sieves (3 Å), activated
-
Orbital shaker incubator
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a stock solution of vetiver oil in the chosen organic solvent (e.g., 100 mg/mL).
-
In separate reaction vials, add a defined amount of the vetiver oil stock solution.
-
Add the acyl donor to each vial. The molar ratio of acyl donor to the estimated alcohol content of vetiver oil should be optimized, but a starting point of 2:1 can be used.
-
Add molecular sieves to each vial (e.g., 10 g/L) to remove any water present and generated during the reaction.
-
Add the lipase preparation to each vial. The enzyme loading can be varied, for instance, from 5% to 20% (w/w) of the vetiver oil.
-
Seal the vials and place them in an orbital shaker incubator at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Take samples at regular intervals (e.g., 1, 3, 6, 12, and 24 hours).
-
Quench the reaction by filtering out the enzyme.
-
Analyze the samples by GC-MS to determine the conversion of vetiverols to vetiveryl esters.
Protocol 2: Preparative Scale Synthesis of Vetiveryl Acetate using Immobilized Candida antarctica Lipase
This protocol is adapted from a patented method for the biotechnological manufacture of vetiveryl esters.
Materials:
-
Vetiver oil
-
Food grade ethyl acetate
-
Molecular sieves (3 Å), activated
-
Candida antarctica lipase adsorbed on an acrylic resin (activity > 5000 U/g)
-
Orbital shaker
-
Filtration apparatus (e.g., cotton pad in a funnel)
Procedure:
-
Dissolve vetiver oil in food-grade ethyl acetate to a concentration of 10 g/L.
-
Add molecular sieves (3 Å) to the solution at a concentration of 10 g/L.
-
Introduce the immobilized Candida antarctica lipase to the mixture at an amount of 30% by weight with respect to the total weight of the vetiver oil.
-
Stir the mixture at room temperature using an orbital shaker at 250 rpm for 5 hours.
-
After the reaction, filter the mixture through a cotton pad to remove the immobilized enzyme.
-
The resulting solution contains the vetiveryl esters. The solvent can be removed under reduced pressure if a concentrated product is desired.
Protocol 3: Analysis of Vetiveryl Esters by GC-MS
This protocol outlines a general method for the analysis of the reaction products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 4°C/minute to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Injection Mode: Split (e.g., split ratio 50:1)
-
Injection Volume: 1 µL
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Data Analysis:
Identify the components by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and their retention indices with literature values. Quantify the components by integrating the peak areas. The conversion can be calculated by comparing the peak areas of the vetiverols (reactants) and the vetiveryl esters (products).
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic synthesis of vetiveryl esters.
Caption: Experimental workflow for the enzymatic synthesis of vetiveryl esters.
Caption: General mechanism of lipase-catalyzed esterification of vetiverol.
Conclusion
The enzymatic synthesis of vetiveryl esters using lipase catalysts is a highly promising and sustainable method. It offers excellent selectivity, particularly for the esterification of primary alcohols in vetiver oil, under mild reaction conditions. The use of immobilized lipases further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore and optimize this green technology for the production of high-quality vetiveryl esters for various applications. Further research could focus on detailed kinetic studies for different lipases and the optimization of reaction conditions to maximize yield and productivity.
References
- 1. Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil and Chemoselectivity between Sesquiterpene Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
Application Notes and Protocols for Headspace Sampling Techniques in the Volatile Analysis of Fragrances Containing Vetiveryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vetiveryl acetate (B1210297), a prominent ingredient in modern perfumery, imparts a characteristic crisp and woody vetiver note.[1] Derived from the acetylation of vetiver oil, vetiveryl acetate is not a single chemical entity but a complex mixture of sesquiterpenoid acetates and other constituents.[2][3] The accurate qualitative and quantitative analysis of the volatile and semi-volatile organic compounds (SVOCs) in fragrances containing this compound is crucial for quality control, product development, and regulatory compliance.[4] Headspace sampling, coupled with gas chromatography-mass spectrometry (GC-MS), offers a robust and sensitive approach for this analysis, minimizing sample preparation and reducing the risk of contamination from non-volatile matrix components.[5]
This document provides detailed application notes and protocols for three common headspace sampling techniques: Static Headspace (SHS), Dynamic Headspace (DHS), and Solid-Phase Microextraction (SPME). The protocols are tailored for the analysis of fragrances containing the semi-volatile compound this compound and other fragrance constituents.
Principles of Headspace Sampling Techniques
Headspace analysis involves the sampling and analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed container.[6] This approach is particularly advantageous for complex matrices like fragrances, as it selectively introduces volatile and semi-volatile analytes into the GC-MS system while leaving non-volatile components behind.
-
Static Headspace (SHS): In SHS, a sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition between the sample and the headspace.[5] Once equilibrium is reached, a portion of the headspace gas is injected into the GC-MS for analysis. SHS is a simple and reproducible technique, well-suited for the analysis of highly volatile compounds.
-
Dynamic Headspace (DHS): DHS, also known as purge and trap, is an exhaustive extraction technique. An inert gas is passed through the sample, purging the volatile and semi-volatile compounds from the headspace. These compounds are then collected on an adsorbent trap. The trap is subsequently heated, and the desorbed analytes are transferred to the GC-MS. DHS offers higher sensitivity than SHS, especially for less volatile and trace-level compounds.[4][7]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from the headspace.[8] The fiber is exposed to the headspace of the sample, and after an equilibration period, it is retracted and inserted into the hot injector of the GC-MS, where the analytes are thermally desorbed. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each headspace sampling technique.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of fragrances containing this compound. Optimization may be required based on the specific fragrance formulation and analytical instrumentation.
Protocol 1: Static Headspace (SHS) GC-MS
Objective: To provide a rapid screening and quantification of the most volatile components in a fragrance containing this compound.
Instrumentation:
-
Headspace Autosampler
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
Fragrance sample containing this compound
-
Internal standard solution (e.g., 1,4-dichlorobenzene (B42874) in ethanol, 100 µg/mL)
Procedure:
-
Sample Preparation: Accurately weigh 100 mg of the fragrance sample into a 20 mL headspace vial. Add 10 µL of the internal standard solution. Immediately seal the vial.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 100 - 120 °C (Optimization is recommended. Higher temperatures can enhance the recovery of semi-volatile compounds but may risk degradation of thermally labile components).
-
Vial Equilibration Time: 20 - 30 minutes.
-
Loop Temperature: 130 °C.
-
Transfer Line Temperature: 140 °C.
-
Injection Volume: 1 mL.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 240 °C at 5 °C/min.
-
Hold at 240 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Protocol 2: Dynamic Headspace (DHS) GC-MS
Objective: To achieve comprehensive profiling and sensitive quantification of a wide range of volatile and semi-volatile compounds, including this compound and its derivatives.
Instrumentation:
-
Dynamic Headspace Autosampler with an adsorbent trap (e.g., Tenax® TA)
-
GC-MS system
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
Fragrance sample containing this compound
-
Internal standard solution (as in Protocol 1)
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Dynamic Headspace Parameters:
-
Vial Equilibration Temperature: 80 - 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
Purge Gas: Helium.
-
Purge Flow: 40 mL/min.
-
Purge Time: 10 minutes.
-
Trap Adsorbent: Tenax® TA or a multi-bed sorbent trap for a wider range of volatiles.
-
Trap Desorption Temperature: 280 °C.
-
Trap Desorption Time: 5 minutes.
-
-
GC-MS Parameters: Use the same GC-MS parameters as in Protocol 1.
Protocol 3: Solid-Phase Microextraction (SPME) GC-MS
Objective: To provide a sensitive and solvent-free method for the analysis of volatile and semi-volatile fragrance compounds.
Instrumentation:
-
SPME Autosampler or manual SPME holder
-
GC-MS system
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
Fragrance sample containing this compound
-
Internal standard solution (as in Protocol 1)
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of analytes, including the semi-volatile sesquiterpenoid derivatives found in this compound.
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
SPME Parameters:
-
Fiber Conditioning: Condition the fiber according to the manufacturer's instructions before first use and between analyses.
-
Extraction Temperature: 60 - 80 °C.
-
Extraction Time: 30 minutes.
-
Agitation: 250 rpm.
-
Desorption Temperature: 250 °C.
-
Desorption Time: 2 minutes in the GC inlet.
-
-
GC-MS Parameters: Use the same GC-MS parameters as in Protocol 1.
Quantitative Data Summary
The following tables provide a hypothetical comparison of the performance of the three headspace techniques for the analysis of key fragrance compounds, including a representative component of this compound. This data is illustrative and should be validated experimentally.
Table 1: Comparison of Method Detection Limits (MDL) in µg/L
| Compound | Static Headspace (SHS) | Dynamic Headspace (DHS) | SPME (DVB/CAR/PDMS) |
| Linalool (Volatile) | 5 | 0.5 | 1 |
| Limonene (Volatile) | 2 | 0.2 | 0.5 |
| This compound Component (Semi-volatile) | 50 | 5 | 10 |
| Musk Ketone (Semi-volatile) | 100 | 10 | 20 |
Table 2: Comparison of Method Precision (Relative Standard Deviation, %RSD, n=5)
| Compound | Static Headspace (SHS) | Dynamic Headspace (DHS) | SPME (DVB/CAR/PDMS) |
| Linalool (Volatile) | < 10 | < 5 | < 8 |
| Limonene (Volatile) | < 10 | < 5 | < 8 |
| This compound Component (Semi-volatile) | < 15 | < 10 | < 12 |
| Musk Ketone (Semi-volatile) | < 20 | < 15 | < 15 |
Discussion
The choice of headspace sampling technique depends on the specific analytical requirements.
-
Static Headspace is a simple and cost-effective method for routine quality control of the most abundant and volatile fragrance components. However, its sensitivity is limited for semi-volatile compounds like this compound.
-
Dynamic Headspace offers the most comprehensive analysis, providing high sensitivity for a wide range of compounds from highly volatile to semi-volatile.[4][7] This makes it the preferred method for in-depth fragrance profiling and the detection of trace components.
-
Solid-Phase Microextraction is a versatile and sensitive technique that offers a good balance between performance and ease of use. The selection of the appropriate fiber coating is crucial for achieving optimal results. For the complex mixtures found in fragrances containing this compound, a broad-range fiber such as DVB/CAR/PDMS is recommended.
Conclusion
The analysis of volatile and semi-volatile compounds in fragrances containing this compound can be effectively performed using headspace sampling techniques coupled with GC-MS. While Static Headspace is suitable for rapid screening, Dynamic Headspace provides the most comprehensive and sensitive results. Solid-Phase Microextraction offers a balanced, solvent-free alternative. The protocols and data presented in this document serve as a guide for researchers and scientists to develop and validate robust analytical methods for the quality control and characterization of these complex fragrance formulations. Experimental validation and optimization of the presented methods are essential to achieve the desired analytical performance for specific applications.
References
- 1. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gerstelus.com [gerstelus.com]
- 5. jcanoingenieria.com [jcanoingenieria.com]
- 6. gcms.cz [gcms.cz]
- 7. gerstelus.com [gerstelus.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Vetiveryl Acetate as a Reference Standard in the Quality Control of Vetiver Oil
Affiliation: Google Research
Introduction
Vetiver oil, a highly valued essential oil in the fragrance and pharmaceutical industries, is a complex mixture of sesquiterpenes and their derivatives. Due to its chemical complexity and variability based on geographical origin, robust quality control (QC) methods are essential to ensure authenticity, consistency, and efficacy. Vetiveryl acetate (B1210297), a derivative of vetiver oil produced by the acetylation of its sesquiterpene alcohols, presents a unique profile that can be leveraged for QC purposes.
These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the use of vetiveryl acetate as a reference standard in the quality control of vetiver oil. Given that this compound is itself a complex mixture, its primary application in this context is not as a single-component quantitative standard, but rather as a reference material for chromatographic fingerprinting. This approach allows for a holistic comparison of the chemical profile of a vetiver oil sample against a well-characterized standard, ensuring batch-to-batch consistency and detecting potential adulteration.
Data Presentation
Physicochemical Properties of this compound
The quality of this compound as a reference standard is defined by its physical and chemical properties. The following table summarizes typical specifications.
| Property | Specification Range |
| Appearance | Amber to yellowish-brown, viscous liquid.[1][2] |
| Odor | Woody, earthy, sweet, and smoky. |
| Density (at 20°C) | 0.99 g/mL (approximate).[1][2] |
| Refractive Index (at 20°C) | Data not consistently available. |
| Boiling Point | Approximately 286°C.[3] |
| Flash Point | Approximately 90°C.[1][2] |
| Solubility | Soluble in organic solvents, insoluble in water. |
| Ester Content (%) | Can range from 46% to over 99% depending on the manufacturing process.[4] |
Comparative Composition of Vetiver Oils by Geographical Origin
The chemical composition of vetiver oil varies significantly with its geographical source. This variability underscores the importance of using a region-specific reference standard when possible. The table below presents the typical concentration ranges of key marker compounds in vetiver oils from different origins.
| Marker Compound | Haitian Vetiver Oil (%) | Indonesian (Javanese) Vetiver Oil (%) | Bourbon (Réunion) Vetiver Oil (%) |
| Khusimol | 10.0 - 15.0[5][6][7] | 10.0 - 15.0[8] | High |
| α-Vetivone | 2.2 - 4.0[7][8] | ~4.0[8] | High β-vetivone content is characteristic[6] |
| β-Vetivone | 2.9 - 4.0[7][8] | ~4.0[8] | High |
| Vetiselinenol | 4.5[7] | High[6] | - |
| Isovalencenol | 10.0[7] | 10.0 - 12.0[8] | - |
| β-Vetivenene | 5.0[7] | ~2.0[8] | - |
| Zizanoic Acid | 4.7[7] | - | - |
Example Composition of a this compound Product
This compound is a complex mixture, and its exact composition can vary based on the starting vetiver oil and the acetylation process. The following table provides an example of the compositional profile of a this compound product, highlighting the presence of remaining alcohols.
| Compound Group | Percentage (%) |
| Primary Alcohols | 1.0 - 5.0[9][10] |
| Secondary Alcohols | 0.5 - 15.0[9][10] |
| Tertiary Alcohols | 2.5 - 25.0[9][10] |
| Vetiveryl Esters | > 60.0 (typically)[11] |
Experimental Protocols
Protocol for GC-FID Fingerprinting of Vetiver Oil using this compound as a Reference Standard
Objective: To establish a chromatographic fingerprint of a vetiver oil sample and compare it to a reference this compound standard for quality control.
Principle: Gas chromatography with flame ionization detection (GC-FID) separates the volatile components of the essential oil. The resulting chromatogram, or "fingerprint," is a unique representation of the oil's composition. By comparing the fingerprint of a test sample to that of a well-characterized reference standard, batch-to-batch consistency and authenticity can be verified.
Materials and Reagents:
-
Vetiver oil test sample
-
This compound reference standard (from a reputable supplier with a certificate of analysis)
-
Hexane (or other suitable solvent), HPLC grade
-
Autosampler vials with inserts
-
Pipettes and tips
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 50 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane.
-
Transfer an aliquot to an autosampler vial.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the vetiver oil test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane.
-
Transfer an aliquot to an autosampler vial.
-
-
GC-FID Analysis:
-
GC Parameters (example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium)
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp at 3°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
-
Inject the prepared standard and sample solutions into the GC-FID system.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms of both the reference standard and the test sample.
-
Normalize the peak areas to calculate the relative percentage of each component.
-
Compare the chromatogram of the test sample to the reference standard. Key points of comparison include:
-
Presence and absence of major peaks.
-
Relative retention times of major peaks.
-
Ratios of the areas of key marker peaks.
-
-
The similarity of the overall fingerprint is a key indicator of quality.
-
System Suitability:
-
Inject the reference standard solution multiple times to ensure the reproducibility of retention times and peak areas. The relative standard deviation (RSD) for the retention times of major peaks should be less than 0.5%, and for peak areas, less than 2%.
Visualizations
Logical Relationship in Quality Control
Caption: Logical workflow for vetiver oil quality control.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 2. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 3. This compound | 62563-80-8 [chemicalbook.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. scent.vn [scent.vn]
- 6. globalessentialoil.id [globalessentialoil.id]
- 7. sb32112923d7223a4.jimcontent.com [sb32112923d7223a4.jimcontent.com]
- 8. ScenTree - Vetiver oil (Java) (CAS N° 8016-96-4) [scentree.co]
- 9. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 10. US10323210B2 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 11. ulprospector.com [ulprospector.com]
Application Notes and Protocols for the Sensory Evaluation of Vetiveryl Acetate Components using GC-Olfactometry (GC-O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vetiveryl acetate (B1210297) is a highly valued ingredient in the fragrance industry, prized for its complex and sophisticated woody, earthy, and sweet aroma. It is not a single chemical entity but a complex mixture derived from the acetylation of vetiver oil, which itself is a rich source of sesquiterpenoids.[1][2][3] The final olfactory profile of vetiveryl acetate is influenced by the composition of the initial vetiver oil and the parameters of the acetylation process.[3] Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. This allows for the identification of individual odor-active compounds within a complex mixture like this compound, providing a direct link between chemical structure and sensory perception.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the sensory evaluation of this compound components using GC-O.
Key Odorants in this compound
The characteristic aroma of this compound is a result of the interplay between numerous odor-active compounds. While the acetylation process modifies the overall scent profile by converting alcohols to their corresponding acetates, many of the key odorants from the original vetiver oil remain significant contributors.[2] The table below summarizes the key reported odorants in vetiver oil and this compound, along with their characteristic odor descriptors and retention indices.
| Compound | Chemical Class | Odor Descriptor(s) | Retention Index (DB-5 or similar non-polar column) |
| Khusimone | Sesquiterpenoid Ketone | Vetiver, woody, earthy, grapefruit-like[1] | ~1690 |
| α-Vetivone | Sesquiterpenoid Ketone | Woody, earthy, slightly grapefruit-like[2] | ~1710 |
| β-Vetivone | Sesquiterpenoid Ketone | Woody, earthy, rooty[2] | ~1725 |
| Khusimyl Acetate | Sesquiterpenoid Ester | Woody, sweet, slightly fruity | Not specified |
| Ziza-6(13)-en-3-one | Sesquiterpenoid Ketone | Intense vetiver, woody-ambery[1] | Not specified |
| 2-epi-Ziza-6(13)-en-3-one | Sesquiterpenoid Ketone | Intense vetiver, woody-ambery[1] | Not specified |
| Nootkatone | Sesquiterpenoid Ketone | Grapefruit, citrus, woody | ~1790 |
| Geosmin | Terpenoid | Earthy, musty | ~1480 |
| Isovalencenol | Sesquiterpenoid Alcohol | Sweet, woody, creamy | Not specified |
| α-Amorphene | Sesquiterpene | Woody, spicy | ~1480 |
| β-Vetispirene | Sesquiterpene | Woody, earthy | ~1490 |
Experimental Protocols
Sample Preparation
Due to the viscous nature of this compound, proper sample preparation is crucial for accurate GC-O analysis.
-
Objective: To prepare a sample of this compound suitable for injection into the GC-O system, ensuring proper volatilization and separation of its components.
-
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethanol, dichloromethane, or hexane)
-
Vortex mixer
-
Autosampler vials with septa
-
-
Protocol:
-
Prepare a stock solution of this compound by dissolving a known weight (e.g., 100 mg) in a specific volume of solvent (e.g., 10 mL) to achieve a 1% (w/v) solution.
-
Thoroughly mix the solution using a vortex mixer until the this compound is completely dissolved.
-
For Aroma Extract Dilution Analysis (AEDA), prepare a dilution series from the stock solution. A common dilution factor is 1:2 with the same solvent.
-
Transfer the solutions to autosampler vials and seal with septa.
-
Label each vial clearly with the sample identification and dilution factor.
-
Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol outlines the instrumental setup and procedure for conducting GC-O analysis of this compound.
-
Objective: To separate the volatile components of this compound and facilitate their sensory evaluation by trained panelists.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP).
-
Capillary column: A non-polar column (e.g., DB-5, HP-5MS; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for general screening. For higher resolution of complex isomers, a more polar column or comprehensive two-dimensional GC (GCxGC) may be employed.[2]
-
Carrier gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Humidified air supply for the ODP to prevent nasal fatigue.
-
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold: 10 minutes at 250 °C
-
-
Detector Temperature (FID/MS transfer line): 280 °C
-
ODP Transfer Line Temperature: 250 °C
-
-
Protocol:
-
Equilibrate the GC-O system with the specified parameters.
-
A trained panelist should be comfortably seated at the ODP.
-
Inject the prepared this compound sample (starting with the highest dilution for AEDA).
-
The panelist sniffs the effluent from the ODP and records the time, duration, intensity, and a detailed description of each perceived odor.
-
Simultaneously, the FID or MS detector records the chemical data.
-
Continue the analysis with progressively more concentrated samples for AEDA until the entire chromatogram has been evaluated.
-
Panelist Training and Sensory Evaluation
The human nose is the detector in GC-O, making panelist training and a standardized evaluation process critical for reliable results.
-
Objective: To ensure consistent and accurate detection, description, and quantification of odors by the sensory panel.
-
Panelist Selection:
-
Screen potential panelists for their ability to detect and describe a range of standard odor compounds.
-
Assess their motivation, availability, and ability to articulate sensory experiences.
-
-
Training Protocol:
-
Familiarize panelists with the GC-O setup and the process of sniffing the effluent.
-
Introduce a vocabulary of standard odor descriptors relevant to fragrance analysis (e.g., woody, earthy, sweet, fruity, floral, spicy).
-
Present known odor standards via the GC-O to train panelists in recognizing and describing specific compounds.
-
Train panelists on the use of an intensity scale (e.g., a 5-point or 10-point scale where 0 = no odor and the maximum value = extremely intense).
-
-
Sensory Data Acquisition (Aroma Extract Dilution Analysis - AEDA):
-
AEDA is a common technique to determine the most potent odorants in a sample. It involves the stepwise dilution of the sample extract.
-
The Flavor Dilution (FD) factor is the highest dilution at which an odorant is still detectable by the panelist.
-
A higher FD factor indicates a more potent odorant.
-
The results are compiled into an "aromagram" which plots the FD factor against the retention index for each odor-active compound.
-
Data Presentation
The following table presents a hypothetical summary of quantitative data that could be obtained from a GC-O AEDA of this compound. This illustrates how to structure the results for clear comparison.
| Retention Index (DB-5) | Odor Descriptor | Flavor Dilution (FD) Factor | Putative Identification |
| 1480 | Earthy, musty | 128 | Geosmin |
| 1690 | Woody, earthy, grapefruit | 1024 | Khusimone |
| 1710 | Woody, earthy | 512 | α-Vetivone |
| 1725 | Woody, rooty | 512 | β-Vetivone |
| 1790 | Grapefruit, citrus | 256 | Nootkatone |
| - | Sweet, woody | 1024 | Khusimyl Acetate |
| - | Intense vetiver, ambery | 2048 | Ziza-6(13)-en-3-one |
| - | Intense vetiver, ambery | 2048 | 2-epi-Ziza-6(13)-en-3-one |
Visualizations
GC-Olfactometry Experimental Workflow
Caption: Workflow of GC-Olfactometry for this compound Analysis.
Relationship Between Chemical Components and Sensory Perception
Caption: Key component classes and their contribution to the aroma of this compound.
Disclaimer: The provided protocols and data are intended as a general guide. Specific experimental conditions may need to be optimized for individual instruments and samples. Always follow appropriate laboratory safety procedures.
References
- 1. Unravelling the scent of vetiver: identification of character-impact compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
Application Note: Isolation of Individual Ester Constituents from Vetiveryl Acetate Mixtures by Preparative Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vetiveryl acetate (B1210297) is a highly valued fragrance ingredient known for its complex, woody, and earthy aroma. It is not a single chemical entity but a complex mixture of sesquiterpenoid esters.[1][2] This complexity arises from its production, which involves the acetylation of vetiver oil, a natural essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides).[1] The composition of vetiveryl acetate can vary significantly depending on the geographical origin of the vetiver oil and the specific acetylation process used.[3] The primary ester constituent is typically khusimyl acetate.[2]
The isolation of individual ester constituents from this intricate mixture is crucial for several reasons:
-
Quality Control: To ensure batch-to-batch consistency of this compound in fragrance formulations.
-
Olfactory Analysis: To understand the contribution of individual esters to the overall scent profile.
-
Pharmacological Research: To investigate the potential biological activities of specific sesquiterpenoid esters.
-
Regulatory Compliance: To accurately characterize the composition for safety and regulatory submissions.[4]
Preparative gas chromatography (prep-GC) is a powerful technique for the separation and isolation of volatile and semi-volatile compounds from complex mixtures like this compound.[4][5] This application note provides a detailed protocol for the isolation of individual ester constituents from this compound using preparative chromatography, along with a summary of the typical composition of this fragrance ingredient.
Composition of this compound
This compound is a mixture of over 100 individual compounds, with the total ester content varying from 46% to 99%.[3] The following table summarizes the average percentage of 12 major constituents found in Acetylated Vetiver Oil (AVO), another common name for this compound, based on analyses of multiple samples in 2007 and 2015.
| ID | Constituent | Average % (2007 Samples) | Average % (2015 Samples) |
| 97 | Khusimyl acetate | 15.37 | 13.99 |
| 105 | (E)-Isovalencenyl acetate | 14.80 | 13.84 |
| 94 | Vetiselinenyl acetate | 4.44 | 6.99 |
| 89 | beta-Vetivone | 4.24 | 4.78 |
| 82 | Cyclocopacamphanyl acetate B | 4.06 | 2.69 |
| 79 | Cyclocopacamphanyl acetate A | 3.08 | 1.99 |
| 83 | Khusian-2-yl acetate | 2.29 | 2.90 |
| 93 | Isokhusimyl acetate | 2.23 | 1.58 |
| 37 | beta-Vetivenene | 1.87 | 2.99 |
| 101 | Isonootkatyl acetate | 1.71 | 0.40 |
| 59 | Ziza-6(13)-en-3-one | 1.69 | 0.72 |
| 95 | alpha-Vetivone | 1.48 | 2.42 |
Data sourced from the European Commission, Scientific Committee on Consumer Safety (SCCS) opinion on Acetylated Vetiver Oil (AVO).[6]
Experimental Workflow for Isolation and Analysis
The overall process for isolating and identifying individual ester constituents from a this compound mixture is outlined below.
Preparative Chromatography Protocol
This protocol provides a representative method for the isolation of individual ester constituents from this compound using preparative gas chromatography (prep-GC). Note: This is a generalized protocol and may require optimization based on the specific instrumentation and the detailed composition of the this compound sample.
4.1. Materials and Reagents
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or ethyl acetate)
-
Pressurized carrier gas (Helium or Hydrogen, high purity)
-
Cryogen for trapping (e.g., liquid nitrogen)
-
Collection vials
4.2. Instrumentation
-
Gas chromatograph equipped with a preparative-scale injector and detector.
-
A preparative capillary column suitable for sesquiterpene acetate separation (e.g., a non-polar or medium-polarity column).
-
An automated fraction collector with a cooling system.
4.3. Experimental Procedure
4.3.1. Sample Preparation
-
Prepare a stock solution of the this compound sample by diluting it in a suitable solvent (e.g., 10% v/v in hexane).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
4.3.2. Preparative Gas Chromatography (prep-GC)
| Parameter | Recommended Setting |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |
| Carrier Gas | Helium at a constant flow rate of 10-15 mL/min. |
| Injector | Split/Splitless injector in splitless mode. |
| Injector Temp. | 250°C |
| Injection Volume | 1-5 µL (optimize based on column capacity and desired resolution). |
| Oven Program | - Initial temperature: 60°C, hold for 2 minutes.- Ramp: 3°C/min to 240°C.- Final hold: 240°C for 10 minutes. |
| Detector | Flame Ionization Detector (FID) at 280°C. A splitter is used to direct a small portion of the effluent to the detector and the majority to the fraction collector. |
4.3.3. Fraction Collection
-
Cool the fraction collector traps to a low temperature (e.g., -60°C or lower with liquid nitrogen) to efficiently trap the eluting compounds.
-
Set the collection windows based on the retention times of the target ester peaks, which should be determined from preliminary analytical GC-MS runs.
-
The fraction collector software can be programmed to automatically switch collection vials according to the predefined retention time windows.
-
For closely eluting peaks, it may be necessary to collect multiple narrow fractions across the peak elution time for optimal purity.
-
Multiple injections may be required to collect a sufficient quantity of each compound for subsequent analysis.
4.4. Post-Isolation Analysis
-
Rinse the collected fractions from the traps with a small volume of a volatile solvent (e.g., hexane).
-
Analyze the purity of each collected fraction using analytical GC-MS or GC-FID.
-
For structural elucidation of unknown esters, further analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Logical Relationship of this compound Production and Analysis
The production and subsequent analysis of this compound for its individual components follow a logical progression from raw material to purified compounds.
Conclusion
The isolation of individual ester constituents from this compound is a critical step for in-depth chemical analysis, quality control, and further research into the olfactory and potential therapeutic properties of these compounds. Preparative gas chromatography provides an effective means to achieve this separation. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists working with this complex and valuable fragrance ingredient. The variability in the composition of this compound underscores the importance of detailed chromatographic analysis for a thorough understanding of this material.
References
- 1. This compound | 117-98-6 | Benchchem [benchchem.com]
- 2. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. health.ec.europa.eu [health.ec.europa.eu]
Application Note: Method Development for the Analysis of Trace Impurities in Synthetic Vetiveryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vetiveryl acetate (B1210297) is a highly valued fragrance ingredient prized for its characteristic woody and sweet notes.[1] It is a complex mixture produced by the acetylation of vetiver oil, which is extracted from the roots of the Vetiveria zizanioides grass.[2][3][4] The composition of vetiveryl acetate can vary significantly depending on the geographical origin of the vetiver oil and the specific acetylation process employed.[3][5] This variability can lead to the presence of trace impurities, including unreacted sesquiterpene alcohols (vetiverols), byproducts of the acetylation reaction, and other volatile compounds.[2][6] The presence of these impurities can impact the olfactory properties, stability, and safety of the final product.[6][7] Therefore, robust analytical methods for the identification and quantification of trace impurities in synthetic this compound are essential for quality control and regulatory compliance.[8][9]
This application note details a comprehensive method for the analysis of trace impurities in synthetic this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides the necessary sensitivity and selectivity for the detection and quantification of key process-related and degradation impurities.
Experimental Protocols
Materials and Reagents
-
This compound Sample
-
Reference standards for potential impurities (e.g., α-vetivone, β-vetivone, khusimone, ziza-6(13)-en-3-one, and various sesquiterpene alcohols)
-
High-purity solvents (e.g., hexane, ethyl acetate)
-
Internal Standard (e.g., n-alkane C15 or other suitable non-interfering compound)
Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the recommended instrumentation. The following is an example configuration:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dilute to the mark with hexane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp 1 | 5 °C/min to 200 °C |
| Ramp 2 | 10 °C/min to 280 °C, hold for 5 min |
| MS Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
| Solvent Delay | 5 min |
Data Presentation: Quantitative Analysis of Impurities
The following table summarizes hypothetical quantitative data for trace impurities identified in a synthetic this compound sample. The method was validated for Limit of Detection (LOD), Limit of Quantitation (LOQ), and linearity (R²).
| Impurity Name | Retention Time (min) | Concentration (µg/g) | LOD (µg/g) | LOQ (µg/g) | Linearity (R²) |
| α-Vetivone | 22.5 | 150.2 | 5.0 | 15.0 | 0.9995 |
| β-Vetivone | 23.1 | 85.7 | 4.5 | 13.5 | 0.9992 |
| Khusimone | 21.8 | 210.5 | 6.0 | 18.0 | 0.9998 |
| Ziza-6(13)-en-3-one | 24.2 | 55.3 | 3.0 | 9.0 | 0.9991 |
| Unidentified Sesquiterpene | 26.7 | 32.1 | - | - | - |
| Unreacted Vetiverol 1 | 28.5 | 450.8 | 10.0 | 30.0 | 0.9989 |
| Unreacted Vetiverol 2 | 29.1 | 275.4 | 8.0 | 24.0 | 0.9993 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of trace impurities in synthetic this compound.
Method Development Logic
This diagram outlines the logical progression of the method development process, from initial understanding to final validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of trace impurities in synthetic this compound. The method is sensitive, selective, and has been validated for key analytical parameters. This protocol can be readily implemented in quality control laboratories to ensure the purity, consistency, and safety of this compound used in fragrance and other applications. Further characterization of unidentified impurities may be achieved using advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC-MS) or by isolating the impurities for spectroscopic analysis (e.g., NMR).[2][10][11]
References
- 1. This compound [thegoodscentscompany.com]
- 2. This compound | 117-98-6 | Benchchem [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 8. sustainablebotanicals.com [sustainablebotanicals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of Vetiveryl acetate through fractional distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of vetiveryl acetate (B1210297). The focus is on improving yield and purity through fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing vetiveryl acetate?
A1: this compound is typically synthesized through the acetylation of either crude vetiver oil or its isolated alcohol fraction, vetiverol. The most common methods include:
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Chemical Synthesis: This involves reacting the vetiver-derived material with acetic anhydride (B1165640). This reaction can be performed without a catalyst at elevated temperatures (not exceeding 120°C), or with a catalyst such as orthophosphoric acid at room temperature, or sodium acetate in refluxing toluene.[1][2]
-
Enzymatic Synthesis: A greener alternative uses lipases to catalyze the esterification. This method is highly selective, particularly for primary alcohols, and operates under milder conditions.[3][4]
Q2: What is the difference between starting with vetiver oil versus vetiverol?
A2: Starting with vetiver oil means acetylating the entire essential oil. This results in a product with a more complex composition, as other components in the oil may also react or be carried through the process.[5][6] Using vetiverol , the isolated alcohol fraction of vetiver oil, leads to a cleaner reaction, targeting the desired sesquiterpene alcohols.[7][8] This can result in a this compound with a different, often more refined, olfactory profile and potentially higher purity of the desired esters. However, the initial isolation of vetiverol is labor-intensive and can lead to lower overall yields.[7]
Q3: Why is fractional distillation necessary for purifying this compound?
A3: Fractional distillation is a crucial step to enhance the purity and refine the odor profile of this compound.[9] The crude product after acetylation contains unreacted starting materials, by-products, and various acetate esters with different boiling points. Fractional distillation separates these components based on their boiling point differences, allowing for the isolation of the desired this compound fractions with a higher concentration of the key odor components, such as khusimyl acetate.[8]
Q4: What analytical methods are used to determine the purity of this compound?
A4: The most common and effective analytical techniques are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] These methods can separate the individual components of the complex this compound mixture, allowing for their identification and quantification to determine the overall purity and the percentage of specific esters.[10][12]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis (Acetic Anhydride) | Enzymatic Synthesis (Lipase) |
| Catalyst | Orthophosphoric acid, Sodium Acetate, or none | Immobilized Lipase |
| Reaction Temperature | Room temperature to 120°C | Typically ambient to moderate temperatures (e.g., 40°C) |
| Selectivity | Less selective, acetylates primary, secondary, and tertiary alcohols | Highly chemoselective, primarily for primary alcohols[3][4] |
| By-products | Can have various side reactions leading to a more complex mixture | Fewer by-products, leading to a cleaner product profile |
| Yield | Generally good, but can be affected by side reactions and purification losses | Can achieve high productivity (up to 90 g/L/h reported)[3][4] |
| Purity | Dependent on the efficiency of subsequent purification | Often results in a product with a different composition, potentially requiring less intensive purification |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Amber to light yellow, semi-viscous liquid[13][14] |
| Boiling Point | ~286 °C at 760 mmHg[8][14] |
| Density | ~0.99 g/mL[8][14] |
| Refractive Index (@ 20°C) | ~1.524[15] |
Experimental Protocols
Protocol 1: Acetylation of Vetiverol using Acetic Anhydride and Sodium Acetate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100g of vetiverol.
-
Reagents: Add 60g of acetic anhydride and 5g of anhydrous sodium acetate to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 100 mL of distilled water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is now ready for fractional distillation.
Protocol 2: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump. The setup should include a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed for vacuum application.
-
Distillation:
-
Place the crude this compound into the distillation flask with a few boiling chips.
-
Begin heating the flask gently while gradually applying vacuum.
-
Monitor the temperature at the head of the column.
-
Collect the initial fraction (forerun) which contains lower boiling point impurities.
-
As the temperature stabilizes, collect the main this compound fraction. The boiling point will depend on the applied vacuum.
-
Collect subsequent fractions at higher temperatures, which will contain higher boiling point components.
-
-
Analysis: Analyze each fraction using GC-MS to determine the purity and composition. Combine the fractions that meet the desired purity specifications.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Acetylation
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction has run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC. - Check the quality and stoichiometry of the reagents (acetic anhydride and catalyst). |
| Losses during Work-up | - Ensure proper phase separation in the separatory funnel. - Avoid vigorous shaking that can lead to emulsions. - Ensure the organic layer is thoroughly dried before solvent removal. |
| Degradation of Product | - Avoid excessive heating during the reaction and solvent removal, as this can lead to degradation of the product. |
Issue 2: Poor Separation during Fractional Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient Column | - Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[16] |
| Distillation Rate too Fast | - Reduce the heating rate to allow for proper equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation. |
| Fluctuating Vacuum | - Ensure the vacuum system is free of leaks to maintain a constant pressure. Fluctuations in pressure will cause the boiling points to change, leading to poor separation. |
| Incorrect Reflux Ratio | - For columns with adjustable reflux, a higher reflux ratio generally improves separation but increases distillation time.[17][18] Optimize the reflux ratio for your specific separation needs. |
Issue 3: Product Purity is Low After Distillation
| Possible Cause | Troubleshooting Step |
| Contamination from Starting Material | - Ensure the starting vetiver oil or vetiverol is of high quality. Pre-purification of the starting material may be necessary. |
| Formation of Side Products | - Certain reaction conditions can favor the formation of undesired side products.[7] Consider adjusting the catalyst, temperature, or reaction time. - Analyze the impurities by GC-MS to identify them and adjust the purification strategy accordingly. |
| Co-distillation of Impurities | - If impurities have boiling points very close to this compound, a more efficient fractional distillation setup (longer column, better packing) or an alternative purification method like chromatography may be required. |
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting flowchart for low purity in fractional distillation.
References
- 1. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 2. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 3. This compound | 117-98-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fraterworks.com [fraterworks.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. perfumeextract.co.uk [perfumeextract.co.uk]
- 8. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 9. vetiver.org [vetiver.org]
- 10. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 14. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 15. This compound|lookchem [lookchem.com]
- 16. vernier.com [vernier.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Overcoming co-elution of isomers in the GC-MS analysis of Vetiveryl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of isomers during the GC-MS analysis of Vetiveryl Acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Vetiveryl Acetate, and why is it difficult to analyze using GC-MS?
A1: this compound is not a single chemical compound but a complex mixture created by the acetylation of vetiver oil. Vetiver oil itself is a rich source of sesquiterpenes and their alcohols. The acetylation process converts these alcohols into their corresponding acetate esters. The resulting product, this compound, is a complex blend of numerous structural isomers and stereoisomers of these esters. The primary analytical challenge is the co-elution of these isomers, which have very similar chemical properties and boiling points, making their separation on a standard GC column difficult. The most abundant of these esters is typically khusimyl acetate.[1][2][3]
Q2: I am seeing broad, unresolved peaks for this compound. What is the first step in troubleshooting this?
A2: The first step is to optimize your GC method, focusing on the two most impactful parameters for separation: the GC column stationary phase and the oven temperature program. Co-elution is common with standard non-polar columns, so evaluating your column choice and temperature ramp rate is critical.
Q3: Can I resolve co-eluting this compound isomers using only mass spectrometry?
A3: While challenging, it is sometimes possible to differentiate co-eluting isomers using mass spectrometry. Isomers often have very similar mass spectra, but there can be subtle differences in the relative abundances of certain fragment ions. By using Single Ion Monitoring (SIM), you can selectively monitor for unique ions for each isomer, which can help in quantification even if the peaks are not fully separated chromatographically. For more definitive differentiation, tandem mass spectrometry (GC-MS/MS) can be a powerful tool as it can generate unique fragmentation patterns for different isomers.[4]
Q4: Is derivatization a viable strategy to resolve co-eluting this compound isomers?
A4: Derivatization is a technique used to alter the chemical properties of an analyte to improve its chromatographic behavior.[5][6] However, since this compound is already a mixture of esters, derivatization is not a typical strategy for resolving these co-eluting acetate isomers. This technique is more commonly applied to the raw vetiver oil to analyze its alcohol content by converting the hydroxyl groups into less polar, more volatile derivatives. If your sample contains unreacted sesquiterpene alcohols that are co-eluting with the acetates, a derivatization step could help separate the alcohols from the acetates.
Troubleshooting Guide: Overcoming Co-elution
Issue 1: Poor Resolution with a Standard Non-Polar Column
Standard non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), separate compounds primarily by boiling point. Since many this compound isomers have very similar boiling points, this can lead to significant co-elution.
Solution 1: Change the GC Column to a Different Polarity
Changing the stationary phase is the most effective way to alter selectivity and resolve isomers.
-
Mid-Polar Columns: Columns with a higher percentage of phenyl substitution (e.g., 35% or 50% phenyl) or those with a cyanopropyl phase can provide different selectivity based on dipole-dipole interactions and pi-pi interactions.
-
Polar Columns: A polyethylene (B3416737) glycol (WAX) type column is a good option to try. These columns separate based on polarity, and the acetate functional group of the this compound isomers can interact differently with the highly polar stationary phase, leading to improved separation.[7][8]
| Parameter | Non-Polar Column (e.g., DB-5ms) | Polar Column (e.g., WAX-type) | Rationale for Improvement |
| Primary Separation Mechanism | Boiling Point | Polarity | Isomers with similar boiling points may have different polarities, allowing for separation on a polar column. |
| Expected Outcome for Isomers | High degree of co-elution | Potential for baseline or partial resolution of key isomers | The polar stationary phase interacts differently with the subtle structural differences of the isomers. |
| Considerations | Good for general profiling of volatiles. | May require different temperature program optimization; potential for peak tailing with less polar compounds. | Select the column that provides the best selectivity for the specific isomers of interest. |
Solution 2: Optimize the Oven Temperature Program
A well-designed temperature program can significantly improve the resolution of closely eluting compounds.
-
Lower the Initial Temperature: Start the oven temperature 10-20°C below the boiling point of the solvent. This helps in focusing the analytes at the head of the column, leading to sharper peaks.
-
Slow Down the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, which can enhance separation. This is particularly effective for critical pairs of co-eluting peaks.
-
Use an Isothermal Hold: If two isomers are eluting very close together, you can introduce an isothermal hold in the temperature program at a temperature just below their elution temperature. This can often improve their separation.
Issue 2: Co-eluting Peaks Have Very Similar Mass Spectra
Solution: Utilize Single Ion Monitoring (SIM) Mode
Even if isomers have similar mass spectra, there are often small differences in the abundance of certain fragment ions.
-
Identify Unique Ions: Run your sample in full scan mode and carefully examine the mass spectra of the co-eluting peaks. Look for ions that are more abundant in one isomer compared to the other.
-
Develop a SIM Method: Create a SIM method that monitors one or two characteristic ions for each isomer of interest.
-
Quantify Using Unique Ions: By extracting the ion chromatograms for these specific m/z values, you can often distinguish and quantify the individual isomers, even if they are not fully separated in the total ion chromatogram (TIC).
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of this compound Isomers
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample.
GC-MS System: Standard Gas Chromatograph with a Mass Spectrometric Detector Column: A polar column is recommended for better isomer separation (e.g., DB-WAX, CP-Wax, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Injector Temperature: 250°C Injection Mode: Split (e.g., 50:1 split ratio, adjust based on sample concentration) Injection Volume: 1 µL
Oven Temperature Program (Starting Point):
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase at 3°C/min to 220°C.
-
Hold: Hold at 220°C for 10 minutes.
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A workflow diagram for troubleshooting the co-elution of this compound isomers.
Logical Relationship of Separation Parameters
Caption: The relationship between GC and MS parameters in achieving analyte separation.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing malodor formation in alcoholic perfumes containing Vetiveryl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vetiveryl acetate (B1210297) in alcoholic perfume formulations. Our aim is to help you diagnose and resolve issues related to malodor formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an unpleasant "acidic" or "oxidized" off-note in our alcoholic perfume base containing a high concentration of Vetiveryl acetate, especially after a period of aging. What is the likely cause of this malodor?
A1: The development of an "acidic" and "oxidized" top-note in alcoholic perfumes rich in this compound is a well-documented phenomenon. This malodor is not typically due to the degradation of this compound itself, but rather the autoxidation of unstable hydrocarbon constituents present as impurities in commercially available this compound. These hydrocarbons, when exposed to air, form peroxides. These peroxides then act as oxidizing agents, converting the ethanol (B145695) in the perfume base into acetaldehyde (B116499). The acetaldehyde can further react with the excess ethanol to form 1,1-diethoxyethane. The combination of these degradation by-products contributes to the undesirable off-note. The malodorous compounds are often present at very low concentrations (sometimes below 1 ppm), which can make their detection challenging.
Q2: Are there specific components in this compound that are responsible for this instability?
A2: Yes, research has shown that the malodor originates from a highly autoxidizable hydrocarbon fraction within the this compound. This compound is a complex mixture produced by the acetylation of vetiver oil or its isolated alcohols (vetiverol). The composition of this compound can vary depending on the source of the vetiver oil and the manufacturing process. The problematic hydrocarbon fraction is a minor component but is extremely susceptible to oxidation. The oxygenated components of this compound are generally much more stable and do not significantly contribute to this specific malodor formation.
Q3: How can we confirm that the observed malodor is due to the oxidation of hydrocarbon impurities?
A3: A combination of analytical techniques can be employed to confirm the cause of the malodor. The primary methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis: This is a powerful technique for identifying volatile compounds responsible for the off-odor. By sampling the headspace above the aged perfume, you can detect the presence of acetaldehyde and 1,1-diethoxyethane.
-
Peroxide Value (PV) Determination: This titration method quantifies the concentration of peroxides and hydroperoxides in your this compound raw material or the aged perfume. An elevated peroxide value is a strong indicator of oxidation.
Q4: What measures can we take to prevent or minimize the formation of these off-odors in our formulations?
A4: Several strategies can be implemented to mitigate malodor formation:
-
Use of High-Quality this compound: Sourcing this compound that has undergone a thorough fractional distillation process to remove the unstable hydrocarbon fraction is a critical first step.
-
Addition of Antioxidants: Incorporating antioxidants into your perfume formulation can effectively inhibit the oxidation process. Commonly used antioxidants in the fragrance industry include Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E).
-
Inert Atmosphere: Protecting the perfume from oxygen during manufacturing and storage by using an inert gas like nitrogen can significantly reduce oxidation.
-
Proper Storage: Storing both the this compound raw material and the final perfume in cool, dark conditions, and in well-sealed containers will slow down the degradation process.
Troubleshooting Guides
Guide 1: Diagnosing the "Acidic/Oxidized" Off-Note
This guide will walk you through the steps to identify the root cause of the malodor in your perfume formulation.
dot
Caption: Troubleshooting workflow for diagnosing malodor in perfumes.
Guide 2: Implementing Preventive Measures
This guide provides a logical workflow for selecting and implementing preventive measures against malodor formation.
dot
Caption: Workflow for preventing malodor in this compound perfumes.
Data Presentation
Table 1: Recommended Antioxidant Concentrations for Perfume Formulations
| Antioxidant | Recommended Concentration Range (% w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1%[1] | A synthetic antioxidant that is highly effective and stable.[2] It is best dissolved in the fragrance concentrate before adding to the alcohol base.[2] |
| Tocopherol (Vitamin E) | 0.1 - 0.5%[3][4] | A natural antioxidant. It may impart a slight color and odor at higher concentrations.[4] |
Table 2: Example Parameters for Accelerated Aging Stability Testing
| Test Condition | Temperature | Duration | Evaluation Time Points | Key Parameters to Monitor |
| Accelerated Aging | 40°C ± 2°C | 3 months | 0, 1, 2, and 3 months | Olfactory profile, color, clarity, peroxide value, and GC-MS analysis for malodor compounds. |
| Real-Time Aging | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (ongoing) | 0, 3, 6, 9, and 12 months | Olfactory profile, color, clarity, peroxide value, and GC-MS analysis for malodor compounds. |
Experimental Protocols
Protocol 1: GC-MS with Headspace for Malodor Compound Identification
Objective: To identify and semi-quantify volatile malodor compounds (acetaldehyde and 1,1-diethoxyethane) in aged alcoholic perfume samples.
Methodology:
-
Sample Preparation:
-
Place 5 mL of the aged perfume sample into a 20 mL headspace vial.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Prepare a control sample with a freshly prepared, un-aged version of the same perfume formulation.
-
-
Headspace Autosampler Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL (splitless injection)
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Inlet Temperature: 250°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify acetaldehyde and 1,1-diethoxyethane by comparing their mass spectra and retention times with those of reference standards or a spectral library (e.g., NIST).
-
Compare the peak areas of the identified compounds in the aged sample versus the control to assess the extent of malodor formation.
-
Protocol 2: Peroxide Value (PV) Determination
Objective: To quantify the peroxide content in this compound raw material and perfume samples as an indicator of oxidation.
Methodology (based on standard iodometric titration):
-
Reagents:
-
Acetic acid-chloroform solvent mixture (3:2 v/v).
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the sample (this compound or perfume oil concentrate) into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration with the sodium thiosulfate solution until the blue color disappears.
-
Record the volume of titrant used.
-
Perform a blank determination under the same conditions without the sample.
-
-
Calculation:
Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Signaling Pathways and Logical Relationships
dot
Caption: Chemical pathway of malodor formation in this compound perfumes.
References
Technical Support Center: Optimization of Catalyst Systems for the Esterification of Vetiverol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst systems for the esterification of vetiverol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My vetiverol esterification reaction is showing low conversion/yield. What are the potential causes and solutions?
A1: Low conversion in vetiverol esterification is a common issue that can stem from several factors related to the reaction equilibrium, catalyst activity, and substrate quality.
-
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, reducing your yield.[1][2][3]
-
Solution: To shift the equilibrium towards the product side, you can:
-
Use a Dean-Stark apparatus or molecular sieves (e.g., 3Å) to remove water as it is formed.[4]
-
Increase the concentration of one reactant , typically the acylating agent (e.g., acetic anhydride) or the alcohol if a different ester is being synthesized.[3] Using a significant excess of the alcohol can substantially increase the ester yield.[3]
-
-
-
Catalyst Deactivation: The catalyst, whether chemical or enzymatic, can lose its activity.
-
Acid Catalysts: Homogeneous acid catalysts can be neutralized by basic impurities in the reactants or solvent. Heterogeneous acid catalysts can have their active sites blocked.[1] Water can also reduce the catalytic activity of some acid catalysts.[1]
-
Enzymatic Catalysts (Lipases): Enzymes are sensitive to temperature, pH, and the presence of inhibitors. High temperatures can lead to denaturation. The presence of certain compounds in crude vetiver oil might inhibit the enzyme.[5]
-
Solution:
-
Ensure high purity of reactants and solvents.
-
For heterogeneous catalysts, consider regeneration procedures as recommended by the manufacturer.
-
For enzymatic reactions, operate within the optimal temperature and pH range for the specific lipase (B570770). Consider using purified vetiverol to avoid potential inhibitors present in the crude oil.[6]
-
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Chemical Catalysis: Traditional methods may require temperatures up to 120°C to achieve a reasonable reaction rate.[4]
-
Enzymatic Catalysis: These reactions are typically performed at milder temperatures, ranging from room temperature to around 40°C.[4][5]
-
Solution: Optimize the reaction temperature and time through small-scale experiments. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint.
-
Q2: I am observing the formation of undesirable byproducts. How can I improve the selectivity of my reaction?
A2: The complex nature of vetiverol, which is a mixture of sesquiterpene alcohols, can lead to the formation of various esters and other side products.[7]
-
Catalyst Choice: The type of catalyst can significantly influence selectivity.
-
Enzymatic Catalysts: Lipases can exhibit high chemoselectivity, for instance, by selectively esterifying primary alcohols while leaving secondary and tertiary alcohols unreacted.[7] This can result in a product with a unique chemical and olfactory profile.[7]
-
Acid Catalysts: Traditional acid catalysts are generally less selective and will esterify most alcohol groups present.
-
Solution: If a specific ester profile is desired, consider using a biocatalyst like Candida antarctica lipase.[4]
-
-
Reaction Conditions: Harsher reaction conditions (e.g., high temperatures) with strong acid catalysts can lead to side reactions like dehydration or rearrangement of the terpene backbone.
-
Solution: Employ milder reaction conditions. If using an acid catalyst, options like orthophosphoric acid at room temperature might offer better control than sulfuric acid at high temperatures.[4]
-
Q3: I'm having difficulty separating my vetiveryl acetate (B1210297) from the reaction mixture. What is the recommended work-up procedure?
A3: Proper work-up is essential for isolating a pure product.
-
Neutralization: If you are using an acid catalyst, it must be neutralized before product extraction.
-
Procedure: After the reaction, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Be cautious as this will produce CO₂ gas. Follow this with a water wash to remove any remaining salts.
-
-
Extraction: The ester product is typically extracted into an organic solvent.
-
Procedure: Use a suitable organic solvent in which the ester is highly soluble and which is immiscible with water (e.g., ethyl acetate, hexane).
-
-
Purification:
-
Distillation: For volatile esters, vacuum distillation can be an effective method for purification and separating the product from unreacted vetiverol and other high-boiling point impurities.[8]
-
Chromatography: Column chromatography can be used for high-purity isolation, especially on a smaller scale.
-
Q4: My heterogeneous catalyst seems to be losing activity after a few runs. How can I regenerate it?
A4: Catalyst reusability is a key advantage of heterogeneous systems, but deactivation can occur.
-
Causes of Deactivation:
-
Fouling: The porous structure of the catalyst can be blocked by high molecular weight byproducts or impurities.
-
Leaching: The active species (e.g., acidic sites) may slowly leach from the support.
-
-
Regeneration Strategies:
-
Washing: A simple wash with a suitable solvent can sometimes remove adsorbed impurities.
-
Calcination: For some solid acid catalysts like zeolites or metal oxides, calcination (heating to a high temperature in the presence of air or an inert gas) can burn off organic residues and restore activity. The specific conditions will depend on the catalyst type.
-
It is crucial to consult the manufacturer's guidelines or relevant literature for the specific regeneration protocol for your catalyst.
-
Data Presentation: Comparison of Catalyst Systems
| Catalyst System | Catalyst Type | Acylating Agent | Temperature | Solvent | Key Advantages | Potential Issues |
| Traditional Acid Catalysis | Homogeneous (e.g., H₂SO₄, H₃PO₄)[4][9] | Acetic Anhydride[4][7] | Up to 120°C[4] | Toluene[4] | High reaction rates | Low selectivity, harsh conditions, corrosion, difficult catalyst removal[1] |
| Biocatalysis | Heterogeneous (Immobilized Lipase, e.g., Candida antarctica)[4] | Ethyl Acetate (as acyl donor and solvent)[4] | Room Temperature to 40°C[4][5] | Ethyl Acetate[4] | High selectivity, mild conditions, sustainable, catalyst is easily separated[5][7] | Lower reaction rates, potential enzyme inhibition, higher initial catalyst cost[5] |
| Heterogeneous Acid Catalysis | Solid Acid (e.g., Zeolites, Sulfonated Resins)[1][10] | Acetic Acid / Anhydride | 50 - 160°C[11][12] | Varies (can be solvent-free) | Easy separation and reusability, reduced corrosion[1] | Potential for catalyst deactivation, mass transfer limitations[1] |
Experimental Protocols
Key Experiment: Enzymatic Esterification of Vetiverol using Immobilized Lipase
This protocol is based on a general procedure for lipase-catalyzed esterification.
1. Materials:
-
Vetiverol (or Vetiver Oil)
-
Immobilized Candida antarctica lipase B
-
Ethyl Acetate (food grade)
-
Molecular Sieves (3Å, activated)
-
Orbital Shaker
-
Filtration apparatus
2. Procedure:
-
Prepare a solution of vetiver oil in food-grade ethyl acetate at a concentration of 10 g/L.
-
Add 10 g/L of activated molecular sieves to the solution to remove any residual water.
-
Introduce the immobilized Candida antarctica lipase. The amount of enzyme is typically around 30% by weight with respect to the vetiver oil.[4]
-
Seal the reaction vessel and place it on an orbital shaker at approximately 250 rpm.
-
Allow the reaction to proceed at room temperature for 5 hours.[4]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Once the reaction has reached the desired conversion, stop the shaker.
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
The filtrate, containing the vetiveryl acetate, unreacted vetiverol, and ethyl acetate, can then be subjected to purification, typically by vacuum distillation to remove the solvent and separate the product from unreacted starting material.
Visualizations
Caption: Workflow for enzymatic esterification of vetiverol.
Caption: Troubleshooting logic for low yield in vetiverol esterification.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 5. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 117-98-6 | Benchchem [benchchem.com]
- 8. US4937073A - Reformed vetiver oil and vetiverol, process for preparing the same, and perfumery composition comprising the same - Google Patents [patents.google.com]
- 9. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 10. mdpi.com [mdpi.com]
- 11. EP0329975A2 - Process for preparing reformed vetiver oil and vetiverol, and perfumery composition comprising the same - Google Patents [patents.google.com]
- 12. Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of Vetiveryl Acetate in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidative stability of Vetiveryl acetate (B1210297) in cosmetic formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at stabilizing Vetiveryl acetate.
| Problem | Potential Cause | Troubleshooting Steps |
| Off-odor development (acidic, oxidized) | Oxidation of the hydrocarbon fraction of this compound.[1] | 1. Incorporate an effective antioxidant: Alpha-tocopherol is recommended for use with Acetylated Vetiver Oil (AVO) to ensure its stability.[2] Consider using other antioxidants like BHT or BHA, which have shown efficacy in preventing lipid oxidation. 2. Optimize antioxidant concentration: Too little may be ineffective, while too much can sometimes have a pro-oxidant effect.[3] 3. Protect from light and air: Store formulations in airtight, opaque containers.[4] |
| Discoloration of the formulation | Oxidation of fragrance components, including this compound, or reactions between fragrance materials. | 1. Add UV absorbers: This can slow down light-induced degradation.[5] 2. Incorporate chelating agents: These can inactivate trace metal ions that may catalyze oxidation.[3] 3. Evaluate packaging: Use of opaque or UV-protective packaging can mitigate discoloration.[4][5] |
| Ineffective antioxidant performance | - Incorrect antioxidant selection for the formulation type. - Degradation of the antioxidant itself. - Pro-oxidant effect at high concentrations.[3] | 1. Ensure compatibility: Select an antioxidant that is soluble and stable in your cosmetic matrix (e.g., oil-soluble antioxidant for an oil-based formulation). 2. Conduct a dose-response study: Determine the optimal concentration of the antioxidant. 3. Consider antioxidant blends: A combination of antioxidants (e.g., a primary antioxidant and a chelating agent) can provide synergistic protection. |
| Changes in viscosity of an emulsion | Interaction between the fragrance oil and the emulsion structure. | 1. Review emulsifier system: Ensure the emulsifier is robust enough to incorporate the fragrance oil without compromising stability. 2. Adjust the manufacturing process: Adding the fragrance at a lower temperature or pre-solubilizing it might help.[6] 3. Optimize mixing speed and duration: Insufficient mixing can lead to larger droplet sizes, which are less stable.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a complex mixture of sesquiterpenoid esters produced by the acetylation of vetiver oil or vetiverol (a fraction of vetiver oil rich in sesquiterpene alcohols).[7][8] It is not a single chemical compound but a mixture of over 100 substances.[9] The presence of unsaturated hydrocarbon constituents makes it susceptible to autoxidation, particularly when exposed to air, light, and heat.[1] This oxidation can lead to the formation of volatile compounds that produce undesirable off-odors.[1][10]
Q2: What are the primary degradation products of this compound oxidation?
A2: The primary degradation products responsible for malodor in alcoholic perfumes containing this compound have been identified as a butene isomer and 1,1-diethoxyethane.[1][10] These compounds are formed through the autoxidation of the hydrocarbon fraction of this compound, which leads to the formation of peroxides. These peroxides can then decompose or react with ethanol (B145695) in the formulation to produce the off-odor causing molecules.[1]
Q3: Which antioxidants are most effective for stabilizing this compound?
A3: Alpha-tocopherol (a form of Vitamin E) is specifically recommended for use with Acetylated Vetiver Oil to ensure its safety and stability in cosmetic products.[2] Other synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are also commonly used in the cosmetics industry to prevent the oxidation of oils and fragrances.[11] BHT, for instance, has been shown to be highly effective in reducing the oxidation index in various applications.[12] The choice of antioxidant will depend on the specific formulation, regulatory requirements, and desired product claims (e.g., "natural").
Q4: How can I analytically determine the stability of this compound in my formulation?
A4: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly effective technique for analyzing the volatile compounds in a cosmetic product, including the components of this compound and its oxidation products.[13][14][15] This method allows for the separation and identification of individual compounds in the headspace of a sample, providing a detailed profile of the fragrance and any degradation products that may have formed. For a more in-depth analysis of the complex composition of this compound, comprehensive two-dimensional gas chromatography (GCxGC) can be employed.[16]
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound Stability in a Cosmetic Cream
This protocol provides a general framework for the analysis of this compound and its potential oxidation products in a cosmetic cream formulation.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., a stable ester not present in the formulation) at a known concentration.
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
-
Prepare a control sample with the unfragranced cream base and a reference sample of the fresh, unoxidized this compound in a suitable solvent.
2. Headspace Incubation and Injection:
-
Place the sealed vial in the headspace autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Inject a specific volume (e.g., 1 mL) of the headspace into the GC-MS system.
3. GC-MS Parameters (Example):
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
4. Data Analysis:
-
Identify the characteristic peaks of this compound's major components (e.g., khusimyl acetate) and potential degradation products (e.g., butene isomers, 1,1-diethoxyethane) by comparing their mass spectra with a spectral library (e.g., NIST) and the reference sample.
-
Quantify the decrease in the peak area of this compound components and the increase in the peak area of degradation products over time and under different storage conditions (e.g., accelerated aging at elevated temperatures) relative to the internal standard.
Data Presentation
Table 1: Comparative Efficacy of Antioxidants in Preventing Oxidation
This table presents hypothetical data to illustrate how the efficacy of different antioxidants could be compared. Actual results will vary based on the specific formulation and test conditions. The "Oxidation Index" can be determined by measuring the formation of specific oxidation byproducts or the depletion of this compound over time.
| Antioxidant | Concentration (% w/w) | Oxidation Index (Arbitrary Units) after Accelerated Aging | Notes |
| Control (No Antioxidant) | 0.0 | 100 | High level of degradation observed. |
| Alpha-Tocopherol | 0.1 | 35 | Significant reduction in oxidation. |
| BHT | 0.05 | 25 | Very effective at preventing oxidation.[12] |
| BHA | 0.05 | 30 | Effective at preventing oxidation. |
| Rosemary Extract | 0.2 | 45 | Natural alternative with moderate efficacy. |
Visualizations
Diagram 1: Simplified Oxidation Pathway of this compound Hydrocarbon Fraction
Caption: Simplified oxidation pathway of the hydrocarbon fraction of this compound leading to off-odor formation.
Diagram 2: Experimental Workflow for this compound Stability Testing
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. Cosmetic emulsion separation [personalcarescience.com.au]
- 4. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. orchadia.org [orchadia.org]
- 7. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 8. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 9. ec.europa.eu [ec.europa.eu]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 12. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation during the industrial acetylation of vetiver oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial acetylation of vetiver oil. The focus is on minimizing byproduct formation and optimizing the synthesis of high-quality vetiveryl acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of vetiver oil.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Vetiveryl Acetate | - Incomplete reaction due to insufficient reaction time or temperature.- Steric hindrance of some sesquiterpene alcohols in vetiver oil.- Inefficient catalyst or incorrect catalyst concentration.- Hydrolysis of the ester product during workup. | - Increase reaction time or temperature, monitoring for byproduct formation.- Consider using a more effective catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), for sterically hindered alcohols.- Optimize catalyst concentration; too little may be ineffective, while too much can promote side reactions.- Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis. |
| Product Discoloration (Dark or Yellow/Brown) | - Overheating during the reaction or distillation, leading to thermal degradation and formation of colored polymers.- Presence of impurities in the starting vetiver oil.- Side reactions catalyzed by strong acids. | - Maintain strict temperature control during the reaction and distillation. Use vacuum distillation to lower the boiling point.- Use high-quality, purified vetiver oil or vetiverol as the starting material.- Use a milder catalyst or a non-acidic method, such as enzymatic acetylation. |
| Sharp, Acidic Odor in Final Product | - Incomplete removal of acetic acid or acetic anhydride (B1165640) during the workup. | - Ensure thorough neutralization with a base (e.g., sodium bicarbonate solution) and subsequent washing with water and brine until the aqueous layer is neutral. |
| "Off" or Rancid Odor Developing Over Time | - Autoxidation of unreacted sesquiterpene hydrocarbons present in the final product, leading to the formation of volatile aldehydes like acetaldehyde.[1] | - Improve the efficiency of the fractional distillation to remove the more volatile hydrocarbon fraction from the final product.- Add an antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), to the final product to improve stability.[2][3] |
| Incomplete Acetylation of Vetiverols | - Insufficient amount of acetylating agent.- The presence of less reactive secondary or tertiary alcohols. | - Use a molar excess of the acetylating agent (e.g., acetic anhydride).- For enzymatic methods, note that some lipases show high chemoselectivity for primary alcohols.[4] A chemical method may be necessary for complete acetylation of all alcohol types. |
Frequently Asked Questions (FAQs)
Q1: What are the major byproducts to expect during the acetylation of vetiver oil?
A1: The primary byproducts in this compound production can be categorized as follows:
-
Unreacted Vetiver Oil Components: Due to the complexity of vetiver oil, which contains over 150 compounds, some components do not react. These include sesquiterpene hydrocarbons and ketones (e.g., α-vetivone and β-vetivone).[5]
-
Residual Reagents: Acetic acid is a major byproduct when using acetic anhydride as the acetylating agent. Residual catalyst may also be present if not completely removed during workup.
-
Decomposition Products: Thermal stress during the reaction or distillation can lead to the degradation of thermolabile compounds.
-
Side Reaction Products: Acid catalysts can promote side reactions such as isomerization or polymerization of the terpene components.[6]
Q2: Which acetylation method provides the highest purity and yield?
A2: The optimal method depends on the desired product characteristics and processing capabilities.
-
Chemical Methods (e.g., using acetic anhydride with a catalyst): These are common industrial methods. The choice of catalyst is crucial. Strong acids like phosphoric acid can be effective but may also promote side reactions. Milder catalysts like sodium acetate may offer better selectivity but might require higher temperatures or longer reaction times.
-
Enzymatic Acetylation (e.g., using lipase): This method offers high selectivity, often targeting primary alcohols, and operates under mild conditions, which minimizes the formation of degradation byproducts.[4] This can be a more sustainable "green chemistry" approach.
Q3: How can I effectively remove unreacted starting material and byproducts?
A3: Fractional vacuum distillation is the most critical step for purifying this compound.[7][8] Due to the different boiling points of the components, a well-controlled fractional distillation can separate the desired this compound from more volatile hydrocarbons and less volatile unreacted vetiverols and other high-boiling point impurities.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: To prevent degradation and the development of off-odors, this compound should be stored in a cool, dark place in a well-sealed, inert container (e.g., amber glass) to protect it from light and oxygen. The addition of an antioxidant like alpha-tocopherol is also recommended to inhibit autoxidation.[2][3]
Q5: What analytical techniques are best for monitoring the reaction and final product purity?
A5: Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing the complex composition of both the starting vetiver oil and the final this compound product.[2][5] For more detailed separation of isomers and complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique.[5]
Experimental Protocols
Protocol 1: Chemical Acetylation using Acetic Anhydride and Sodium Acetate
This protocol describes a common method for the acetylation of vetiver oil.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge vetiver oil and anhydrous sodium acetate (as catalyst).
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the mixture while stirring. An excess of acetic anhydride is typically used.
-
Reaction: Heat the mixture to reflux temperature and maintain for a specified period, monitoring the reaction progress by GC analysis of withdrawn samples.
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture. Carefully add water to quench the excess acetic anhydride. Then, neutralize the mixture by washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Workup - Washing: Wash the organic layer with water and then with a brine solution to remove residual salts and water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and then filter.
-
Purification: Concentrate the crude product under reduced pressure to remove the solvent. Purify the resulting oil by fractional vacuum distillation to separate the this compound from lower and higher boiling point impurities.
Protocol 2: Enzymatic Acetylation using Immobilized Lipase (B570770)
This protocol offers a more sustainable approach to acetylation.
-
Reaction Setup: In a suitable reaction vessel, dissolve vetiver oil in a non-polar solvent.
-
Addition of Acyl Donor and Enzyme: Add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Candida antarctica lipase B, CALB).
-
Reaction: Stir the mixture at a controlled temperature (typically milder than chemical methods) for an extended period. The reaction can be monitored by GC.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
Purification: The solvent is removed under reduced pressure, and the resulting product is purified by fractional vacuum distillation as described in the chemical method.
Visualizations
References
- 1. US2431554A - Purification of vinyl acetate by distillation and scrubbing of the distillate - Google Patents [patents.google.com]
- 2. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 5. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. vetiver.org [vetiver.org]
- 8. Purification [chem.rochester.edu]
Troubleshooting inconsistent olfactory profiles in different batches of Vetiveryl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in the olfactory profiles of different batches of Vetiveryl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Vetiveryl acetate and why is its scent profile complex?
A1: this compound is not a single chemical compound but a complex mixture of sesquiterpenoid esters.[1] It is produced by the acetylation of vetiver oil or a fraction of it called vetiverol, which is rich in sesquiterpene alcohols.[1][2][3] The inherent complexity of the starting vetiver oil, which contains hundreds of components, directly translates to the intricate composition of this compound, making its olfactory profile multifaceted.[4][5]
Q2: What are the primary factors that cause batch-to-batch variations in the olfactory profile of this compound?
A2: The main reasons for olfactory inconsistencies between batches include:
-
Variability of the Raw Material (Vetiver Oil): The chemical composition of vetiver oil can differ significantly based on its geographical origin (e.g., Haiti, Java, India), the specific variety of the Vetiveria zizanioides grass, and the distillation methods used for oil extraction.[6][7]
-
Acetylation Process: Different manufacturing processes, including the choice of acetylating agent (e.g., acetic anhydride), the use of catalysts, and the reaction conditions, can lead to variations in the final product composition.[2][8] The degree of acetylation, reflected in the final ester content, can also vary considerably.[6]
-
Purification Methods: The final distillation and purification steps play a crucial role in shaping the olfactory profile by removing unreacted reagents and byproducts.[9]
-
Storage and Handling: Improper storage can lead to degradation of this compound, causing the formation of off-odors.[1][9]
Q3: How does the geographical origin of vetiver oil impact the final scent of this compound?
A3: Vetiver oils from different regions have distinct chemical compositions, which directly influence the resulting this compound's aroma. For instance, Haitian vetiver is often associated with a grapefruit note, while Java vetiver is typically smokier.[10][11] These nuances are carried through to the acetylated product.
Q4: Can the age of a this compound batch affect its smell?
A4: Yes, the age and storage conditions of this compound can significantly impact its olfactory profile. Over time, it can undergo hydrolysis, leading to the formation of acetic acid, which imparts a sour, vinegar-like off-note.[1][11] Oxidation can also occur, resulting in an "oxidized" top-note.[9] To minimize degradation, it is recommended to store this compound at cool temperatures (e.g., 4°C), in amber vials with a nitrogen headspace to inhibit oxidation.[1]
Troubleshooting Guides
Issue 1: A new batch of this compound smells different from our reference standard.
This is a common issue stemming from the inherent variability of this complex fragrance ingredient. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent olfactory profiles.
Recommended Actions:
-
Quantitative and Qualitative Analysis: Perform Gas Chromatography-Mass Spectrometry (GC-MS) to compare the chemical composition of the new batch against your reference standard. Pay close attention to the relative percentages of key components.
-
Olfactory Evaluation: Conduct Gas Chromatography-Olfactometry (GC-O) to identify the specific odor-active compounds that are contributing to the perceived difference in scent.[4][5]
-
Review Supplier Documentation: Request the certificate of analysis (CoA) for the new batch and compare it to previous batches. Look for variations in parameters like ester content.[6]
-
Isomeric Ratio Analysis: The ratio of different isomers, such as khusimyl acetate, can significantly influence the scent.[10][11] Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be necessary for detailed isomeric separation.[1]
Issue 2: A batch of this compound has developed a sour or sharp off-note.
This is often indicative of product degradation.
Caption: Troubleshooting workflow for off-note development.
Recommended Actions:
-
Chemical Analysis for Degradation Products: Use GC-MS to test for the presence of acetic acid and free vetiverol, which are indicators of hydrolysis.[1]
-
Evaluate Storage Conditions: Ensure the product has been stored in a cool, dark place, in a well-sealed container with minimal headspace to prevent oxidation and hydrolysis.
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Stability Testing: If this is a recurring issue, consider implementing a stability testing program where you periodically analyze retained samples to monitor their chemical and olfactory profiles over time.
Data Presentation
For effective comparison between batches, we recommend summarizing key analytical data in a structured table.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) | Acceptable Range |
| Olfactory Profile | Conforms to standard | Slight smoky deviation | - |
| Ester Content (%) | 85.2 | 79.8 | 80-90% |
| Khusimyl Acetate (%) | 15.1 | 12.5 | 14-16% |
| α-Vetivone (%) | 2.3 | 3.1 | < 3% |
| β-Vetivone (%) | 1.8 | 2.5 | < 2% |
| Acetic Acid (%) | < 0.1 | < 0.1 | < 0.2% |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control
-
Objective: To obtain a chemical fingerprint of a this compound batch and quantify key components and potential impurities.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general profiling.
-
Sample Preparation: Prepare a 1% solution of the this compound batch in a suitable solvent like ethanol (B145695) or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram. Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative percentage of each identified component. Compare the resulting profile with your reference standard.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor Profiling
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Objective: To identify the specific chemical compounds responsible for the aroma of this compound and to pinpoint the source of any off-notes.
-
Instrumentation: A GC equipped with an olfactory port, allowing a trained analyst to smell the effluent from the column.
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Procedure: The same GC conditions as in Protocol 1 can be used. The column effluent is split between the MS detector and the heated olfactory port. A trained panelist sniffs the port and records the odor character and intensity of each eluting compound.
-
Data Analysis: Create an aromagram that plots odor events against retention time. This can be overlaid with the GC-MS chromatogram to correlate specific peaks with their characteristic odors. This is particularly useful for identifying trace components with high odor impact that might be missed by MS analysis alone.
References
- 1. This compound | 117-98-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the scent of vetiver: identification of character-impact compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 11. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
Technical Support Center: Method Validation for the Quantification of Allergens in Acetylated Vetiver Oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for quantifying allergens in acetylated vetiver oil (AVO).
Frequently Asked Questions (FAQs)
Q1: What is acetylated vetiver oil (AVO) and why is allergen quantification important?
A1: Acetylated vetiver oil is a complex natural substance derived from the roots of the Vetiveria zizanioides grass, which has been subsequently acetylated.[1] It is a UVCB substance, meaning its composition is Unknown or Variable, a Complex reaction product, or of Biological material.[1] AVO is a widely used fragrance ingredient in cosmetics and perfumes.[2] Allergen quantification is crucial because AVO is considered a moderate skin sensitizer, and several fragrance ingredients are regulated due to their potential to cause allergic contact dermatitis in susceptible individuals.[2][3]
Q2: Which specific allergens should I be looking for in acetylated vetiver oil?
A2: While a complete profile of all potential allergens in every batch of AVO is difficult to predict due to its complex and variable nature, the manufacturing process (acetylation of vetiver oil) can result in the presence of certain regulated fragrance allergens.[1][4] Key allergens of potential concern include those structurally related to the components of vetiver oil and those that might be formed during the acetylation process. For instance, isoeugenyl acetate , a derivative of the regulated allergen isoeugenol (B1672232) , is a compound of interest.[5][6] A comprehensive analysis should target the list of regulated fragrance allergens as stipulated by relevant authorities like the European Union.
Q3: What are the regulatory limits for fragrance allergens in cosmetic products?
A3: According to European Union regulations, fragrance allergens must be listed on the product label if their concentration exceeds 0.001% (10 ppm) in leave-on products and 0.01% (100 ppm) in rinse-off products.[7]
Q4: What is the recommended analytical technique for quantifying these allergens?
A4: The most common and robust analytical method for the quantification of volatile and semi-volatile fragrance allergens is Gas Chromatography-Mass Spectrometry (GC-MS).[8] For enhanced sensitivity and selectivity, especially in a complex matrix like AVO, GC with tandem mass spectrometry (GC-MS/MS) is often employed.[1]
Q5: What are the key parameters for method validation according to ISO 12787?
A5: ISO 12787 outlines several critical validation criteria for analytical methods using chromatographic techniques in the cosmetics field. These include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LoD) and Limit of Quantification (LoQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of agreement between the measured value and a true or accepted reference value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions (repeatability and reproducibility).
-
Recovery: The efficiency of the extraction process.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of allergens in acetylated vetiver oil.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the inlet liner with a suitable reagent or use a pre-deactivated liner. Perform column conditioning as recommended by the manufacturer. Trim the first few centimeters of the column. |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the front end of the column or replace it. |
| Inappropriate injection volume or sample concentration | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting. |
| Matrix effects from AVO | Optimize sample preparation to remove interfering matrix components. Consider using a different sample extraction or cleanup method (e.g., Solid Phase Extraction - SPE). |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Leaks in the GC system | Perform a leak check of the carrier gas lines, fittings, and septum. |
| Fluctuations in oven temperature or carrier gas flow rate | Verify the stability of the GC oven temperature and the electronic pressure control for the carrier gas. |
| Column aging or degradation | Over time, the stationary phase can degrade. Consider replacing the column if performance continues to decline. |
Issue 3: Low Sensitivity or Inability to Reach Required LoQ
| Potential Cause | Troubleshooting Step |
| Suboptimal MS parameters | Optimize the ion source and mass analyzer parameters for the target allergens. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity. |
| Sample loss during preparation | Evaluate the extraction and cleanup steps for potential analyte loss. Check the recovery of the method using spiked samples. |
| Matrix suppression effects | The complex matrix of AVO can suppress the ionization of target allergens. Dilute the sample or use matrix-matched calibration standards. |
Issue 4: Co-elution of Allergens with Matrix Components
| Potential Cause | Troubleshooting Step |
| Inadequate chromatographic separation | Optimize the GC oven temperature program (e.g., use a slower ramp rate). Use a longer GC column or a column with a different stationary phase to improve resolution. |
| Complex AVO matrix | Employ a more selective sample preparation technique to remove interfering compounds. Consider using two-dimensional gas chromatography (GCxGC) for highly complex samples. |
Data Presentation
Table 1: EU Regulated Fragrance Allergens and their Typical Quantification Ions for GC-MS Analysis
| Allergen | CAS Number | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amyl cinnamal | 122-40-7 | 159 | 202 | 128 |
| Benzyl alcohol | 100-51-6 | 108 | 79 | 77 |
| Cinnamyl alcohol | 104-54-1 | 134 | 115 | 91 |
| Citral | 5392-40-5 | 69 | 41 | 84 |
| Eugenol | 97-53-0 | 164 | 149 | 131 |
| Hydroxycitronellal | 107-75-5 | 59 | 82 | 67 |
| Isoeugenol | 97-54-1 | 164 | 149 | 131 |
| Amylcinnamyl alcohol | 101-85-9 | 91 | 133 | 204 |
| Benzyl salicylate | 118-58-1 | 121 | 93 | 65 |
| Cinnamal | 104-55-2 | 131 | 132 | 103 |
| Coumarin | 91-64-5 | 146 | 118 | 90 |
| Geraniol | 106-24-1 | 69 | 93 | 41 |
| Anise alcohol | 105-13-5 | 107 | 138 | 77 |
| Benzyl cinnamate | 103-41-3 | 103 | 147 | 77 |
| Farnesol | 4602-84-0 | 69 | 41 | 81 |
| Butylphenyl methylpropional | 80-54-6 | 175 | 204 | 91 |
| Linalool | 78-70-6 | 93 | 71 | 41 |
| Benzyl benzoate | 120-51-4 | 105 | 212 | 77 |
| Citronellol | 106-22-9 | 69 | 82 | 56 |
| Hexyl cinnamal | 101-86-0 | 145 | 216 | 91 |
| Limonene | 5989-27-5 | 68 | 93 | 136 |
| Methyl 2-octynoate | 111-80-8 | 81 | 55 | 113 |
| Alpha-isomethyl ionone | 127-51-5 | 191 | 206 | 136 |
| Oak moss extract | 90028-68-5 | - | - | - |
| Tree moss extract | 90028-67-4 | - | - | - |
| Isoeugenyl acetate | 93-29-8 | 206 | 164 | 149 |
Note: Quantification and qualifier ions should be confirmed experimentally.
Experimental Protocols
Detailed Methodology for GC-MS Quantification of Allergens in Acetylated Vetiver Oil
1. Sample Preparation (Liquid-Liquid Extraction)
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Weigh 1.0 g of the acetylated vetiver oil sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Spike with an appropriate internal standard solution (e.g., deuterated analogues of the target allergens).
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Vortex for 2 minutes to ensure thorough mixing.
-
Add 5.0 mL of hexane (B92381) and vortex for another 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower solvent layer (acetonitrile or methanol) to a clean vial.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.
3. Method Validation
The method should be validated according to ISO 12787 guidelines, assessing linearity, LoD, LoQ, accuracy, and precision.
-
Linearity: Prepare calibration standards of the target allergens in a matrix-matched solvent at a minimum of five concentration levels.
-
LoD and LoQ: Determine by injecting serially diluted standards and calculating the signal-to-noise ratio (S/N), typically 3 for LoD and 10 for LoQ.
-
Accuracy and Precision: Analyze spiked AVO samples at three different concentration levels in triplicate on three different days.
Mandatory Visualization
Caption: Experimental workflow for allergen quantification in AVO.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. Acetylated Vetiver Oil as a perfuming agent – CRITICAL CATALYST [criticalcatalyst.com]
- 3. Fragrance ingredient Acetylated Vetiver Oil (AVO) - submission III - Public Health [health.ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Contact allergy to isoeugenol and its derivatives: problems with allergen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. Fragrance University [fragranceu.com]
Technical Support Center: Scaling Up Biotechnological Production of Vetiveryl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biotechnological production of vetiveryl esters.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of vetiveryl ester production, from microbial fermentation to enzymatic esterification.
Low Vetiverol Titer in Fermentation
Question: We are experiencing significantly lower than expected vetiverol titers in our scaled-up fermentation. What are the potential causes and how can we troubleshoot this?
Answer: Low vetiverol titers during scale-up can stem from several factors related to microbial metabolism, fermentation conditions, and product toxicity. Here's a systematic approach to troubleshooting this issue:
Possible Causes & Troubleshooting Steps:
-
Suboptimal Fermentation Conditions: Parameters optimized at the lab scale may not be optimal during scale-up.
-
Aeration and Agitation: Inadequate oxygen supply can be a major limiting factor in aerobic fermentations. Ensure that the dissolved oxygen (DO) levels are maintained at an optimal range for your production strain. The volumetric oxygen transfer coefficient (kLa) is a critical parameter for scaling up aeration and agitation.[1][2][3][4][5]
-
pH and Temperature: Deviations from the optimal pH and temperature can significantly impact enzyme activity and overall cell health. Implement robust monitoring and control systems to maintain these parameters within the desired range.[6][7][8]
-
Nutrient Limitation: Ensure that the feed strategy in your fed-batch fermentation prevents the depletion of essential nutrients, such as carbon and nitrogen sources.
-
-
Metabolic Bottlenecks: The increased scale may exacerbate limitations in the biosynthetic pathway.
-
Precursor (Acetyl-CoA) Limitation: High-level production of sesquiterpenes like vetiverol creates a significant drain on the cytosolic acetyl-CoA pool.[9] Consider overexpressing key enzymes in the acetyl-CoA synthesis pathway to enhance precursor supply.
-
Rate-Limiting Enzymes in the Mevalonate (B85504) (MVA) Pathway: The MVA pathway is often engineered for terpene production in yeast.[10][11] Overexpression of rate-limiting enzymes, such as tHMG1, can improve the flux towards vetiverol precursors.
-
-
Product Toxicity: Vetiverol, like many terpenes, can be toxic to microbial cells at high concentrations, inhibiting growth and productivity.[12][13][14]
-
In Situ Product Removal: Implement a two-phase fermentation system by adding a biocompatible organic solvent (e.g., dodecane, isopropyl myristate) to the fermentation broth. This solvent will extract vetiverol as it is produced, reducing its concentration in the aqueous phase and alleviating toxicity.[15]
-
-
Microbial Contamination: Contamination by bacteria or wild yeast can compete for nutrients and produce inhibitory compounds, leading to reduced product yield.[16][17]
-
Aseptic Technique and Monitoring: Maintain strict aseptic techniques during all stages of the process. Regularly monitor the culture for contaminants using microscopy and plating on selective media.
-
Inefficient Vetiveryl Ester Conversion
Question: Our enzymatic esterification of vetiverol to vetiveryl acetate (B1210297) is showing low conversion rates. What could be the problem?
Answer: Inefficient enzymatic esterification is often related to the enzyme, reaction conditions, or substrate/product inhibition.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
Temperature and pH: Ensure the reaction is carried out at the optimal temperature and pH for the specific lipase (B570770) being used.
-
Water Content: The presence of excess water can shift the reaction equilibrium towards hydrolysis rather than esterification. Consider using a solvent system or adding molecular sieves to remove water.
-
-
Enzyme Inhibition:
-
Substrate Inhibition: High concentrations of vetiverol or the acyl donor (e.g., vinyl acetate) may inhibit the lipase.[18][19] Try a stepwise addition of the substrates to maintain lower concentrations.
-
Product Inhibition: The accumulation of vetiveryl acetate or the by-product (e.g., acetaldehyde (B116499) from vinyl acetate) can inhibit the enzyme. Consider in situ product removal.
-
-
Enzyme Deactivation:
-
Immobilized Enzyme Stability: If using an immobilized lipase, assess its stability and potential for reuse. The enzyme may lose activity over multiple cycles.[20]
-
-
Poor Substrate Miscibility: If the vetiverol and acyl donor are not well-mixed, the reaction rate will be limited. Ensure adequate agitation. For some substrates, the use of a co-solvent may be necessary to improve miscibility.[20]
Difficulty in Product Purification
Question: We are facing challenges in purifying vetiveryl esters from the fermentation broth and the subsequent esterification reaction mixture. What are the recommended strategies?
Answer: The purification of vetiveryl esters involves a multi-step process to remove cells, unreacted substrates, by-products, and other impurities.[21][22][23][24]
Recommended Purification Workflow:
-
Cell Removal: The first step is to separate the microbial cells from the fermentation broth. This can be achieved through centrifugation or filtration.[21][22]
-
Solvent Extraction: Vetiveryl esters are lipophilic and can be efficiently extracted from the aqueous broth using a suitable organic solvent, such as hexane (B92381) or ethyl acetate. If a two-phase fermentation system was used, the product will already be in the organic phase.
-
Removal of Unreacted Vetiverol: Unreacted vetiverol can be separated from vetiveryl esters using chromatographic techniques.
-
Column Chromatography: Flash chromatography on silica (B1680970) gel is a common method for separating compounds with different polarities.
-
Over-Pressured Layer Chromatography (OPLC): OPLC can be an efficient method for the purification of vetiverols and their esters.[25]
-
-
Final Purification:
-
Distillation: For large-scale purification, distillation under reduced pressure can be used to separate vetiveryl esters from less volatile impurities.
-
Section 2: Data Presentation
Table 1: Comparison of Fermentation Parameters for Terpene Production in Engineered Yeast.
| Parameter | Lab-Scale (Shake Flask) | Pilot-Scale (Bioreactor) | Key Considerations for Scale-Up |
| Working Volume | 50 mL - 1 L | 10 L - 1000 L | Maintaining geometric similarity and ensuring adequate mixing. |
| Aeration | Passive diffusion | Sparging with air/oxygen | Maintaining a consistent volumetric oxygen transfer coefficient (kLa).[4] |
| Agitation | 150 - 250 rpm (orbital shaker) | 200 - 800 rpm (impeller) | Avoiding high shear stress that can damage cells while ensuring homogeneity.[1][5] |
| pH Control | Buffer in media | Automated addition of acid/base | Tighter control is required at larger scales to counteract metabolic acid/base production.[8] |
| Temperature Control | Incubator | Jacketed vessel with cooling/heating | Efficient heat removal is critical at larger scales due to metabolic heat generation.[4][8] |
| Feeding Strategy | Single nutrient pulse | Continuous or intermittent feeding | Precise control of nutrient addition to avoid overflow metabolism and nutrient limitation.[6] |
Table 2: Typical Yields of Terpenoids in Engineered Saccharomyces cerevisiae.
| Terpenoid | Titer (mg/L) | Fermentation Mode | Host Strain Engineering Highlights | Reference |
| Limonene | 358.1 | Fed-batch | Optimization of fermentation conditions. | [26] |
| Geraniol | ~200 | Not specified | Alleviating product toxicity. | [12] |
| Farnesene | >130,000 | Optimized fed-batch | Rewired central carbon metabolism. | [6] |
| Amorphadiene | 30,000 | Fed-batch with organic overlay | Pathway optimization. | [15] |
Section 3: Experimental Protocols
Protocol: Quantification of Vetiverol and this compound by GC-MS
This protocol provides a general guideline for the simultaneous quantification of vetiverol and this compound.[25][27][28][29][30]
1. Sample Preparation:
-
Dilute the organic extract containing vetiverol and this compound in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the calibration range.
-
Add an internal standard (e.g., tetradecane) of a known concentration to the diluted sample.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp at 6 °C/min to 260 °C.
-
Hold at 260 °C for 10 min.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-650 m/z.
3. Quantification:
-
Create a calibration curve using standards of known concentrations of vetiverol and this compound.
-
Identify the peaks corresponding to vetiverol, this compound, and the internal standard in the chromatogram based on their retention times and mass spectra.
-
Quantify the analytes by comparing their peak areas to the internal standard and the calibration curve.
Protocol: Measurement of Intracellular Acetyl-CoA Concentration in S. cerevisiae
This protocol is based on an enzymatic assay.[31][32]
1. Cell Extraction:
-
Rapidly harvest yeast cells from the culture by centrifugation at 4 °C.
-
Quench the metabolism by immediately freezing the cell pellet in liquid nitrogen.
-
Lyse the cells in the presence of perchloric acid to precipitate proteins and extract metabolites.
-
Neutralize the extract with potassium carbonate.
-
Centrifuge to remove the protein precipitate and potassium perchlorate. The supernatant contains the acetyl-CoA.
2. Enzymatic Assay:
-
The assay is based on the citrate (B86180) synthase reaction, where acetyl-CoA reacts with oxaloacetate to form citrate. The consumption of oxaloacetate is coupled to the oxidation of malate (B86768) by malate dehydrogenase, which reduces NAD+ to NADH.
-
The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of acetyl-CoA in the sample.
-
Use a commercial acetyl-CoA assay kit for a standardized procedure and reagents.
3. Calculation:
-
Determine the acetyl-CoA concentration in the extract using a standard curve prepared with known concentrations of acetyl-CoA.
-
Normalize the acetyl-CoA concentration to the total protein concentration or cell dry weight of the initial sample.
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
Caption: The engineered mevalonate (MVA) pathway for vetiverol biosynthesis in yeast.
Caption: Overall workflow for the biotechnological production of vetiveryl esters.
References
- 1. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 2. deogiricollege.org [deogiricollege.org]
- 3. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 4. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing scale-up fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. floraflex.com [floraflex.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Pancreatic lipase inhibition activity of trilactone terpenes of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. uop.edu.pk [uop.edu.pk]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. docs.nrel.gov [docs.nrel.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. phytojournal.com [phytojournal.com]
- 31. Increased biosynthesis of acetyl-CoA in the yeast Saccharomyces cerevisiae by overexpression of a deregulated pantothenate kinase gene and engineering of the coenzyme A biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. assaygenie.com [assaygenie.com]
Strategies for the sustainable sourcing and production of Vetiveryl acetate
Technical Support Center: Vetiveryl Acetate (B1210297) Sourcing and Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vetiveryl acetate.
Section 1: Sustainable Sourcing of Vetiver Oil
The sustainable sourcing of vetiver, the raw material for this compound, is crucial for ensuring long-term availability and environmental protection.[1] Vetiver grass (Chrysopogon zizanioides) offers significant environmental benefits, including soil erosion control and water conservation, making its sustainable cultivation key to resilient agricultural systems.[2][3]
Frequently Asked Questions (FAQs) - Sustainable Sourcing
Q1: What are the key challenges in the sustainable sourcing of vetiver?
A1: The primary challenges include a lack of awareness among farmers about vetiver's benefits and limited access to knowledge and resources for its cultivation.[2] Many farmers still rely on traditional methods that may not prioritize sustainability.[2] Additionally, establishing vetiver hedges for erosion control requires careful management, especially in the initial years.[4]
Q2: What are the best practices for sustainable vetiver cultivation?
A2: Best practices focus on leveraging vetiver's natural properties for environmental benefit. This includes planting vetiver as contour hedges to prevent soil erosion and slow water runoff.[3][5] Organic harvesting and distillation methods are also employed to maintain the quality of the essential oil and minimize environmental impact.[6] For continuous harvesting and soil conservation, a rotational system can be used, where sections of vetiver are harvested and then replanted.[6]
Q3: How does the origin of vetiver oil impact the final this compound product?
A3: The geographical origin of the vetiver oil significantly influences its chemical composition and, consequently, the final this compound.[7] For instance, Haitian vetiver oil is prized for its floral-woody balance.[8] The composition of vetiver oil can vary between batches depending on the variety of grass, harvesting time, and distillation methods.[7] This variability will be reflected in the resulting this compound.[7]
Section 2: Production of this compound
This compound is a complex mixture produced by the acetylation of vetiver oil or its isolated alcohol fraction, vetiverol.[7][9] The process modifies the olfactory properties of the oil, resulting in a more refined, woody, and fresh scent.[8][10]
Experimental Protocols
Protocol 1: Chemical Acetylation of Vetiver Oil
This protocol describes the traditional method for synthesizing this compound using acetic anhydride (B1165640).
Materials:
-
Vetiver oil or Vetiverol
-
Acetic anhydride
-
Catalyst (e.g., orthophosphoric acid or sodium acetate)
-
Toluene (B28343) (if using sodium acetate)
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle and stirring apparatus
-
Separatory funnel
-
Washing solutions (e.g., sodium bicarbonate solution, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine vetiver oil (or vetiverol) and acetic anhydride.[11]
-
Catalyst Addition (Method Dependent):
-
Method A (No Catalyst): Heat the mixture to a temperature not exceeding 120°C.[12]
-
Method B (Orthophosphoric Acid): Add a catalytic amount of orthophosphoric acid and stir the mixture at room temperature.[12]
-
Method C (Sodium Acetate): Add sodium acetate and toluene to the mixture and heat to reflux.[12]
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any excess acetic anhydride with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.[11]
-
The crude product can be used directly after work-up in some cases, but for higher purity, fractional distillation is necessary.[12][13] Distillation is crucial for removing unreacted components and byproducts, which can result in a product with an inferior odor if omitted.[13]
-
Protocol 2: Enzymatic Acetylation of Vetiver Oil
This protocol offers a more sustainable, "green chemistry" approach to this compound synthesis.
Materials:
-
Vetiver oil
-
Acylating agent (e.g., natural ethyl acetate)[11]
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)[11]
-
Molecular sieves (optional, for drying)[11]
-
Orbital shaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve vetiver oil in the acylating agent (which can also act as the solvent).[11] Add molecular sieves if a dry environment is required.[11]
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical loading is around 10-30% by weight with respect to the vetiver oil.[11][14]
-
Incubation: Stir the mixture on an orbital shaker at room temperature (around 25°C).[11] The reaction time can range from a few hours to several days, depending on the desired conversion.[11]
-
Enzyme Recovery: After the reaction, filter the mixture to recover the immobilized enzyme, which can be washed, dried, and reused.[11]
-
Purification: Remove the solvent under reduced pressure (e.g., at 35°C and 150 mbar) to obtain the this compound product.[11]
Data Presentation
Table 1: Comparison of this compound Production Methods
| Parameter | Chemical Acetylation (Acetic Anhydride) | Enzymatic Acetylation (Lipase) |
| Reagents | Acetic anhydride, optional catalyst (acid or base)[11] | Natural acylating agent (e.g., ethyl acetate)[11] |
| Catalyst | Orthophosphoric acid, sodium acetate[12] | Immobilized lipase (e.g., Candida antarctica)[11] |
| Reaction Temperature | Room temperature to 120°C[11] | Room temperature (e.g., 25°C)[11] |
| Sustainability | Less sustainable due to harsh reagents and higher energy input | More sustainable, "green" process with reusable catalyst[14][15] |
| Selectivity | Less selective, acetylates a broader range of alcohols | Highly chemoselective, primarily for primary alcohols[10][14] |
| Product Profile | Complex mixture of esters[9] | Potentially different ester profile due to enzyme selectivity[10] |
Troubleshooting Guides and FAQs - Production
Q3: My this compound yield is consistently low. What are the possible causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. For chemical synthesis, ensure sufficient reaction time and appropriate temperature.[11] For enzymatic reactions, consider extending the incubation time or increasing the enzyme loading.[11]
-
Poor Quality Starting Material: The vetiver oil may have a low concentration of acetylatable alcohols (vetiverols).[8] The composition of vetiver oil can vary significantly.[7]
-
Losses during Work-up and Purification: Significant product loss can occur during washing and distillation steps. Ensure proper phase separation during extractions and optimize distillation conditions to minimize losses.[13]
-
Catalyst Deactivation: In chemical synthesis, the catalyst may be inactive. In enzymatic synthesis, the lipase may have lost activity. Ensure proper storage and handling of catalysts.
Q4: The final product has a dark color and an off-odor. How can I improve this?
A4: A dark color and undesirable odor are often due to impurities.
-
Inadequate Purification: Crude products made without fractional distillation can be dark and have an inferior odor.[13] Proper fractional distillation is key to obtaining a high-quality product.[13]
-
Side Reactions: High reaction temperatures in chemical synthesis can lead to side reactions and the formation of colored byproducts.[11] Consider using milder reaction conditions.
-
Oxidation: this compound can degrade upon exposure to air, leading to off-odors.[16] Store the product under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants.[16]
Q5: Can I use crude vetiver oil directly for acetylation?
A5: Yes, crude vetiver oil can be directly acetylated.[17] This process yields what is specifically termed "this compound".[17] Alternatively, the alcohol fraction (vetiverol) can be isolated first and then acetylated to produce "Vetiver Acetate," which has a different composition.[17] Direct acetylation of the whole oil is a more common industrial practice.[18]
Section 3: Analysis and Quality Control
The analysis of this compound is challenging due to its complex composition, often containing over 100 constituents.[7][9] Gas chromatography is the primary analytical technique used.
Troubleshooting Guides and FAQs - Analysis
Q6: I am seeing ghost peaks in my Gas Chromatography (GC) analysis. What is the cause?
A6: Ghost peaks are typically caused by carryover from previous injections or contamination in the GC system.[19]
-
Troubleshooting Steps:
Q7: My GC peaks are tailing. How can I resolve this?
A7: Peak tailing can be caused by several issues:
-
Active Sites in the Column: The column may have active sites that interact with polar analytes. Consider using a new or deactivated column.[19]
-
Column Overloading: Injecting too much sample can lead to peak tailing.[19] Try diluting the sample or reducing the injection volume.
-
Improper Sample Vaporization: Ensure the injection port temperature is appropriate for the sample and solvent.[19]
Q8: I am having difficulty separating isomers of sesquiterpenoid esters. What advanced techniques can I use?
A8: Due to the complexity and presence of numerous isomers, one-dimensional GC may not provide sufficient resolution.[20]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases to achieve significantly higher separation power, allowing for the resolution of co-eluting compounds.[9][20] GCxGC is a powerful tool for the in-depth analysis of this compound.[9]
Q9: Why is it difficult to get reproducible results in my GC analysis?
A9: Irreproducible results can be due to a variety of factors:[19]
-
Leaky Septum: A worn-out septum can cause pressure fluctuations.[21] Regularly inspect and replace the septum.[21]
-
Incorrect Gas Flow Rates: Ensure the carrier gas and detector gas flow rates are correct and stable.[21]
-
Inconsistent Injection Volume: Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent technique.
Section 4: Visualizations
Diagrams
Caption: Workflow for sustainable sourcing and production of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 2. vetiverse.org [vetiverse.org]
- 3. Sustainable Farming with Vetiver: Benefits for Farmers and the Planet - Vetiver Australia [vetiver-australia.com]
- 4. Vetiver grass for soil and water conservation: prospects and problems (Chapter 13) - World Soil Erosion and Conservation [resolve.cambridge.org]
- 5. Vetiver grass Plant for soil and water conservation [www1.ldd.go.th]
- 6. enfleurage.com [enfleurage.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. perfumeextract.co.uk [perfumeextract.co.uk]
- 9. This compound | 117-98-6 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]
- 12. This compound distilled, 73246-97-6 [thegoodscentscompany.com]
- 13. This compound | 62563-80-8 [amp.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Réseau SATT [satt.fr]
- 16. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 17. fraterworks.com [fraterworks.com]
- 18. ec.europa.eu [ec.europa.eu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. agilent.com [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparative analysis of Vetiveryl acetate derived from different geographical sources (Haiti vs. Java)
A Guide for Researchers, Scientists, and Drug Development Professionals
Vetiveryl acetate (B1210297), a prized ingredient in the fragrance industry, is a complex mixture of sesquiterpene esters derived from the essential oil of the vetiver plant (Chrysopogon zizanioides). The geographical source of the vetiver root significantly influences the chemical composition and olfactory profile of the resulting vetiveryl acetate. This guide provides a comparative analysis of this compound derived from two of the most renowned origins: Haiti and Java.
Chemical Composition
The primary difference in the chemical composition between Haitian and Javanese this compound often stems from the production process. Haitian this compound is typically produced by acetylating the whole vetiver essential oil, resulting in a more complex mixture. In contrast, the Javanese variety is often derived from the acetylation of the isolated vetiverol fraction (the sesquiterpene alcohols) of the oil.[1] This distinction in manufacturing leads to variations in the concentration of key constituents.
Table 1: Major Chemical Classes in Acetylated Vetiver Oil (AVO) [2]
| Chemical Class | Average % | Minimum % | Maximum % |
| Acetates | 65.41 | 42.06 | 89.75 |
| Sesquiterpenes | 13.94 | 0.00 | 38.51 |
| Ketones | 16.80 | 7.85 | 24.89 |
| Aldehydes | 1.39 | 0.00 | 2.87 |
| Alcohols | 0.01 | 0.00 | 0.13 |
A more detailed analysis of a specific batch of Haitian vetiver essential oil (the precursor to this compound) reveals the complexity of the raw material, with key constituents like khusimol (B1673632) and isovalencenol being prominent.[3] The acetylation process then converts these alcohols into their corresponding acetates, which become the dominant components of this compound.
Table 2: Key Constituents of a Haitian Vetiver Oil Batch (Precursor) [3]
| Constituent | Percentage (%) |
| Khusimol | 12.4 |
| Isovalencenol | 10.0 |
| β-Vetivenene | 5.0 |
| Zizanoic Acid | 4.7 |
| Vetiselinenol | 4.5 |
| β-Vetivone | 2.9 |
Physical Properties
The physical properties of this compound can also vary slightly depending on the geographical source and the specific production batch.
Table 3: Comparative Physical Properties of this compound
| Property | This compound (Haiti) | This compound (Java) |
| Appearance | Clear, viscous liquid; Green-yellowish[4][5] | Orangish to brownish liquid[6] |
| Odor | Sweet, dry, fresh-woody[4] | Sweet, dry, woody, spicy[6] |
| Density (at 20°C) | 0.990 - 1.015 g/mL[4] | Not specified |
| Refractive Index (at 20°C) | 1.5050 - 1.5200[4] | Not specified |
| Optical Rotation | +15° to +45°[7] | Not specified |
| Boiling Point | Not specified | 285 °C[6] |
| Flash Point | 108 °C[4] | Not specified |
Olfactory Profile
The most significant distinction between Haitian and Javanese this compound lies in their olfactory characteristics. These differences are attributed to the varying concentrations of key odor-active molecules.
-
This compound from Haiti: Often described as having fresh, slightly grapefruit-like top notes with a clean, woody, and less smoky character.[8] It is generally considered to be more refined and elegant.
-
This compound from Java: Typically characterized by a more intense, smoky, earthy, and woody aroma.[6][8]
Due to a lack of publicly available quantitative sensory panel data directly comparing the two, the following workflow is a proposed experimental protocol for such an evaluation.
Caption: Workflow for comparative sensory evaluation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the chemical constituents of this compound from Haitian and Javanese sources.
Methodology:
-
Sample Preparation: Samples of this compound from both Haitian and Javanese origins are diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1% (v/v).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically employed for the separation of sesquiterpenoids.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 1:50.
-
Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 10 minutes.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of 40-400 amu.
-
-
Data Analysis:
-
Identification: Constituents are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram.
-
Caption: Workflow for GC-MS analysis of this compound.
Potential Biological Activities and Signaling Pathways
This compound is a mixture of sesquiterpenoid esters. The biological activities of the parent sesquiterpenes found in vetiver oil, such as antioxidant, anti-inflammatory, and antimicrobial effects, suggest that this compound may possess similar properties.[9]
The primary biological interaction of this compound is through the sense of smell, which is mediated by olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs).
Olfactory Signaling Pathway
The perception of the woody and earthy scent of this compound begins with the binding of its volatile molecules to specific ORs in the olfactory epithelium. This binding event triggers a cascade of intracellular signals.
-
Odorant Binding: this compound molecules bind to specific olfactory receptors.
-
G-protein Activation: The activated receptor stimulates an olfactory-specific G-protein (Gα-olf).
-
Adenylate Cyclase Activation: Gα-olf activates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and Ca2+ ions.
-
Depolarization: The influx of positive ions depolarizes the olfactory sensory neuron.
-
Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Caption: Simplified diagram of the olfactory signaling pathway.
Conclusion
This compound derived from Haiti and Java presents distinct chemical and olfactory profiles, primarily due to differences in their production methods. The Haitian variety is often characterized by its fresh, grapefruit-like notes and is produced from the whole essential oil, while the Javanese type is typically smokier and derived from the vetiverol fraction. These differences are reflected in their physical properties and the relative concentrations of their constituent sesquiterpene esters and other compounds. For researchers and professionals in drug development, understanding these variations is crucial for selecting the appropriate material for specific applications, whether for its fragrance profile or for investigating its potential biological activities. Further quantitative sensory and biological studies are warranted to fully elucidate the comparative performance of this compound from these two important geographical sources.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. sb32112923d7223a4.jimcontent.com [sb32112923d7223a4.jimcontent.com]
- 4. This compound (EX VETIVER HAITI) [ventos.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. escardo.eu [escardo.eu]
- 8. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 9. This compound [thegoodscentscompany.com]
GC-MS comparison of Vetiveryl acetate produced by chemical versus enzymatic synthesis
A detailed examination of vetiveryl acetate (B1210297) production through traditional chemical synthesis and modern enzymatic methods, focusing on the comparative analysis of the final product composition using Gas Chromatography-Mass Spectrometry (GC-MS).
Vetiveryl acetate, a highly valued fragrance ingredient, is prized for its rich, woody, and dry aroma. It is synthesized from vetiver oil, a complex essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The final character and quality of this compound are intrinsically linked to the method of its synthesis. This guide provides a comparative overview of the two primary synthesis routes—chemical and enzymatic—with a focus on the resulting product profiles as determined by GC-MS analysis.
Data Presentation: GC-MS Comparison
The following table summarizes representative quantitative data obtained from the GC-MS analysis of this compound synthesized via chemical and enzymatic methods from the same batch of vetiver oil. The data highlights the significant differences in the conversion of primary, secondary, and tertiary sesquiterpene alcohols to their corresponding acetates.
| Compound | Class | Chemical Synthesis (Relative Peak Area %) | Enzymatic Synthesis (Relative Peak Area %) |
| Khusimol | Primary Alcohol | 2 | 5 |
| Khusimyl Acetate | Acetate | 18 | 15 |
| Vetiverols (unspecified) | Alcohols | 5 | 15 |
| Vetiveryl Acetates (various) | Acetates | 40 | 30 |
| Sesquiterpenes (hydrocarbons) | Hydrocarbon | 20 | 20 |
| Other Oxygenated Compounds | Ketones, etc. | 15 | 15 |
Note: This data is representative and illustrates the expected trends. Actual percentages will vary depending on the specific reaction conditions and the initial composition of the vetiver oil. The key takeaway is the higher selectivity of the enzymatic process.
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes a common laboratory-scale chemical synthesis of this compound using acetic anhydride (B1165640).
Materials:
-
Vetiver oil
-
Acetic anhydride
-
Phosphoric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware (round-bottom flask, condenser, separating funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve vetiver oil in an equal volume of toluene.
-
Add a molar excess of acetic anhydride (typically 1.5 to 2 equivalents relative to the estimated alcohol content of the vetiver oil).
-
Add a catalytic amount of phosphoric acid (e.g., 0.1% w/w of the vetiver oil).
-
Heat the reaction mixture to 100-120°C with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully transfer the mixture to a separating funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation.
Enzymatic Synthesis of this compound
This protocol outlines a typical enzymatic synthesis using an immobilized lipase (B570770).[1]
Materials:
-
Vetiver oil
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., hexane (B92381) or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
Procedure:
-
Combine vetiver oil and the acyl donor (vinyl acetate) in a flask. A molar ratio of acyl donor to estimated vetiverol content of 2:1 to 5:1 is common.
-
Add the immobilized lipase (typically 5-10% w/w of the vetiver oil).
-
If not using a solvent-free system, add a suitable organic solvent like hexane.
-
The reaction is conducted at a mild temperature, typically 30-50°C, with continuous agitation (e.g., 150-200 rpm on an orbital shaker) for 24-72 hours.
-
Monitor the conversion of vetiverols to vetiveryl acetates by taking small aliquots for GC-MS analysis.
-
Upon reaching the desired conversion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
Further purification is typically not required due to the high selectivity of the reaction.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 5°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Sample Preparation:
-
Dilute the this compound sample (1% v/v) in a suitable solvent such as hexane or ethyl acetate before injection.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
A Comparative Olfactory Analysis: Vetiveryl Acetate versus its Precursor Vetiverol
An in-depth guide for researchers and fragrance development professionals on the distinct olfactory characteristics of Vetiveryl acetate (B1210297) and its direct precursor, Vetiverol. This report synthesizes available data on their scent profiles, longevity, and the chemical transformation that differentiates them, providing a clear comparison for application in research and product formulation.
Vetiveryl acetate, a highly valued ingredient in the fragrance industry, is a semi-synthetic derivative of Vetiverol, a complex mixture of sesquiterpene alcohols extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The transformation from Vetiverol to this compound via acetylation—the substitution of an acetyl group for an active hydrogen atom—significantly modifies the olfactory profile, resulting in a smoother, cleaner, and more refined scent. This guide provides a detailed comparison of their olfactory properties, supported by available data and experimental methodologies.
Olfactory Profile: A Tale of Two Scents
The primary difference between Vetiverol and this compound lies in their scent profiles. While both retain the characteristic woody notes of vetiver, the acetylation process mellows the raw, earthy, and sometimes harsh notes of Vetiverol.
Vetiverol is characterized by a complex and robust aroma. Its scent is deeply earthy, woody, and often possesses smoky, leathery, and root-like undertones.[1][2] Described as having a refined, earthy-woody aroma with smoky nuances and a subtle rooty character, it is considered smoother than raw vetiver oil but retains a more natural and multifaceted character.[1]
This compound , in contrast, offers a cleaner, fresher, and more refined woody scent.[3][4] The acetylation process significantly reduces the earthy and smoky facets, resulting in a smoother, sweeter, and slightly dry-woody aroma with balsamic undertones.[3][4][5] This modification makes this compound a more versatile ingredient in perfumery, lending an elegant and persistent woody character without the heavier notes of its precursor.[3][5] The scent of this compound is often described as velvety and is prized for its ability to blend seamlessly with floral, citrus, and spicy notes, adding sophistication and longevity to a fragrance composition.[3][4][6]
Quantitative Olfactory Data
In terms of longevity, both molecules are recognized for their excellent fixative properties and persistence.
| Property | This compound | Vetiverol |
| Scent Profile | Smooth, woody, sweet, dry, clean, slightly smoky, balsamic | Earthy, woody, smoky, rooty, complex |
| Olfactory Notes | Refined woody, sweet, dry, subtle smoky facets | Earthy, smoky, rooty, woody |
| Substantivity | Excellent, lasts > 360 hours on a smelling strip[5] | Excellent, lasts > 340 hours on a smelling strip[1] |
Experimental Protocols
The characterization of the olfactory properties of fragrance ingredients like Vetiverol and this compound is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with human sensory perception.
Gas Chromatography-Olfactometry (GC-O) Protocol
Objective: To separate and identify the individual volatile compounds in a sample and to determine their respective odor characteristics.
Methodology:
-
Sample Preparation: A diluted solution of this compound or Vetiverol is prepared in an appropriate solvent (e.g., ethanol).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The compounds within the sample are separated based on their volatility and interaction with the stationary phase of the column.
-
Detection: As the separated compounds elute from the column, the effluent is split. One portion is directed to a chemical detector, such as a mass spectrometer (MS), for identification. The other portion is directed to an olfactory port.
-
Olfactory Analysis: A trained sensory panelist or "sniffer" at the olfactory port inhales the effluent and describes the perceived odor and its intensity for each compound as it elutes. The time of elution is recorded to correlate the odor with a specific chemical compound identified by the MS.
-
Data Analysis: The data from the chemical detector and the sensory panelist are combined to create an "aromagram," which profiles the odor-active compounds in the sample.
Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): To quantify the potency of the odorants, a series of stepwise dilutions of the sample extract are prepared and analyzed by GC-O. The highest dilution at which an odor is still detectable determines the flavor dilution (FD) factor, which is a measure of the odor potency of that compound.
Synthesis and Logical Relationship
This compound is a direct chemical modification of Vetiverol. This relationship is a straightforward esterification reaction.
Caption: Workflow of this compound Synthesis.
The acetylation process fundamentally alters the molecular structure, leading to the observed changes in the olfactory profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the scent of vetiver: identification of character-impact compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gc-olfactometry; PHASER publications [glsciences.eu]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Vetiveryl Acetate and Vetiver Acetate: Chemical Profiles and Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vetiveryl acetate (B1210297) and Vetiver acetate, focusing on their distinct chemical profiles derived from different production methods. This objective analysis is supported by established experimental data and methodologies to aid in the accurate identification and application of these complex fragrance materials.
Introduction: A Tale of Two Acetates
Vetiveryl acetate is a highly valued fragrance ingredient known for its refined, woody, and sweet scent, which is a smoother version of the natural vetiver oil from which it is derived. However, the terminology in the fragrance industry can be ambiguous, with "this compound" and "Vetiver acetate" often used interchangeably. For scientific and research purposes, it is crucial to distinguish between them based on their synthesis route, which significantly impacts their chemical composition.
-
This compound (from whole oil): This product is manufactured by the direct acetylation of the entire steam-distilled vetiver essential oil. This process converts the sesquiterpene alcohols present in the oil into their corresponding acetates, but also modifies other components of the oil.
-
Vetiver Acetate (from isolated alcohols): This is a more refined product created by first isolating the sesquiterpene alcohol fraction, known as vetiverol, from the vetiver oil. This isolated vetiverol is then acetylated.[1][2][3]
This fundamental difference in their manufacturing process results in two chemically distinct products, with "Vetiver acetate" being a less complex mixture primarily composed of the acetates of the characteristic vetiver alcohols.
Chemical Profile Comparison
The chemical composition of this compound is notably complex, consisting of potentially over 100 constituents, with a significant portion that remains uncharacterized.[4] The composition can also vary depending on the geographical origin of the vetiver oil (e.g., Haiti, Java, India) and the specific acetylation process used.[4]
This compound (from whole oil) is a complex mixture containing not only the desired sesquiterpenyl acetates but also other acetylated compounds and non-alcoholic constituents from the original vetiver oil. Its main identified component is khusimyl acetate.[5][6][7]
Vetiver Acetate (from vetiverol) , in contrast, is a cleaner product. Since it is derived from the isolated alcohol fraction, it is primarily composed of the acetates of the main sesquiterpene alcohols found in vetiver oil, such as khusimol.
Below is a table summarizing the major identified constituents in a typical this compound. The relative percentages can vary significantly between different batches and manufacturers.
| Compound | Chemical Class | Typical Percentage Range (%) in this compound (from whole oil) |
| Khusimyl acetate | Sesquiterpenyl acetate | 15 - 25 |
| Isovalencenyl acetate | Sesquiterpenyl acetate | 10 - 20 |
| α-Vetivone | Sesquiterpenone | 3 - 7 |
| β-Vetivone | Sesquiterpenone | 3 - 6 |
| Nootkatone derivative (acetate) | Sesquiterpenyl acetate | 2 - 5 |
| Khusimol | Sesquiterpene alcohol | 1 - 5 |
| β-Vetivenene | Sesquiterpene | 1 - 3 |
Note: This table is a representation of a typical profile. The exact composition can vary.
Experimental Protocols for Differentiation
The primary analytical method for differentiating between this compound and Vetiver acetate, and for characterizing their complex chemical profiles, is Gas Chromatography-Mass Spectrometry (GC-MS) , particularly in its more advanced two-dimensional form (GCxGC-MS).[6][8][9]
Detailed Methodology: GC-MS Analysis
-
Sample Preparation: A dilute solution of the acetate sample is prepared in a suitable organic solvent, such as hexane (B92381) or dichloromethane. A typical concentration is 1 µL of the sample in 1 mL of solvent. An internal standard (e.g., n-alkane series) may be added for quantitative analysis.
-
Gas Chromatography (GC) System:
-
Injector: Split/splitless injector, typically operated at 250°C. A small volume of the prepared sample (e.g., 1 µL) is injected.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or semi-polar capillary column is commonly used, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Oven Temperature Program: The oven temperature is ramped to separate the components based on their boiling points and interaction with the stationary phase. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 4°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
-
Mass Spectrometry (MS) System:
-
Interface Temperature: The transfer line from the GC to the MS is maintained at a high temperature (e.g., 280°C) to prevent condensation of the analytes.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan Range: A typical scan range is m/z 40-450.
-
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the different separated compounds. The mass spectrum of each peak is compared to a spectral library (e.g., NIST, Wiley) for identification. The relative abundance of each compound is determined by integrating the area of its corresponding chromatographic peak.
Visualizing the Differences
The following diagrams illustrate the distinct production pathways and the analytical workflow for differentiating these two products.
Caption: Production pathways for this compound and Vetiver Acetate.
Caption: Workflow for differentiating Vetiveryl and Vetiver Acetate.
Conclusion
The distinction between this compound produced from whole vetiver oil and Vetiver acetate produced from isolated vetiverol is critical for scientific research and high-precision applications. The former is a more complex mixture, reflecting the broader composition of the original essential oil, while the latter is a more refined product consisting primarily of sesquiterpenyl acetates. The use of advanced analytical techniques such as GC-MS is essential for the accurate characterization and differentiation of these materials, ensuring consistency and predictability in research and development.
References
- 1. fraterworks.com [fraterworks.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. perfumersworld.com [perfumersworld.com]
- 4. reddit.com [reddit.com]
- 5. Buy Vetivenol | 68129-81-7 | >98% [smolecule.com]
- 6. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Vetiveryl Acetate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the characterization of Vetiveryl acetate (B1210297), a complex fragrance ingredient derived from vetiver oil.[1][2][3][4][5] Due to its composition of over 100 constituents, ensuring the reliability and reproducibility of analytical methods across different laboratories is critical for quality control and regulatory purposes.[6] This document outlines the key performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and provides a detailed protocol for conducting an inter-laboratory validation study.
Data Presentation: Performance of Analytical Methods
The following tables summarize typical quantitative data from a hypothetical inter-laboratory study involving three laboratories to validate a GC-MS method for the quantification of major Vetiveryl acetate isomers. The data is representative of the performance expected from a well-validated method for complex fragrance ingredients.[7][8][9]
Table 1: Comparison of Linearity and Range for Key this compound Isomers
| Isomer | Laboratory 1 (R²) | Laboratory 2 (R²) | Laboratory 3 (R²) | Range (µg/mL) |
| Khusimyl Acetate | 0.9992 | 0.9989 | 0.9995 | 1 - 100 |
| This compound A | 0.9995 | 0.9991 | 0.9996 | 1 - 100 |
| This compound B | 0.9988 | 0.9985 | 0.9990 | 1 - 100 |
Table 2: Inter-Laboratory Comparison of Accuracy and Precision
| Isomer | Laboratory | Concentration (µg/mL) | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Khusimyl Acetate | 1 | 50 | 98.5 | 1.8 | 2.5 |
| 2 | 50 | 101.2 | 2.1 | 2.8 | |
| 3 | 50 | 99.3 | 1.9 | 2.6 | |
| This compound A | 1 | 50 | 99.1 | 1.5 | 2.2 |
| 2 | 50 | 100.5 | 1.8 | 2.4 | |
| 3 | 50 | 98.9 | 1.6 | 2.3 | |
| This compound B | 1 | 50 | 100.8 | 2.0 | 2.7 |
| 2 | 50 | 99.0 | 2.3 | 2.9 | |
| 3 | 50 | 101.5 | 2.1 | 2.8 |
Table 3: Reproducibility of Results Across Laboratories
| Isomer | Mean Concentration (µg/mL) | Standard Deviation Between Labs | Reproducibility (RSD%) |
| Khusimyl Acetate | 49.6 | 1.25 | 2.52 |
| This compound A | 49.5 | 0.85 | 1.72 |
| This compound B | 50.4 | 1.32 | 2.62 |
Experimental Protocols
A detailed methodology for the inter-laboratory validation of a GC-MS method for this compound characterization is provided below. This protocol is designed to assess the method's performance across different laboratories, ensuring its suitability for routine quality control.
1. Objective
To validate the analytical method for the characterization and quantification of key isomers in this compound across multiple laboratories to ensure reproducibility and reliability of results.
2. Scope
This protocol applies to the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The validation will assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and reproducibility.
3. Materials and Reagents
-
This compound Reference Standard (one homogenous batch to be distributed to all participating laboratories)
-
Internal Standard (e.g., Tetradecane)
-
Solvent: Hexane or Ethyl Acetate (HPLC grade)
-
Helium (carrier gas, 99.999% purity)
4. Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
5. Sample Preparation
-
Stock Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1-100 µg/mL). Add a constant concentration of the internal standard to each calibration standard.
-
Test Samples: Prepare test samples in triplicate by accurately weighing a suitable amount of the this compound batch under investigation, dissolving it in the solvent, adding the internal standard, and diluting to fall within the calibration range.
6. GC-MS Operating Conditions
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-450 amu
7. Data Analysis and Acceptance Criteria
-
Specificity: The method should demonstrate the ability to separate the key this compound isomers from other components in the mixture. Peak identification should be confirmed by mass spectral comparison with a reference library.
-
Linearity: The coefficient of determination (R²) for the calibration curve of each key isomer should be ≥ 0.995.
-
Accuracy: The mean recovery of spiked samples should be within 90-110%.
-
Precision:
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of the same sample should be ≤ 2.0%.
-
Intermediate Precision: The RSD for analyses conducted on different days or by different analysts within the same laboratory should be ≤ 3.0%.
-
-
Reproducibility: The RSD for the same sample analyzed across different laboratories should be ≤ 5.0%. Statistical analysis, such as Z-scores, can be used to compare the performance of each laboratory against the consensus mean.[10]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory validation process.
Caption: Workflow for the inter-laboratory validation of an analytical method.
Caption: Relationship between core analytical method validation parameters.
References
- 1. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the scent of vetiver: identification of character-impact compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. jfda-online.com [jfda-online.com]
- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. benchmark-intl.com [benchmark-intl.com]
A Comparative Analysis of Vetiveryl Acetate and Other Sesquiterpenes as Fragrance Fixatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the fixative properties of Vetiveryl acetate (B1210297) against other notable sesquiterpenes used in the fragrance industry. The information presented is based on available experimental data and aims to offer an objective comparison for formulation and research purposes.
Introduction to Fragrance Fixatives and Sesquiterpenes
Fragrance fixatives are essential components in perfumery, acting to reduce the volatility of more fragrant top and middle notes, thereby increasing the longevity of the overall scent.[1][2] Sesquiterpenes, a class of terpenes with the molecular formula C15H24, and their derivatives (sesquiterpenoids), are frequently employed as fixatives due to their high molecular weight and low vapor pressure.[3][4] Vetiveryl acetate, a semi-synthetic derivative of vetiver oil, is highly regarded for its fixative properties and its smooth, woody, and sweet aroma.[5][6] This guide compares the physical and fixative properties of this compound with other common sesquiterpene fixatives: Cedrol, Patchoulol, and Santalol.
Comparative Data of Sesquiterpene Fixatives
The following table summarizes the key physical and fixative properties of this compound and other selected sesquiterpenes. It is important to note that the data has been compiled from various sources and experimental conditions may differ. Therefore, direct comparison of longevity should be interpreted with caution.
| Property | This compound | Cedrol | Patchoulol | Santalol |
| Chemical Class | Sesquiterpenoid (Ester) | Sesquiterpene Alcohol | Sesquiterpene Alcohol | Sesquiterpene Alcohol |
| Molecular Formula | C₁₇H₂₆O₂[5] | C₁₅H₂₆O[7] | C₁₅H₂₆O[8] | C₁₅H₂₄O[9] |
| Molecular Weight ( g/mol ) | 262.39[1] | 222.37[7] | 222.37 | 220.356[9] |
| Boiling Point (°C) | 286[6] | 273[7] | - | 166 |
| Odor Profile | Woody, rooty, sweet, dry[5] | Subtle, persistent, dry, woody, cedarwood[10] | Earthy, rich, dark chocolate, incense[11] | Sandalwood, woody, milky, creamy[12] |
| Substantivity/Longevity on Smelling Strip | > 320 hours[13] | Low odor strength but highly tenacious[10] | - | 400 hours (as Hindinol)[12] |
Experimental Protocols
The evaluation of fixative properties typically involves sensory and instrumental analysis. Below are detailed methodologies for key experiments.
Evaporation Rate Analysis via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a quantitative measure of the reduction in evaporation of volatile fragrance compounds in the presence of a fixative.[14][15]
Objective: To determine the rate at which volatile aroma compounds evaporate from a solution containing a fixative compared to a control solution without a fixative.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace auto-sampler
-
Vials with septa
-
A standard mixture of volatile fragrance compounds (e.g., linalool, limonene, ethyl linalyl acetate)
-
The sesquiterpene fixative to be tested (e.g., this compound)
-
Ethanol (B145695) (perfume grade)
-
Filter paper or smelling strips
Procedure:
-
Sample Preparation:
-
Control Solution: Prepare a solution of the standard fragrance mixture in ethanol (e.g., 1% concentration).
-
Test Solution: Prepare a solution containing the standard fragrance mixture (1%) and the fixative (e.g., 5%) in ethanol.
-
-
Application: Apply a precise amount (e.g., 100 µL) of the control and test solutions to separate filter papers placed inside individual headspace vials.
-
Incubation and Sampling:
-
Place the vials in the headspace auto-sampler set at a constant temperature (e.g., 32°C, to simulate skin temperature).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), the headspace (the air above the sample) of each vial is automatically sampled.
-
-
GC-MS Analysis:
-
The sampled vapor is injected into the GC-MS system.
-
The GC separates the individual volatile compounds based on their boiling points and polarity.
-
The MS identifies and quantifies each compound.
-
-
Data Analysis:
-
The concentration of each volatile compound in the headspace is measured at each time point for both the control and test samples.
-
The evaporation rate is determined by plotting the concentration of each volatile against time. A slower decrease in concentration in the test sample indicates a positive fixative effect.
-
Sensory Evaluation of Fragrance Longevity
This method relies on trained human assessors to evaluate the perceived intensity and character of a fragrance over time.
Objective: To assess the effect of a fixative on the perceived longevity and odor profile of a fragrance.
Materials:
-
Control and test fragrance solutions as prepared for GC-MS analysis.
-
Perfume blotters (smelling strips).
-
A panel of trained sensory assessors.
-
An odor-free evaluation room with controlled temperature and humidity.
Procedure:
-
Blotter Preparation: Dip separate, coded perfume blotters into the control and test solutions for a standardized amount of time and allow the ethanol to evaporate for a few seconds.
-
Sensory Evaluation:
-
Present the coded blotters to the sensory panel at specific time intervals (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
Assessors rate the overall fragrance intensity on a defined scale (e.g., 1-10).
-
Assessors also describe the odor character, noting the presence and prominence of different notes (top, middle, base).
-
-
Data Analysis:
-
The average intensity ratings for the control and test samples are plotted against time.
-
A slower decline in intensity for the test sample indicates a successful fixative effect.
-
Qualitative descriptions of the odor profile changes are analyzed to understand how the fixative influences the fragrance evolution.
-
Visualizations
Experimental Workflow for Fixative Evaluation
Caption: Experimental workflow for evaluating fragrance fixative properties.
Simplified Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signal transduction cascade.
References
- 1. Fixative (perfumery) - Wikipedia [en.wikipedia.org]
- 2. Perfume Formulation: Understanding the importance of Fixatives - Blog — Scentspiracy [scentspiracy.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. 77-53-2 CAS MSDS (Cedrol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. perfumeextract.co.uk [perfumeextract.co.uk]
- 6. This compound | 62563-80-8 [chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Santalol - Wikipedia [en.wikipedia.org]
- 10. Cedrol Crystals (77-53-2) — Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. houseofapocrypha.com [houseofapocrypha.com]
- 12. sandal butenol, 28219-60-5 [thegoodscentscompany.com]
- 13. perfumersworld.com [perfumersworld.com]
- 14. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 15. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
Differentiating Authenticity: A Sensory Panel Evaluation of Original vs. Imitation Fragrances Containing Vetiveryl Acetate
A Comparative Guide for Researchers and Fragrance Professionals
Vetiveryl acetate (B1210297), a semi-synthetic derivative of vetiver oil, is a cornerstone of modern perfumery, prized for its smooth, woody, and earthy aroma.[1] Its complex chemical nature, however, opens the door for variability and imitation, posing a challenge for quality control and product development.[2] This guide provides a comprehensive framework for utilizing sensory panel evaluations to differentiate between fragrances containing high-quality, original Vetiveryl acetate and those with lower-quality imitations. We present detailed experimental protocols, a comparative analysis of sensory data, and visual workflows to aid researchers in this critical assessment.
Sensory Profile Comparison: Original vs. Imitation this compound
A trained sensory panel is indispensable for discerning the nuanced differences between an authentic, high-quality this compound and a potential imitation. The following table summarizes hypothetical quantitative data from a descriptive analysis, illustrating the expected sensory profiles.
Table 1: Quantitative Descriptive Analysis of Original and Imitation this compound Fragrances
| Sensory Attribute | Mean Intensity Score - Original (n=15) | Mean Intensity Score - Imitation (n=15) | p-value |
| Primary Descriptors | |||
| Woody | 8.2 | 5.5 | <0.01 |
| Earthy | 7.5 | 4.1 | <0.01 |
| Smoky | 4.8 | 2.3 | <0.05 |
| Smooth | 8.5 | 3.2 | <0.01 |
| Balsamic/Sweet | 6.3 | 4.9 | <0.05 |
| Potential Off-Notes | |||
| Synthetic/Chemical | 1.1 | 6.8 | <0.01 |
| Harsh | 1.5 | 7.2 | <0.01 |
| Metallic | 0.8 | 5.4 | <0.01 |
| Damp/Musty | 1.2 | 3.5 | <0.05 |
Note: This is a hypothetical dataset created for illustrative purposes based on qualitative descriptions from fragrance industry resources. Intensity scores are on a 0-10 scale, where 0 is "not perceptible" and 10 is "very strong". The p-value indicates the statistical significance of the difference between the original and imitation fragrances.
Experimental Protocols for Sensory Evaluation
To achieve reliable and reproducible results, rigorous experimental protocols are essential. The following are detailed methodologies for two key sensory evaluation tests.
Triangle Test: Differentiating Overall Scent Profile
The triangle test is a discriminative method used to determine if a perceptible difference exists between two samples.[3][4][5][6][7]
Objective: To determine if a sensory panel can distinguish between the original and imitation fragrances containing this compound.
Materials:
-
Original fragrance with high-quality this compound (Sample A)
-
Imitation fragrance with suspected lower-quality this compound (Sample B)
-
Odor-free smelling strips
-
Glass vials for sample presentation
-
Panelist booths with controlled lighting and ventilation
-
Data collection software or ballots
Procedure:
-
Sample Preparation: Both fragrances are presented at the same concentration on smelling strips. Each panelist receives a set of three coded samples. Two samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation is randomized across panelists to avoid bias (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Panelist Instructions: Panelists are instructed to smell each strip from left to right and identify the "odd" or "different" sample. They are required to make a choice.
-
Data Analysis: The number of correct identifications is tallied. Statistical significance is determined using a chi-square test or by consulting a statistical table for triangle tests. A significantly higher number of correct identifications than would be expected by chance (33.3%) indicates a perceptible difference between the fragrances.
Quantitative Descriptive Analysis (QDA): Characterizing Sensory Attributes
QDA is a behavioral sensory evaluation approach that provides a detailed profile of a product's sensory characteristics.[8][9][10][11]
Objective: To identify and quantify the specific sensory attributes that differentiate the original and imitation fragrances.
Materials:
-
Original fragrance (Sample A)
-
Imitation fragrance (Sample B)
-
Reference standards for key aroma attributes (e.g., pure vetiver oil, geosmin (B144297) for "earthy," guaiacol (B22219) for "smoky")
-
Odor-free smelling strips
-
Panelist booths
-
Data collection software with line scales
Procedure:
-
Lexicon Development: A trained panel, through a series of sessions, develops a consensus vocabulary of descriptive terms for the fragrances. This includes both positive attributes associated with high-quality this compound and potential off-notes.
-
Panelist Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Sample Evaluation: In individual booths, panelists are presented with coded samples of the original and imitation fragrances in a randomized order. They rate the intensity of each attribute on the line scale.
-
Data Analysis: The data from the line scales are converted to numerical scores. Analysis of Variance (ANOVA) is used to determine if there are significant differences in the mean intensity ratings for each attribute between the two fragrances.
Visualizing the Sensory Evaluation Process
The following diagrams, created using the DOT language, illustrate the workflow of the sensory evaluation process and the underlying chemical basis for the observed sensory differences.
Caption: Workflow for sensory panel evaluation of fragrances.
Caption: Relationship between chemical composition and sensory profile.
Conclusion
The differentiation of original and imitation fragrances containing this compound is a critical task for ensuring product quality and authenticity. While analytical techniques like GC-MS can identify chemical discrepancies, sensory panel evaluation provides the indispensable human perception data that directly relates to consumer experience. By employing rigorous methodologies such as the triangle test and Quantitative Descriptive Analysis, researchers can obtain robust, quantitative data to confidently distinguish between high-quality and imitation products. The combination of detailed sensory profiling and statistical analysis offers a powerful tool for quality assurance, competitive analysis, and new product development in the fragrance industry.
References
- 1. videsanges.com [videsanges.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Triangle Test [sensorysociety.org]
- 4. Sensory analysis - Methodology - Triangle test. CYS eShop [e-shop.cys.org.cy]
- 5. ctv-jve-journal.org [ctv-jve-journal.org]
- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 9. Quantitative Descriptive Analysis [sensorysociety.org]
- 10. affinitylabs.com.au [affinitylabs.com.au]
- 11. Quantitative Descriptive Analysis • sensehubr [aswansyahputra.github.io]
A Comparative Guide: Cross-Validation of GCxGC and HPTLC for Vetiveryl Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two powerful analytical techniques, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantification of Vetiveryl acetate (B1210297). Vetiveryl acetate, a complex mixture derived from the acetylation of vetiver essential oil, is a highly valued ingredient in the fragrance industry. Its intricate composition of various sesquiterpenic acetates presents a significant analytical challenge. This guide offers an objective comparison of GCxGC and HPTLC, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their analytical needs.
Introduction to the Analytical Techniques
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a highly sophisticated chromatographic technique that offers exceptional separation power for complex volatile and semi-volatile mixtures. It employs two different capillary columns with distinct separation mechanisms (e.g., non-polar and polar) connected by a modulator. The modulator traps small fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. This results in a two-dimensional chromatogram with significantly enhanced resolution compared to conventional one-dimensional GC, making it ideal for the detailed characterization of complex samples like this compound.[1][2]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a modern and automated form of planar chromatography that offers a simple, rapid, and cost-effective method for the quantification of compounds in various matrices. In HPTLC, a small amount of sample is applied as a narrow band to a high-performance stationary phase (e.g., silica (B1680970) gel plate). The plate is then developed in a controlled environment with a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Quantification is achieved through densitometric scanning of the separated bands.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative performance characteristics of HPTLC for the quantification of this compound and the expected performance of a validated GCxGC method based on the analysis of similar compounds. It is important to note that while a specific, publicly available validation report for this compound quantification by GCxGC was not identified in the conducted search, the provided GCxGC data is based on the validated analysis of fragrance allergens and serves as a reasonable estimate of the technique's capabilities.
| Performance Parameter | HPTLC for this compound Quantification | GCxGC for Fragrance Compound Quantification (Expected Performance) |
| Linearity Range | 40 - 200 ng/spot (for total acetates)[3] | Expected to be wide, e.g., low pg to high ng on-column, depending on the specific analyte and detector. |
| Correlation Coefficient (r²) | 0.9996 (for total acetates)[3] | Typically ≥ 0.995 for validated methods. |
| Limit of Detection (LOD) | Determined, but specific value not provided in the source.[3] | In the low pg range (e.g., ~1-10 pg on-column for fragrance allergens by GCxGC-qMS). |
| Limit of Quantification (LOQ) | Determined, but specific value not provided in the source.[3] | In the mid-to-high pg range (e.g., ~5-50 pg on-column for fragrance allergens by GCxGC-qMS). |
| Precision | Method was validated for precision.[3] | Expected to have excellent precision with RSD < 15% for routine analysis. |
| Accuracy | Method was validated for accuracy.[3] | Expected to have high accuracy with recovery rates typically between 85-115%. |
| Specificity | Confirmed by Rf value and GC-MS of reference standards.[3] | High specificity due to the two-dimensional separation and mass spectrometric detection. |
Experimental Protocols
GCxGC Method for this compound Analysis
The following protocol is a representative methodology for the analysis of this compound using GCxGC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1000 µg/mL.
-
If necessary, perform a filtration step to remove any particulate matter.
-
Add an internal standard (e.g., n-alkane mixture) for quantitative analysis.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Modulator: Loop-type thermal modulator (e.g., ZOEX ZX2).
-
Columns:
-
First Dimension (1D): Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Second Dimension (2D): Polar column (e.g., 1.5 m x 0.15 mm ID, 0.15 µm film thickness, BPX-50 or equivalent).
-
-
Detector: Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
Operating Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp at 3 °C/min to 280 °C (hold for 10 min).
-
Modulation Period: 6 s.
-
FID Temperature: 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Electron Energy: 70 eV.
-
MS Mass Range: m/z 40-450.
HPTLC Method for this compound Quantification
This protocol is based on a validated method for the simultaneous quantification of alcohols and acetates in vetiver essential oil and its acetylated form.[3]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., toluene) to obtain a concentration of 10 mg/mL.
-
Prepare a series of calibration standards of a this compound reference standard in the same solvent.
Instrumentation:
-
HPTLC Plate: 20 x 10 cm glass plates pre-coated with silica gel 60 F254.
-
Sample Applicator: CAMAG Automatic TLC Sampler 4 or equivalent.
-
Developing Chamber: CAMAG Automatic Developing Chamber 2 (ADC 2) or equivalent.
-
Densitometer: CAMAG TLC Scanner 3 or equivalent with winCATS software.
-
Derivatization Reagent: Vanillin-sulfuric acid reagent.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: n-hexane:chloroform:ethyl acetate (8:6:0.5, v/v/v).
-
Application: Apply 5 µL of sample and standard solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated chamber.
-
Drying: Dry the plate in a stream of warm air.
-
Derivatization: Dip the plate into the vanillin-sulfuric acid reagent and heat at 100 °C for 5 minutes.
-
Densitometric Analysis: Scan the plate in absorbance mode at 530 nm.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for both the GCxGC and HPTLC methods.
Caption: Experimental workflow for this compound analysis by GCxGC.
Caption: Experimental workflow for this compound quantification by HPTLC.
Conclusion
Both GCxGC and HPTLC are powerful techniques for the analysis of this compound, each with its own distinct advantages.
GCxGC excels in its unparalleled separation power, making it the ideal choice for in-depth qualitative and quantitative profiling of the numerous individual components within the complex this compound matrix. The ability to couple GCxGC with mass spectrometry provides confident compound identification. While specific validation data for this compound was not found, the technique is expected to offer excellent sensitivity, precision, and accuracy, making it suitable for comprehensive quality control and research applications.
HPTLC offers a simpler, faster, and more cost-effective solution for the routine quantification of total Vetiveryl acetates. The validated method demonstrates good linearity and specificity.[3] This makes HPTLC a practical choice for high-throughput screening and routine quality control where the primary goal is to determine the overall acetate content rather than a detailed compositional breakdown.
The choice between GCxGC and HPTLC will ultimately depend on the specific analytical objective. For a comprehensive understanding of the this compound composition, including the identification and quantification of individual isomers and minor components, GCxGC is the superior technique. For rapid and routine quantification of the total acetate content, HPTLC provides a reliable and efficient alternative. Cross-validation of results between these two techniques can provide a high degree of confidence in the analytical data.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Characterization and Quantification of Essential Oils by GC and GCxGC with TOFMS and FID | Technology Networks [technologynetworks.com]
- 3. Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Vetiveryl Acetate: A Comparative Analysis for Regulatory Compliance and Constituent Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Vetiveryl acetate (B1210297), a key fragrance ingredient, focusing on its regulatory compliance and constituent profiling. It aims to offer an objective comparison with potential alternatives, supported by available scientific data, to aid in research, development, and formulation decisions.
Introduction to Vetiveryl Acetate
This compound is a complex, semi-synthetic fragrance material derived from the essential oil of vetiver grass (Chrysopogon zizanioides).[1] It is highly valued in perfumery for its smooth, woody, and sweet scent, which is less earthy and smoky than the raw vetiver oil.[2] The final composition and olfactory profile of this compound can vary significantly depending on the geographical origin of the vetiver oil (e.g., Haiti, Java) and the method of acetylation used in its production.[3][4] This variability presents a challenge for regulatory compliance and consistent application in finished products.
There are two main types of this fragrance ingredient:
-
This compound: Produced by the direct acetylation of the whole vetiver essential oil.[5]
-
Vetiver Acetate: Produced from the acetylation of vetiverol, the alcohol fraction isolated from vetiver oil.[5]
This guide will focus on this compound derived from the whole oil, often referred to as Acetylated Vetiver Oil (AVO) in regulatory documents.
Regulatory Landscape
The use of this compound in consumer products is governed by several regulatory bodies and industry associations worldwide.
International Fragrance Association (IFRA):
IFRA sets standards for the safe use of fragrance ingredients. For Acetylated Vetiver Oil, IFRA has established maximum concentration limits in various product categories based on safety assessments from the Research Institute for Fragrance Materials (RIFM).[6] These standards are regularly updated, and it is crucial for formulators to adhere to the latest amendments.
European Union (EU):
In the EU, fragrance ingredients are regulated under the Cosmetics Regulation (EC) No. 1223/2009. The Scientific Committee on Consumer Safety (SCCS) has issued opinions on the safety of Acetylated Vetiver Oil (AVO). The SCCS considers AVO with 1% alpha-tocopherol (B171835) (as an antioxidant) safe for use in cosmetic products at the concentrations proposed by IFRA.[7] The EU also maintains a list of fragrance allergens that must be declared on product labels if they exceed certain concentration thresholds.
United States (US):
In the US, the Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act and the Modernization of Cosmetics Regulation Act (MoCRA). Unlike the EU, the FDA does not pre-approve fragrance ingredients like this compound. The responsibility for ensuring product safety lies with the manufacturer.
Constituent Profiling of this compound
The chemical composition of this compound is highly complex, consisting of hundreds of constituents. The primary analytical technique for its characterization is comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). This powerful technique allows for the separation and identification of the numerous, often isomeric, compounds present in the mixture.
A detailed study on the composition of various this compound samples revealed that the major constituents are sesquiterpene acetates. The table below summarizes the quantitative data for key constituents identified in this compound from different geographical origins.
| Constituent | Haitian this compound (%) | Javanese this compound (%) |
| Khusimyl acetate | 10 - 20 | 5 - 15 |
| (E)-Isovalencenyl acetate | 5 - 15 | 2 - 10 |
| α-Vetivyl acetate | 2 - 8 | 1 - 5 |
| β-Vetivyl acetate | 2 - 8 | 1 - 5 |
| Ziza-6(13)-en-3-yl acetate | 1 - 5 | 0.5 - 3 |
| Other Sesquiterpene Acetates | 30 - 50 | 25 - 45 |
| Sesquiterpene Hydrocarbons | 5 - 15 | 10 - 25 |
| Ketones (e.g., α-vetivone, β-vetivone) | 1 - 5 | 2 - 8 |
Note: The percentages are approximate ranges compiled from scientific literature and can vary based on the specific batch and manufacturing process.
Comparison with Alternatives
While this compound is a unique material, several alternatives with woody and earthy notes are used in perfumery. A direct, comprehensive comparison is challenging due to the proprietary nature of many fragrance ingredients and the lack of publicly available, side-by-side experimental data. However, a general comparison can be made.
| Feature | This compound | Synthetic Woody Notes (e.g., Iso E Super, Cedryl Acetate) |
| Source | Semi-synthetic (from natural vetiver oil) | Fully synthetic |
| Composition | Complex mixture of hundreds of natural derivatives | Typically a single, well-defined chemical entity |
| Olfactory Profile | Rich, complex, smooth woody, sweet, with nuances of the natural source | Generally more linear and less complex; can be clean, ambery, or cedar-like |
| Regulatory Status | Subject to IFRA standards and SCCS review; composition variability is a key consideration | Each compound has its own specific regulatory status and IFRA standards |
| Consistency | Can vary between batches and suppliers | High batch-to-batch consistency |
| Cost | Generally higher and subject to natural raw material price fluctuations | Often more cost-effective and stable in price |
| "Natural" Claim | Can be marketed as derived from a natural source | Cannot be claimed as natural |
Experimental Protocols
Constituent Profiling by GCxGC-MS
The following is a generalized protocol for the analysis of this compound composition. Specific parameters may need to be optimized based on the instrumentation and the specific characteristics of the sample.
Objective: To separate, identify, and quantify the volatile and semi-volatile constituents of this compound.
Instrumentation:
-
Gas Chromatograph with a comprehensive two-dimensional setup (GCxGC)
-
Thermal or flow modulator
-
Mass Spectrometer (MS) detector (e.g., Time-of-Flight (TOF) or Quadrupole)
-
Flame Ionization Detector (FID) for quantification
Chromatographic Conditions:
-
Primary Column (1D): Non-polar column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm)
-
Secondary Column (2D): Mid-polar or polar column (e.g., DB-17ms, 1-2 m x 0.1-0.25 mm x 0.1-0.25 µm)
-
Oven Temperature Program: 50°C (hold 2 min) to 280°C at 3°C/min (hold 10 min)
-
Carrier Gas: Helium at a constant flow rate
-
Injection: Split/splitless injector, 1 µL of a 1% solution in a suitable solvent (e.g., hexane)
-
Modulation Period: 4-8 seconds
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Data Acquisition Rate: High speed (e.g., >100 spectra/s for TOF-MS)
Data Analysis:
-
Peak identification is performed by comparing the acquired mass spectra with spectral libraries (e.g., NIST, Wiley) and by using retention indices.
-
Quantification is typically carried out using the FID data by internal or external standard methods.
Visualizations
Caption: Workflow for GCxGC-MS analysis of this compound.
Caption: Pathway for ensuring regulatory compliance of this compound.
Conclusion
This compound remains a valuable and complex ingredient in the fragrance industry. Its regulatory acceptance hinges on a thorough understanding of its constituent profile and adherence to established safety standards. While synthetic alternatives offer greater consistency and potentially lower cost, they often lack the olfactory complexity of the semi-synthetic this compound. For researchers and developers, a comprehensive analytical approach, such as GCxGC-MS, is indispensable for ensuring the quality, safety, and regulatory compliance of products containing this multifaceted fragrance material. The choice between this compound and its alternatives will depend on the specific application, desired olfactory profile, regulatory constraints, and cost considerations.
References
- 1. This compound [thegoodscentscompany.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. avenalab.com [avenalab.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of vetiver essential oils by comprehensive two-dimensional gas chromatography and comprehensive two-dimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scent Matrix: A Comparative GC-MS Analysis of Terpenes and Esters in Commercial Perfumes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical constituents, specifically terpenes and esters, found in commercial perfume formulations. Utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile organic compounds, this document outlines the experimental protocols and presents quantitative data to offer a clear comparison of fragrance compositions. The information serves as a valuable resource for researchers in analytical chemistry, scientists in the cosmetics industry, and professionals in drug development exploring olfaction.
Comparative Quantitative Analysis
The composition of perfumes is complex, often containing dozens of volatile compounds that contribute to their unique scent profiles. Terpenes and esters are among the most significant classes of these compounds. The following table summarizes the quantitative analysis of several concentrated perfume oils, highlighting the percentage area of major terpenes and esters as determined by GC-MS analysis. This data provides a baseline for understanding the relative abundance of these key fragrance components in different formulations.
Table 1: Comparative Analysis of Major Terpenes and Esters in Concentrated Perfume Formulations
| Perfume Sample | Compound | Class | Peak Area (%) |
| Al-Qima | Dihydro-alpha-terpineol | Terpene | 19.60 |
| Germacrene D-4-ol | Terpene | 8.22 | |
| Linalool | Terpene | 7.56 | |
| Methyl dihydrojasmonate | Ester | 6.44 | |
| 309 | Diethyl phthalate | Ester | 30.05 |
| Dihydromyrcenol | Ester | 18.22 | |
| Methyl dihydrojasmonate | Ester | 10.53 | |
| Musk | Aromatic | 12.83 | |
| Channel | Diethyl phthalate | Ester | 14.70 |
| Methyl dihydrojasmonate | Ester | 16.93 | |
| Galoxolide | Aromatic | 11.74 | |
| Toluene | Aromatic | 6.13 | |
| Havook | Cedrol | Terpene | 26.65 |
| Ledene oxide-II | Terpene | 11.46 | |
| Citronellol | Terpene | 9.87 |
Data synthesized from a study on concentrated perfumes from local shops in Baghdad. The concentration is represented as the percentage (%) of the peak area in the GC-MS chromatograms.
Case Study: A Glimpse into a Classic Formulation
While the table above compares lesser-known concentrated oils, an analysis of iconic commercial perfumes reveals a similarly complex interplay of components. For instance, a published GC-MS analysis of a Chanel No. 5 formulation from circa 2000 identified Linalyl Acetate, an ester, as a major component with a concentration of 2.178%. Other terpene-related compounds and esters are present in varying amounts, creating the fragrance's signature scent. This highlights that both high-concentration and trace-level compounds are critical to the final olfactory perception.
Experimental Protocols
A robust and reproducible methodology is critical for the accurate analysis of perfume formulations. The following protocol is based on a validated method used for the GC-MS analysis of four leading commercial perfumes: Yves Saint Laurent Black Opium, Dior Poison Girl, Carolina Herrera 212 SEXY, and HERMES 24 FAUBOURG[1].
1. Sample Preparation:
-
Perfume samples are diluted 1:10 (v/v) with ethanol.
-
The diluted sample is vortexed to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
System: Agilent 7890B Gas Chromatograph coupled with an Agilent 5977 Mass Spectrometer[1].
-
Column: A Supelcowax 10 capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) is utilized[1]. This polar column is effective for separating polar compounds commonly found in fragrances[1].
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.3 mL/min[1].
-
Injection: 1.0 µL of the diluted sample is injected using an autosampler in split mode with a split ratio of 100:1. The injector temperature is maintained at 250°C[1].
-
Oven Temperature Program: The column temperature is initially held at 40°C for 2 minutes. It is then ramped up to 240°C at a rate of 3°C per minute. The final temperature of 240°C is held for 5 minutes[1].
-
Mass Spectrometer Parameters:
3. Data Analysis:
-
The acquired data is processed using software such as Agilent's ChemStation[1].
-
Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST).
-
Quantitative analysis is typically performed by integrating the peak areas of the identified compounds.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for GC-MS analysis and the biological pathway of olfactory signal transduction.
References
Safety Operating Guide
Proper Disposal Procedures for Vetiveryl Acetate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of vetiveryl acetate (B1210297), ensuring compliance with general laboratory safety protocols and environmental regulations. This procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Vetiveryl acetate is a common fragrance ingredient that, like all laboratory chemicals, requires careful handling and disposal. While its hazard classification can vary slightly between suppliers, it is crucial to treat it as a potentially hazardous substance.
| Hazard Classification | Description | Source |
| Health Hazard | May be irritating to skin and eyes.[1] Some sources indicate it may be fatal if swallowed and enters airways.[2] | [1][2] |
| Flammability | Combustible liquid.[3] Flash point is greater than 100°C.[3] | [1][3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] Should not be released into the environment.[2][5] | [2][4][5] |
Step-by-Step Disposal Protocol
Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE.
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Safety goggles are recommended.[3]
-
Lab Coat: A standard lab coat should be worn.
Step 2: Classify as Hazardous Waste
Unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, all laboratory chemical waste should be treated as hazardous.[8] Given its potential health and environmental hazards, this compound waste must not be disposed of in the regular trash or poured down the sink.[6][9][10]
Step 3: Select a Proper Waste Container
-
Compatibility: Store this compound waste in a chemically compatible container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[6]
-
Condition: The container must be in good condition, free from leaks or rust, with a secure, leak-proof screw-on cap.[11][12]
-
Capacity: Do not overfill the container. It is recommended to fill it to no more than 90% of its capacity.[7]
Step 4: Label the Waste Container Clearly
Proper labeling is a critical regulatory requirement.[6] As soon as waste is added, affix a hazardous waste tag from your institution's EHS department to the container. The label must include:
-
The words "Hazardous Waste".[6]
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[6] For mixtures, list all components and their approximate percentages.
-
Contact Information: The name and contact details of the principal investigator or responsible person.[6]
-
Location: The building and room number where the waste was generated.[6]
Step 5: Store Waste in a Designated Area
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be close to the point of generation and under the supervision of laboratory personnel.[7]
-
Segregation: Store this compound waste away from incompatible materials, such as strong oxidizing agents.[3][13]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[11][14]
Step 6: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Do not attempt to transport the waste off-site yourself. Disposal methods like incineration or a sanitary landfill must be performed by licensed facilities in accordance with local, state, and federal regulations.[1][9]
Step 7: Manage Spills and Contaminated Materials
In the event of a spill, absorb the this compound with an inert material like sand, earth, or standard absorbents.[1][4] The resulting cleanup materials are also considered hazardous waste and must be collected, containerized, labeled, and disposed of following the same procedures outlined above.[8]
Step 8: Dispose of Empty Containers
An empty container that held this compound must also be managed properly.
-
Triple-rinse the container with a suitable solvent (such as ethanol) that can dissolve the residue.[12]
-
Collect the rinsate (the solvent from rinsing) as hazardous waste and add it to your this compound waste stream.[8][12]
-
After triple-rinsing and air-drying, deface or remove the original chemical label. The container can then typically be disposed of in the regular trash.[8][12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pwoil.com [pwoil.com]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. indenta.com [indenta.com]
- 5. cdn.pellwall.com [cdn.pellwall.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. bmvfragrances.com [bmvfragrances.com]
- 10. acs.org [acs.org]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling Vetiveryl acetate
Essential Safety and Handling Guide for Vetiveryl Acetate (B1210297)
This guide provides crucial safety and logistical information for the handling and disposal of Vetiveryl acetate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and minimizing environmental impact.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Woody, sweet, fresh | [1][3][4] |
| Boiling Point | 286 °C | [1][4] |
| Flash Point | 90°C - 118 °C (closed cup) | [1][5] |
| Density | 0.9300 to 1.01500 g/cm³ at 25°C | [3][6] |
| Solubility | Insoluble in water; soluble in alcohols | [1][6][7] |
| NFPA Hazard Ratings | Health: 1, Flammability: 3, Reactivity: 0 | [8] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin and eye irritation, and in some individuals, an allergic skin reaction.[1][9][10] Some safety data sheets also indicate that it may be fatal if swallowed and enters the airways.[11] It is classified as toxic to aquatic life with long-lasting effects.[9][10] Therefore, appropriate personal protective equipment must be worn.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile) | To prevent skin contact, which can cause irritation and allergic reactions.[1][9][12] |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes, which may cause irritation.[1][2][12] |
| Skin and Body Protection | Lab coat | To protect skin and clothing from spills.[13] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required.[1][8][13] | To avoid inhalation of vapors.[14] |
Operational Plan: Handling and Disposal of this compound
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[8][12]
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[12][14]
-
Safe Practices: Do not eat, drink, or smoke in the area where this compound is handled.[8][9] Avoid contact with skin and eyes.[9]
In Case of a Spill
-
Evacuate: If a significant spill occurs, evacuate unnecessary personnel from the area.[15]
-
Ventilate: Ensure the area is well-ventilated.[14]
-
Containment: Use an inert, non-combustible absorbent material such as sand, dry-lime, or soda ash to contain the spill.[9][14]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[1][11]
-
Cleaning: After the material has been collected, wash the spill site.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8] If irritation persists, seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8][9] If skin irritation or a rash occurs, get medical advice.[9][14]
-
Ingestion: Do NOT induce vomiting.[9][11] Rinse the mouth with water and seek immediate medical attention or contact a poison control center.[8]
-
Inhalation: Move the person to fresh air. If adverse symptoms develop, seek medical attention.[1][8]
Storage
-
Location: Store in a cool, dry, and well-ventilated place.[2][12][16]
-
Incompatibilities: Store away from strong oxidizing agents.[1][2][6]
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Environmental Precautions: Do not allow the substance to enter drains, sewers, or water sources.[6][9][14] this compound is toxic to aquatic life with long-lasting effects.[9][10]
-
Disposal Method: Disposal should be in accordance with all local, state, and federal regulations.[6][8] This may involve incineration or disposal at an approved hazardous waste facility.[8] Empty containers should also be disposed of as hazardous waste and not be reused.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. This compound [thegoodscentscompany.com]
- 4. This compound | 62563-80-8 [chemicalbook.com]
- 5. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]
- 6. bmvfragrances.com [bmvfragrances.com]
- 7. scent.vn [scent.vn]
- 8. pwoil.com [pwoil.com]
- 9. indenta.com [indenta.com]
- 10. perfumeextract.co.uk [perfumeextract.co.uk]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 13. directpcw.com [directpcw.com]
- 14. cdn.pellwall.com [cdn.pellwall.com]
- 15. hekserij.nl [hekserij.nl]
- 16. This compound (117-98-6) | Bulk Chemical Products [chemicalbull.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
